molecular formula C10H6F3N B1331143 7-(Trifluoromethyl)quinoline CAS No. 325-14-4

7-(Trifluoromethyl)quinoline

Cat. No.: B1331143
CAS No.: 325-14-4
M. Wt: 197.16 g/mol
InChI Key: CMMSEFHVUYEEDY-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)quinoline is a useful research compound. Its molecular formula is C10H6F3N and its molecular weight is 197.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N/c11-10(12,13)8-4-3-7-2-1-5-14-9(7)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMSEFHVUYEEDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(F)(F)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332685
Record name 7-(Trifluoromethyl)quinoline
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Molecular Weight

197.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325-14-4
Record name 7-(Trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=325-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-(Trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 7-(Trifluoromethyl)quinoline. It delves into the core physicochemical properties, synthesis methodologies, and critical applications of this versatile heterocyclic compound, grounding all information in established scientific literature and safety protocols.

Core Compound Identification and Properties

This compound is a substituted quinoline molecule of significant interest in medicinal chemistry and materials science.[1][2] The incorporation of the trifluoromethyl (-CF3) group onto the quinoline scaffold imparts unique electronic properties that can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity for biological targets.[1][2]

CAS Number: 325-14-4[3][4][5][6][7]

Chemical Structure

The structure consists of a quinoline ring system with a trifluoromethyl group attached at the 7th position.

Caption: Chemical structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized below, providing essential data for experimental design and computational modeling.

PropertyValueSource(s)
Molecular Formula C10H6F3N[3][4][5][6]
Molecular Weight 197.16 g/mol [4]
Appearance Pale cream to cream crystals or powder[5]
Melting Point 65-67 °C[1][8]
Boiling Point 236.6 °C (at 762 Torr)[1][8]
Density 1.311 ± 0.06 g/cm³ (Predicted)[8]
pKa 2.55 ± 0.14 (Predicted)[8]
Purity ≥96.0% to 98%[5][6]

Synthesis and Characterization

The synthesis of trifluoromethyl-substituted quinolines is a well-established area of organic chemistry, driven by the significant impact of the -CF3 group on the molecule's biological activity.

General Synthesis Workflow

A common synthetic approach involves the cyclization of appropriately substituted anilines with α,β-unsaturated aldehydes or ketones, such as in the Skraup or Doebner-von Miller reactions. For this compound, a plausible route starts with 3-(trifluoromethyl)aniline.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_process Process cluster_product Final Product 3-(Trifluoromethyl)aniline 3-(Trifluoromethyl)aniline Glycerol Glycerol Skraup Synthesis Skraup Synthesis Glycerol->Skraup Synthesis Cyclization Cyclization Skraup Synthesis->Cyclization H2SO4, Oxidizing Agent Dehydration Dehydration Cyclization->Dehydration Oxidation Oxidation Dehydration->Oxidation This compound This compound Oxidation->this compound

Caption: Generalized Skraup synthesis workflow for this compound.

Experimental Protocol: Melting Point Determination

Accurate melting point determination is fundamental for identity confirmation and purity assessment.[1]

  • Sample Preparation: A small quantity of this compound is finely crushed into a powder.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed into a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For this compound, this range is expected to be between 65-67 °C.[1][8]

Applications in Drug Discovery and Development

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[9][10] The addition of a trifluoromethyl group can enhance pharmacological properties, making this compound and its derivatives valuable lead compounds.

  • Antimalarial Activity: Quinoline-based drugs like chloroquine are cornerstones of antimalarial therapy.[11] Research into trifluoromethyl-substituted quinolines aims to develop agents effective against drug-resistant strains of Plasmodium falciparum.[12]

  • Anticancer Potential: Various quinoline derivatives have been investigated as anticancer agents.[10][12] The -CF3 group can improve properties like cell permeability and metabolic stability, potentially leading to more potent and selective kinase inhibitors or DNA intercalating agents.[2][10]

  • Anti-inflammatory and Analgesic Effects: 4-Substituted-7-trifluoromethylquinolines have been synthesized and evaluated for their analgesic and anti-inflammatory activities.[9]

  • Antiviral Research: Trifluoromethyl-containing quinolines have been synthesized and screened for activity against various viruses, including Zika virus (ZIKV).[13]

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound was not found in the initial search, data for structurally related compounds, such as 4-Chloro-7-(trifluoromethyl)quinoline, provide guidance on potential hazards.[14][15][16] Researchers should handle this compound with appropriate care.

Hazard Identification (Inferred)
  • Skin Irritation: May cause skin irritation.[14][16]

  • Eye Irritation: May cause serious eye irritation.[14][16]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[14][16]

Recommended Handling Protocols
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14][17]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (e.g., nitrile).[14]

    • Wear safety glasses with side-shields or goggles.[14]

    • Wear a lab coat.

    • If dust is generated, use an approved respirator (e.g., N95 dust mask).[15]

  • Hygiene: Wash hands thoroughly after handling.[14][17] Avoid eating, drinking, or smoking in the laboratory.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][17]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]

SafetyWorkflow cluster_assess Risk Assessment cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling & Storage cluster_disposal Disposal Review SDS Review SDS for Related Compounds Identify Hazards Potential Irritant: Skin, Eyes, Respiratory Fume Hood Fume Hood Identify Hazards->Fume Hood Gloves Gloves Goggles Goggles Gloves->Goggles Lab Coat Lab Coat Goggles->Lab Coat Avoid Inhalation & Contact Avoid Inhalation & Contact Lab Coat->Avoid Inhalation & Contact Fume Hood->Gloves Store Cool & Dry Store Cool & Dry Avoid Inhalation & Contact->Store Cool & Dry Wash Hands Wash Hands Avoid Inhalation & Contact->Wash Hands Follow Regulations Follow Regulations Store Cool & Dry->Follow Regulations Wash Hands->Follow Regulations

Caption: Standard safety and handling workflow for chemical reagents.

References

7-(Trifluoromethyl)quinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-(Trifluoromethyl)quinoline: Properties, Synthesis, and Characterization

Authored by: A Senior Application Scientist

Abstract

The introduction of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. This guide provides a comprehensive technical overview of this compound, a key building block in the development of novel therapeutic agents and functional materials. We will delve into its fundamental physicochemical properties, explore detailed synthetic methodologies, and outline robust analytical protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile molecule.

Core Molecular Profile

This compound is a solid, crystalline compound under standard conditions.[1][2] The incorporation of the highly electronegative trifluoromethyl group onto the quinoline core significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety in drug design.[3][4]

Chemical Structure & Formula

The foundational identity of this molecule is rooted in its structure, which consists of a quinoline ring system substituted with a trifluoromethyl group at the 7th position.

Caption: Chemical structure of this compound.

Quantitative Data Summary

A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C10H6F3N[1][2][5][6]
Molecular Weight 197.16 g/mol [6][7][8]
CAS Number 325-14-4[1][2][5]
Appearance Pale cream to cream crystals or powder[5]
Melting Point 65-67 °C[3][8]
Boiling Point 236.6 °C (at 762 Torr)[3][8]
Density ~1.311 g/cm³[8]
pKa (Predicted) 2.55 ± 0.14[8]

Synthesis of this compound

The synthesis of substituted quinolines can be achieved through various established methodologies. A common and effective approach for synthesizing 7-substituted quinolines is the Gould-Jacobs reaction. This method involves the condensation of an appropriately substituted aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization and subsequent hydrolysis and decarboxylation.

Synthetic Workflow: Gould-Jacobs Reaction

The following diagram illustrates the general workflow for the synthesis of a this compound core structure.

G A Start: 3-(Trifluoromethyl)aniline & Diethyl ethoxymethylenemalonate B Step 1: Condensation (Heat to ~125°C) A->B C Intermediate: Anilidomethylenemalonate B->C D Step 2: Thermal Cyclization (High-boiling solvent, e.g., Dowtherm A, ~250°C) C->D E Intermediate: Ethyl 4-hydroxy-7- (trifluoromethyl)quinoline-3-carboxylate D->E F Step 3: Saponification (e.g., NaOH (aq)) E->F G Intermediate: Carboxylate Salt F->G H Step 4: Decarboxylation (Heat in acidic medium) G->H I Product: 4-Hydroxy-7-(trifluoromethyl)quinoline H->I J Optional Step 5: Dehydroxylation (e.g., POCl3) I->J K Final Product: this compound J->K

Caption: Generalized Gould-Jacobs synthesis workflow.

Detailed Experimental Protocol (Illustrative)

This protocol is an illustrative example based on established chemical principles for the synthesis of quinoline derivatives.[9]

Step 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

  • Rationale: The initial condensation and subsequent thermal cyclization form the core quinoline ring system. A high-boiling point solvent is crucial for achieving the necessary temperature for efficient intramolecular cyclization.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate.

    • Heat the mixture to approximately 125 °C for 1-2 hours to facilitate the initial condensation reaction.

    • Add a high-boiling point solvent (e.g., Dowtherm A) and heat the mixture to 250-255 °C to induce thermal cyclization.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the crude product. Purify by recrystallization.

Step 2: Saponification and Decarboxylation

  • Rationale: The ester group at the 3-position is removed in a two-step process. Saponification converts the ester to a carboxylate salt, which is then decarboxylated upon heating in an acidic medium.

  • Procedure:

    • Suspend the product from Step 1 in an aqueous solution of sodium hydroxide.

    • Heat the mixture under reflux until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

    • Heat the acidic mixture to induce decarboxylation, yielding 4-hydroxy-7-(trifluoromethyl)quinoline.

Step 3: Dehydroxylation

  • Rationale: To obtain the target this compound, the hydroxyl group at the 4-position must be removed. This can be achieved through chlorination followed by reductive dehalogenation, or other deoxygenation methods. A common method involves conversion to a 4-chloro derivative.[10]

  • Procedure:

    • Treat the 4-hydroxy-7-(trifluoromethyl)quinoline with a chlorinating agent such as phosphorus oxychloride (POCl3).

    • The resulting 4-chloro-7-(trifluoromethyl)quinoline can then be subjected to catalytic hydrogenation (e.g., H2, Pd/C) to yield the final product, this compound.

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Analytical Workflow

G cluster_0 Purification & Initial Check cluster_1 Structural Elucidation A Crude Product B Column Chromatography / Recrystallization A->B C Purity Check (TLC, GC-MS) B->C D Mass Spectrometry (MS) - Confirm Molecular Weight C->D E NMR Spectroscopy (1H, 13C, 19F) - Confirm Structure & Connectivity C->E F Infrared (IR) Spectroscopy - Confirm Functional Groups C->F G Verified This compound D->G E->G F->G

Caption: A typical workflow for the analytical validation of synthesized this compound.

Spectroscopic and Chromatographic Data Interpretation
  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M+) at m/z 197, corresponding to the molecular weight of this compound.[11][12] The fragmentation pattern would be characteristic of the quinoline ring system.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show signals in the aromatic region (typically δ 7.0-9.0 ppm). The coupling patterns of these signals will be indicative of the substitution pattern on the quinoline ring.[11]

    • ¹³C NMR: The carbon NMR spectrum will display ten distinct signals for the ten carbon atoms in the molecule. The carbon of the CF3 group will appear as a quartet due to coupling with the three fluorine atoms.[11][14]

    • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence of the trifluoromethyl group and will show a singlet at a characteristic chemical shift.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing the purity of the final product and confirming its molecular weight.[15] A single peak in the chromatogram with the correct mass spectrum is a strong indicator of a pure sample.

Applications in Research and Development

The unique properties imparted by the trifluoromethyl group make this compound and its derivatives valuable in several areas:

  • Medicinal Chemistry: The quinoline scaffold is a well-known privileged structure in drug discovery, with applications as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[16][17][18] The CF3 group can enhance metabolic stability and cell permeability, making this compound a key starting material for developing new therapeutic candidates.[3][4]

  • Materials Science: The electron-withdrawing nature of the CF3 group can be used to tune the electronic and photophysical properties of quinoline-based materials for applications in organic light-emitting diodes (OLEDs) and other electronic devices.[4]

Conclusion

This compound is a molecule of significant interest due to the advantageous properties conferred by the trifluoromethyl group. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry reactions. Robust analytical techniques are essential to ensure the identity and purity of the compound, enabling its effective use in the advancement of drug discovery and materials science. This guide provides a foundational framework for researchers to understand and utilize this important chemical entity.

References

The Ascendancy of the Trifluoromethyl Group in Quinoline-Based Drug Discovery: A Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into the quinoline scaffold has emerged as a powerful paradigm in modern medicinal chemistry. This in-depth technical guide provides a comprehensive exploration of the multifaceted biological activities exhibited by trifluoromethylated quinolines. By leveraging the unique physicochemical properties of the CF3 moiety—such as its high electronegativity, metabolic stability, and lipophilicity—researchers have successfully modulated the pharmacokinetic and pharmacodynamic profiles of quinoline-based compounds, leading to the discovery of potent agents with diverse therapeutic applications. This guide will delve into the significant antimalarial, anticancer, antiviral, antimicrobial, and neuroprotective activities of these compounds, elucidating their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies pivotal to their evaluation.

The Strategic Imperative of Trifluoromethylation in Quinoline Scaffolds

The quinoline ring is a privileged heterocyclic scaffold, forming the core of numerous approved drugs and bioactive molecules.[1] Its versatile structure allows for functionalization at multiple positions, enabling the fine-tuning of its biological properties. The introduction of a trifluoromethyl group is a key strategy in this optimization process. The CF3 group's strong electron-withdrawing nature and steric bulk can profoundly influence a molecule's conformation, pKa, and non-covalent interactions with biological targets.[2][3] Furthermore, the exceptional stability of the carbon-fluorine bond enhances metabolic resistance, prolonging the in vivo half-life of drug candidates.[2] These attributes collectively contribute to improved potency, selectivity, and pharmacokinetic profiles, making trifluoromethylated quinolines a highly attractive class of compounds for drug discovery.[3]

General Workflow for the Development of Trifluoromethylated Quinolines

The journey from concept to a potential drug candidate for trifluoromethylated quinolines involves a multi-step, iterative process. This workflow, depicted below, integrates chemical synthesis, biological screening, and computational modeling to guide the optimization of lead compounds.

Caption: A generalized workflow for the discovery and development of trifluoromethylated quinoline-based drug candidates.

Antimalarial Activity: A Cornerstone of Trifluoromethylated Quinoline Research

The quinoline scaffold is historically renowned for its antimalarial properties, with quinine and chloroquine being landmark drugs. The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new antimalarial agents. Trifluoromethylated quinolines, most notably mefloquine, have played a crucial role in addressing this challenge.

Mefloquine , a 4-quinolinemethanol derivative with two trifluoromethyl groups at positions 2 and 8, is a potent blood schizonticide effective against chloroquine-resistant malaria.[4][5] While its precise mechanism of action is not fully elucidated, it is believed to interfere with the parasite's hemoglobin digestion in the food vacuole, leading to a toxic buildup of heme.[6]

Recent research has focused on developing novel trifluoromethylated quinolines to overcome mefloquine resistance and reduce its neuropsychiatric side effects. Structure-activity relationship studies have shown that the presence of two trifluoromethyl groups generally confers higher in vitro activity compared to compounds with a single CF3 group.[7] For instance, certain 2,8-bis(trifluoromethyl)quinoline derivatives have demonstrated IC50 values in the low microgram per milliliter range against chloroquine-sensitive strains of P. falciparum.[7]

Compound ClassP. falciparum StrainIC50 (µg/mL)Reference
2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketoneD10 (chloroquine-sensitive)4.8[7]
2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketoneD10 (chloroquine-sensitive)5.2[7]
Mefloquine--[4][5]

Table 1: In vitro antimalarial activity of selected trifluoromethylated quinoline derivatives.

Experimental Protocol: In Vitro Antimalarial Susceptibility Testing

The in vitro activity of trifluoromethylated quinolines against P. falciparum is commonly assessed using a schizont maturation assay.

  • Parasite Culture: Asexual erythrocytic stages of P. falciparum are maintained in continuous culture in human erythrocytes (O+) in RPMI 1640 medium supplemented with human serum and hypoxanthine, under a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium.

  • Assay Procedure: Asynchronous parasite cultures are synchronized to the ring stage. The synchronized culture is then diluted to a parasitemia of 0.5% and a hematocrit of 2.5%. Aliquots of this suspension are added to 96-well plates containing the serially diluted test compounds.

  • Incubation: The plates are incubated for 48 hours under the same culture conditions.

  • Data Analysis: After incubation, thin blood smears are prepared from each well, stained with Giemsa, and the number of schizonts per 200 asexual parasites is counted under a microscope. The 50% inhibitory concentration (IC50) is determined by plotting the percentage of schizont inhibition against the log of the drug concentration.

Anticancer Activity: Targeting Key Oncogenic Pathways

Trifluoromethylated quinolines have emerged as a promising class of anticancer agents, with several derivatives demonstrating potent activity against a range of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Kinase Inhibition

Many trifluoromethylated quinolines function as kinase inhibitors, targeting enzymes that are frequently dysregulated in cancer. For instance, certain 3,5,7-trisubstituted quinolines have been identified as potent inhibitors of c-Met, a receptor tyrosine kinase implicated in tumor growth and metastasis, with IC50 values in the nanomolar range.[8] The trifluoromethyl group in these compounds often plays a critical role in establishing key interactions within the ATP-binding pocket of the kinase.

Histone Deacetylase (HDAC) Inhibition

A novel trifluoromethyl quinoline derivative, FKL117, has been shown to target and inhibit histone deacetylase 1 (HDAC1).[9] This inhibition leads to increased acetylation of histones H3 and H4, resulting in cell cycle arrest at the G2/M phase and induction of apoptosis in cervical cancer cells.[9]

Compound/DerivativeCancer Cell Line(s)IC50/LC50Molecular Target(s)Reference
3,5,7-Trisubstituted quinolinesVarious< 1.0 nMc-Met kinase[8]
FKL117HeLa (cervical cancer)Dose-dependentHDAC1[9]
2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol-14.14 µM-[10][11]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (leukemia)19.88 ± 3.35 µg/mL-[3]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineU937 (leukemia)43.95 ± 3.53 µg/mL-[3]

Table 2: Anticancer activity of selected trifluoromethylated quinoline derivatives.

Experimental Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the trifluoromethylated quinoline compounds. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition and Formazan Solubilization: MTT solution is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are then dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.[1]

Caption: A simplified signaling pathway illustrating the inhibition of a receptor tyrosine kinase by a trifluoromethylated quinoline.

Antiviral Activity: A Broad-Spectrum Approach

Trifluoromethylated quinolines have demonstrated promising antiviral activity against a range of viruses, including Zika virus (ZIKV), coronaviruses, and enteroviruses.[1][3] Their mechanisms of action often involve targeting either viral proteins or host factors essential for viral replication.

For instance, 2,8-bis(trifluoromethyl)quinoline derivatives have been shown to inhibit ZIKV replication in vitro, with some analogs exhibiting greater potency than mefloquine.[3] The antiviral activity of certain quinolines against coronaviruses, such as SARS-CoV-2, has been linked to their ability to interfere with viral entry and replication.[12][13] Computational studies have suggested that trifluoromethylated quinolines can bind to key proteins involved in SARS-CoV-2 assembly, such as the spike-ACE2 complex and TMPRSS2.[12]

Compound/DerivativeVirusEC50 (µM)Reference
2,8-bis(trifluoromethyl)quinoline derivative 141aZika Virus (ZIKV)0.8 ± 0.06[3]
MefloquineZika Virus (ZIKV)3.6 ± 0.3[3]
ChloroquineZika Virus (ZIKV)12.0 ± 3.2[3]
Quinoline analog 19Enterovirus D68 (EV-D68)-[7]

Table 3: Antiviral activity of selected trifluoromethylated quinoline derivatives.

Experimental Protocol: Viral Replication Inhibition Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method to quantify the antiviral activity of a compound.

  • Cell Culture and Virus Propagation: A suitable host cell line (e.g., Vero cells for ZIKV) is cultured to form a confluent monolayer in 6-well plates. A stock of the virus is prepared and its titer determined.

  • Compound Treatment and Infection: The cell monolayers are pre-treated with various concentrations of the trifluoromethylated quinoline compound for 1-2 hours. The medium is then removed, and the cells are infected with the virus at a known multiplicity of infection (MOI).

  • Overlay and Incubation: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) with or without the test compound. The plates are then incubated for several days to allow for plaque formation.

  • Plaque Visualization and Counting: The cells are fixed and stained with a solution like crystal violet to visualize the plaques (zones of cell death). The number of plaques in each well is counted.

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The 50% effective concentration (EC50) is then determined from the dose-response curve.

Antimicrobial and Antifungal Activities

The quinoline scaffold is a well-established pharmacophore in antibacterial and antifungal drug discovery. The incorporation of a trifluoromethyl group can enhance the antimicrobial spectrum and potency of these compounds.

Several studies have reported the synthesis and evaluation of novel trifluoromethylated quinoline derivatives with significant activity against Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[14][15] For example, certain quinolone derivatives containing a trifluoromethyl group have shown good activity against Gram-positive bacteria and moderate to comparable activity against Aspergillus niger and Candida albicans.[14]

Compound ClassMicroorganismMIC (µg/mL)Reference
Trifluoromethyl quinolone derivativesGram-positive bacteriaGood activity[14]
Trifluoromethyl quinolone derivativesAspergillus nigerModerate to comparable[14]
Trifluoromethyl quinolone derivativesCandida albicansModerate to comparable[14]

Table 4: Antimicrobial and antifungal activity of trifluoromethylated quinoline derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium, adjusted to a 0.5 McFarland turbidity standard.

  • Drug Dilution: The trifluoromethylated quinoline compound is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A growth control (broth and inoculum without compound) and a sterility control (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Effects

Emerging research suggests that quinoline derivatives may possess neuroprotective properties, making them potential therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's.[8][16] The proposed mechanisms of action include antioxidant effects and the inhibition of key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT).[10][17]

While research specifically on trifluoromethylated quinolines in neuroprotection is still in its early stages, the known ability of the CF3 group to enhance blood-brain barrier permeability and modulate ligand-receptor interactions suggests that these compounds could be promising candidates for central nervous system (CNS) drug discovery.[8] For example, quinoline-derived α-trifluoromethylated alcohols have been identified as sodium channel blockers with antiepileptic and analgesic properties, indicating their potential to modulate neuronal excitability.[18]

Hypothesized Neuroprotective Mechanisms

References

The Quinoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The quinoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, stands as a quintessential "privileged structure" in medicinal chemistry. Its rigid, planar architecture and versatile electronic properties have made it a foundational component in a vast array of therapeutic agents. First isolated from coal tar in 1834, quinoline and its derivatives have evolved from historical antimalarials to a diverse class of drugs targeting a wide spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive exploration of the quinoline scaffold, delving into its fundamental physicochemical properties, classical and modern synthetic methodologies, and its profound impact on drug discovery. We will examine the structure-activity relationships that govern its diverse pharmacological activities and provide detailed protocols for key synthetic and biological evaluation techniques. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics, underscoring the enduring legacy and future potential of the quinoline core in medicinal chemistry.

The Enduring Significance of the Quinoline Scaffold in Drug Discovery

Quinoline, with its chemical formula C₉H₇N, is a weakly basic aromatic heterocycle. Its unique structural and electronic features allow it to interact with a multitude of biological targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This versatility is a key reason why the quinoline nucleus is a recurring motif in numerous natural products, most notably the cinchona alkaloids like quinine, and a plethora of synthetic drugs.[1][2]

The functionalization of the quinoline ring at its various positions has led to a remarkable diversity of pharmacological activities.[3] This has cemented its status as a "privileged scaffold," a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target.[4] Consequently, quinoline derivatives have been successfully developed as anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antifungal agents, among others.[5][6][7]

Physicochemical Properties of Quinoline

Quinoline is a colorless, hygroscopic liquid with a characteristic odor. It is sparingly soluble in cold water but miscible with hot water and most organic solvents.[5] When exposed to light, it tends to turn yellow and then brown.[5] Key physical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₉H₇N[3]
Molar Mass129.16 g/mol
Density1.093 g/mL[5]
Melting Point-15 °C[5]
Boiling Point238 °C[5]

The electronic properties of the quinoline ring system are crucial to its biological activity. The nitrogen atom imparts a dipole moment and influences the electron density distribution across the bicyclic structure, making it susceptible to both electrophilic and nucleophilic substitution reactions. This reactivity allows for the strategic placement of various functional groups to modulate the compound's pharmacokinetic and pharmacodynamic properties.[3]

Synthetic Pathways to the Quinoline Core: A Chemist's Toolkit

The construction of the quinoline scaffold has been a subject of intense research for over a century, leading to the development of several classic named reactions that remain staples in organic synthesis. These methods, along with more modern approaches, provide chemists with a versatile toolkit for accessing a wide range of substituted quinolines.

Classical Synthetic Methodologies

These foundational reactions typically involve the cyclization of anilines or related precursors and are valued for their reliability and scalability.

The Skraup synthesis, reported in 1880, is a cornerstone method for quinoline synthesis. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[5][8]

Experimental Protocol: Skraup Synthesis of Quinoline [9][10]

  • Reaction Setup: In a 5-liter three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, create a homogeneous slurry of arsenic oxide (or another suitable oxidizing agent), 3-nitro-4-aminoanisole (or the desired aniline), and glycerol.

  • Acid Addition: With vigorous stirring, add concentrated sulfuric acid dropwise over 30-45 minutes. The temperature will spontaneously rise.

  • Heating: Heat the mixture in an oil bath, maintaining the internal temperature between 105°C and 110°C. The reaction will become exothermic. Once self-sustaining, remove the external heat.

  • Work-up: After the reaction is complete, allow the mixture to cool. Dilute with water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.

  • Isolation: Perform a steam distillation to isolate the crude quinoline. Separate the quinoline layer from the aqueous distillate.

  • Purification: Dry the crude quinoline over anhydrous potassium carbonate and purify by distillation, collecting the fraction boiling at 235-237°C.

Causality Behind Experimental Choices: The sulfuric acid acts as both a catalyst and a dehydrating agent to convert glycerol to the reactive intermediate, acrolein. The oxidizing agent is crucial for the final aromatization step to form the quinoline ring. The exothermic nature of the reaction requires careful control of the addition of sulfuric acid.

Skraup_Synthesis Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol H2SO4 H₂SO₄ (conc.) Glycerol->H2SO4 Acrolein Acrolein Intermediate H2SO4->Acrolein Dehydration Oxidant Oxidizing Agent (e.g., Nitrobenzene) Quinoline Quinoline Product Oxidant->Quinoline Oxidation Acrolein->Michael_Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Dihydroquinoline->Oxidant Dihydroquinoline->Quinoline

The Friedländer synthesis offers a more convergent approach, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by an acid or base.[11][12]

Experimental Protocol: One-Pot Friedländer Synthesis [13]

  • Reduction: In a suitable reaction vessel, combine the o-nitroarylcarbaldehyde, iron powder, and a catalytic amount of aqueous hydrochloric acid in a solvent like ethanol.

  • Condensation: Once the reduction to the o-aminoarylcarbaldehyde is complete (monitored by TLC), add the ketone or aldehyde containing an α-methylene group and a base such as potassium hydroxide.

  • Cyclization: Heat the reaction mixture to reflux for several hours until the cyclization is complete.

  • Work-up and Purification: Cool the reaction mixture, filter to remove iron salts, and concentrate the filtrate. The crude product can then be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices: The one-pot procedure enhances efficiency by avoiding the isolation of the often-unstable o-aminoaryl aldehyde intermediate. Iron in acidic media is a classic and cost-effective reducing agent for nitro groups. The choice of base for the condensation step depends on the reactivity of the carbonyl compound.

Friedlander_Synthesis Ortho_Aminoaryl o-Aminoaryl Aldehyde/Ketone Catalyst Acid or Base Catalyst Ortho_Aminoaryl->Catalyst Aldol_Intermediate Aldol-type Intermediate Ortho_Aminoaryl->Aldol_Intermediate Alpha_Methylene α-Methylene Carbonyl Compound Alpha_Methylene->Catalyst Alpha_Methylene->Aldol_Intermediate Catalyst->Aldol_Intermediate Condensation Cyclized_Intermediate Cyclized Intermediate Aldol_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Quinoline Substituted Quinoline Cyclized_Intermediate->Quinoline Dehydration

  • Combes Synthesis: This method utilizes the acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[2][4][6]

  • Doebner-von Miller Reaction: An extension of the Skraup synthesis, this reaction uses α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst.[5][7]

  • Gould-Jacobs Reaction: This pathway is particularly useful for synthesizing 4-hydroxyquinolines (4-quinolinones) from the reaction of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[1][3][14]

The Pharmacological Orchestra of Quinoline Derivatives

The true power of the quinoline scaffold lies in its ability to be decorated with a wide array of functional groups, leading to compounds with highly specific and potent biological activities.

Anticancer Activity

Quinoline derivatives have emerged as a significant class of anticancer agents, acting through diverse mechanisms.[2] These include the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis.[2][15]

Key Examples and In Vitro Activity:

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Mechanism of Action (if known)Reference
Quinoline-chalcone derivative 12e MGC-803 (Gastric)1.38Not specified[16]
HCT-116 (Colon)5.34[16]
MCF-7 (Breast)5.21[16]
Quinoline-imidazole derivative 12a HepG2 (Liver)2.42Potential PI3K/mTOR pathway inhibition[17]
A549 (Lung)6.29[17]
PC-3 (Prostate)5.11[17]
4,7-Disubstituted quinolinylhydrazoneHL-60 (Leukemia)0.314 - 4.65 µg/cm³Not specified[18]

Experimental Protocol: MTT Assay for Cytotoxicity [15]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivative for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimalarial Activity

The history of quinoline in medicinal chemistry is inextricably linked to the fight against malaria. Quinine, isolated from cinchona bark, was the first effective treatment for this devastating disease.[19] Synthetic quinolines, such as chloroquine and mefloquine, have since become mainstays of antimalarial therapy, primarily by interfering with the detoxification of heme in the parasite's food vacuole.[19][20]

Structure-Activity Relationship (SAR) Insights: [19][21]

  • The 4-aminoquinoline scaffold is crucial for antimalarial activity.

  • The presence of a chlorine atom at the 7-position of the quinoline ring generally enhances potency.

  • The nature of the side chain at the 4-position significantly influences activity and pharmacokinetic properties. Increasing the basicity of the side chain can lead to better accumulation in the parasite's acidic food vacuole.[19]

Antimicrobial and Antifungal Activity

The fluoroquinolones are a major class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[22] Ciprofloxacin and levofloxacin are prominent examples. More recently, novel quinoline derivatives are being investigated for their activity against a range of bacteria and fungi.[23][24][25]

In Vitro Antimicrobial Activity:

Compound ClassBacterial/Fungal StrainMIC (µg/mL)Reference
Substituted quinoline derivativesBacillus cereus, Staphylococcus spp., Pseudomonas spp., E. coli3.12 - 50[24][26]
Quinoline-oxazino hybrid 5d Gram-positive and Gram-negative strains0.125 - 8[25]
Quinoline amides (e.g., 3c )Staphylococcus aureus2.67[27]
Candida albicans5.6[27]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [25]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Compound Dilution: Prepare a series of two-fold dilutions of the quinoline compound in a suitable growth medium in a 96-well microplate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Quinoline derivatives have also demonstrated significant potential as anti-inflammatory agents.[28] Their mechanisms of action can involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes, and the modulation of pro-inflammatory signaling pathways like NF-κB.[29][30][31]

In Vivo Anti-inflammatory Studies:

One study on a synthetic quinoline derivative, a hybrid of tomoxiprole and naproxen, showed a potent dose-dependent anti-inflammatory effect in a xylene-induced ear edema model in mice, with efficacy comparable to diclofenac.[30] Another study highlighted imidazo[4,5-c]quinoline derivatives that showed strong anti-inflammatory activity in both DSS- and TNBS-induced acute enteritis models.[29]

Quinoline-Based Drugs on the Market: From Bench to Bedside

The successful translation of quinoline-based research into clinically approved drugs underscores the scaffold's therapeutic importance. A significant number of FDA-approved drugs feature the quinoline core, particularly in the fields of oncology and infectious diseases.[14][32][33][34]

Brand NameGeneric NameTherapeutic AreaMechanism of Action
QualaquinQuinineMalariaHeme polymerization inhibitor
LenvimaLenvatinibOncology (Thyroid, Renal Cell Carcinoma)Multi-kinase inhibitor (VEGFR1-3, FGFR1-4, PDGFRα, RET, KIT)
CabometyxCabozantinibOncology (Renal Cell, Hepatocellular, Thyroid Carcinoma)Multi-kinase inhibitor (MET, VEGFR, AXL)
BosulifBosutinibOncology (Chronic Myeloid Leukemia)Kinase inhibitor (BCR-ABL, Src family kinases)
AveloxMoxifloxacinInfectious Disease (Bacterial)DNA gyrase and topoisomerase IV inhibitor
CiproCiprofloxacinInfectious Disease (Bacterial)DNA gyrase and topoisomerase IV inhibitor
BedaquilineBedaquilineInfectious Disease (Tuberculosis)Inhibitor of mycobacterial ATP synthase
NerlynxNeratinibOncology (Breast Cancer)Kinase inhibitor (HER2, EGFR)
PyrukyndMitapivatHematology (Hemolytic Anemia)Pyruvate kinase activator
CapmatinibCapmatinibOncology (Non-Small Cell Lung Cancer)MET inhibitor
TivozanibTivozanibOncology (Renal Cell Carcinoma)VEGFR inhibitor
TafenoquineTafenoquineMalariaHeme polymerization inhibitor; generates reactive oxygen species

Conclusion and Future Perspectives

The quinoline scaffold has proven to be a remarkably versatile and enduring platform in medicinal chemistry. From its historical roots in the treatment of malaria to its modern applications in targeted cancer therapy and broad-spectrum antimicrobial agents, the quinoline core continues to inspire the development of novel therapeutic agents. The synthetic accessibility of the quinoline ring system, coupled with the ability to fine-tune its physicochemical and pharmacological properties through substitution, ensures its continued relevance in drug discovery.

Future research will likely focus on the development of novel quinoline-based hybrids and conjugates to achieve multi-targeted therapeutic effects and overcome drug resistance.[19] Advances in synthetic methodologies, including green chemistry approaches and high-throughput synthesis, will further expand the chemical space of accessible quinoline derivatives. As our understanding of disease biology deepens, the rational design of quinoline-based molecules targeting novel and challenging biological targets will undoubtedly lead to the next generation of innovative medicines. This guide has provided a comprehensive overview of the foundational knowledge and practical methodologies essential for researchers and professionals dedicated to harnessing the full therapeutic potential of this privileged scaffold.

References

Lipophilicity and Metabolic Stability of 7-(Trifluoromethyl)quinoline: A Medicinal Chemist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl (CF₃) group, particularly at the 7-position, profoundly modulates the molecule's physicochemical and pharmacokinetic properties. This technical guide provides an in-depth analysis of the lipophilicity and metabolic stability of 7-(trifluoromethyl)quinoline, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of these properties, present detailed experimental protocols for their assessment, and discuss the mechanistic rationale behind the observed effects, thereby providing a comprehensive framework for leveraging this scaffold in modern drug discovery.

Introduction: The Strategic Value of the this compound Scaffold

In the landscape of drug design, the quest for molecules with optimized Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. The this compound scaffold has emerged as a valuable building block due to the unique attributes conferred by the trifluoromethyl group.[1][2] The CF₃ group is a potent electron-withdrawing substituent that can significantly alter a molecule's electronic profile, pKa, and binding interactions with biological targets.[3][4] Critically, it serves two primary roles that are the focus of this guide: enhancing lipophilicity and improving metabolic stability.[5][6]

  • Enhanced Lipophilicity: The CF₃ group increases the molecule's affinity for lipid environments, a property crucial for traversing biological membranes and achieving adequate bioavailability.[2]

  • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to enzymatic cleavage.[5] When placed at a position susceptible to metabolic attack, it can act as a "metabolic blocker," shielding the molecule from rapid degradation and extending its in vivo half-life.[3][7]

This guide will dissect these two critical parameters, providing the theoretical basis and practical methodologies for their evaluation.

Lipophilicity Assessment of this compound

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a cornerstone of the ADME profile. It is quantitatively expressed as the logarithm of the partition coefficient (LogP), which measures the equilibrium distribution of a compound between an organic (typically n-octanol) and an aqueous phase.[8] An optimal LogP value is essential for balancing membrane permeability with aqueous solubility. For oral drugs, a LogP value of less than 5 is a key component of Lipinski's Rule of 5.[8]

The introduction of a trifluoromethyl group is a well-established strategy to increase lipophilicity.[2][6]

Physicochemical Properties

A summary of the core physical properties of this compound is essential for its handling and characterization.

PropertyValueSource(s)
CAS Number 325-14-4[9][10][11]
Molecular Formula C₁₀H₆F₃N[9][10][11]
Molecular Weight 197.16 g/mol [9][10]
Appearance Pale cream to cream solid/crystals[10][11]
Melting Point 60-69 °C[9][11]
Boiling Point 220 °C[9]
Predicted pKa 2.55 (conjugate acid)[1]
Experimental Determination of Lipophilicity (LogP)

While several computational models exist to predict LogP, experimental determination remains the gold standard for accuracy.[12][13] The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a high-throughput and reliable alternative to the traditional shake-flask method for determining LogP values.[14][15]

Causality Behind Experimental Choices:

  • RP-HPLC: This method correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity. It is faster and requires less material than the shake-flask method.

  • Methanol/Water Mobile Phase: A gradient of an organic solvent (methanol) and water is used to elute compounds. Lipophilic compounds have a stronger affinity for the C18 stationary phase and thus require a higher concentration of organic solvent to elute, resulting in a longer retention time.

  • Calibration Standards: A set of compounds with known LogP values is used to create a calibration curve, allowing the LogP of the unknown compound to be interpolated from its retention time.

Protocol 2.2.1: LogP Determination by RP-HPLC

  • Preparation of Standards: Prepare 1 mg/mL stock solutions of 5-10 standard compounds with known LogP values (e.g., aniline, toluene, naphthalene) and the test compound, this compound, in methanol.

  • Instrumentation Setup:

    • HPLC System: A standard HPLC or UPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water (HPLC grade).

    • Mobile Phase B: Methanol (HPLC grade).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm (or the λmax of this compound).

  • Chromatographic Run: Inject each standard and the test compound separately onto the column using a linear gradient (e.g., 10% to 90% Methanol over 20 minutes).

  • Data Acquisition: Record the retention time (t_R) for each compound. Determine the column dead time (t_0) by injecting a non-retained compound like uracil.

  • Calculation:

    • Calculate the retention factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.

    • Calculate the logarithm of the retention factor (log k).

  • Calibration Curve: Plot the known LogP values of the standard compounds (Y-axis) against their calculated log k values (X-axis).

  • LogP Determination: Perform a linear regression on the calibration data. Use the resulting equation to calculate the LogP of this compound from its log k value.

Visualization: LogP Determination Workflow

LogP_Workflow cluster_prep Preparation cluster_analysis RP-HPLC Analysis cluster_data Data Processing prep_standards Prepare Standards (Known LogP) hplc_inject Inject Samples prep_standards->hplc_inject prep_test Prepare Test Compound (7-CF3-Quinoline) prep_test->hplc_inject get_tr Record Retention Time (tR) hplc_inject->get_tr get_t0 Determine Dead Time (t0) hplc_inject->get_t0 calc_logk Calculate log k get_tr->calc_logk get_t0->calc_logk plot_cal Plot Calibration Curve (LogP vs. log k) calc_logk->plot_cal Standards interpolate Interpolate LogP of Test Compound calc_logk->interpolate Test Compound plot_cal->interpolate result Final LogP Value interpolate->result Quinoline_Metabolism cluster_metabolites Phase I Metabolites parent Quinoline m1 3-Hydroxyquinoline parent->m1 CYP2E1 (Hydroxylation) m2 Quinoline-1-oxide parent->m2 CYP2A6 (N-Oxidation) m3 Quinoline-5,6-diol parent->m3 CYP2A6, mEH (Epoxidation/Hydrolysis) note The 7-CF3 group in the target compound is expected to deactivate the ring, hindering these pathways. parent->note Metabolic_Stability_Workflow A Prepare Reagents: Test Compound, HLM, NADPH System B Pre-incubate HLM & Test Compound at 37°C A->B C Initiate Reaction: Add NADPH System B->C D Incubate at 37°C C->D E Quench Reaction at Time Points (0, 5, 15, 30, 60 min) with Acetonitrile + IS D->E F Protein Precipitation (Centrifugation) E->F G Analyze Supernatant by LC-MS/MS F->G H Data Analysis: Plot ln(% Remaining) vs. Time G->H I Calculate t½ and CLint H->I

References

Unlocking the Therapeutic Potential of 7-(Trifluoromethyl)quinoline: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 7-(Trifluoromethyl)quinoline Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs with a wide array of biological activities, including anticancer, antimalarial, and neuroprotective effects.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group at the 7-position of this privileged scaffold significantly enhances its therapeutic potential. The -CF3 group is a powerful bioisostere for a methyl group or chlorine atom, but with profoundly different electronic properties.[3] Its strong electron-withdrawing nature and high lipophilicity can dramatically improve a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[4] These optimized physicochemical properties often translate into enhanced potency and a more favorable pharmacokinetic profile, making this compound a highly attractive starting point for the development of novel therapeutics.[4]

This in-depth technical guide provides a comprehensive overview of the most promising therapeutic targets for this compound and its derivatives. We will delve into the mechanistic rationale for pursuing these targets and provide detailed, field-proven experimental protocols for their validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

Part 1: Oncological Targets - Intercepting Cancer Progression

The this compound scaffold has shown significant promise in oncology, with derivatives exhibiting potent antiproliferative activity against various cancer cell lines.[5][6] The primary mechanisms of action appear to be the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.

Receptor Tyrosine Kinase (RTK) Inhibition: A Primary Anticancer Strategy

Quinoline-based compounds are well-documented inhibitors of several receptor tyrosine kinases (RTKs) that are frequently dysregulated in cancer, such as c-Met, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGF).[7][8] The nitrogen atom in the quinoline ring often acts as a crucial hydrogen bond acceptor in the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[9]

The c-Met (hepatocyte growth factor receptor) pathway is a key driver of cell proliferation, motility, and invasion. Its aberrant activation is implicated in numerous cancers, making it a prime therapeutic target.[10]

Mechanistic Rationale: Derivatives of this compound are hypothesized to act as ATP-competitive inhibitors of the c-Met kinase domain. The scaffold's structure allows for favorable interactions within the active site, leading to the blockade of downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways.

Experimental Validation Workflow:

c_Met_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays b_assay c-Met Kinase Assay (e.g., TR-FRET, ADP-Glo) b_result Determine IC50 b_assay->b_result Quantify substrate phosphorylation c_target Western Blot for Phospho-c-MET b_result->c_target Proceed with potent compounds c_target_result Confirm on-target activity in cells c_target->c_target_result c_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) c_viability_result Determine GI50 c_viability->c_viability_result c_target_result->c_viability Validate target engagement

Caption: Workflow for the validation of c-Met kinase inhibitors.

Detailed Protocol: c-Met Kinase Inhibition Assay (TR-FRET)

  • Reagents and Materials: Recombinant human c-MET kinase, TR-FRET compatible substrate (e.g., ULight™-labeled peptide), Europium-labeled anti-phospho-substrate antibody, ATP, assay buffer, this compound test compound, and a suitable microplate reader.

  • Procedure:

    • Prepare a serial dilution of the this compound compound in DMSO.

    • In a 96-well or 384-well plate, add the assay buffer, recombinant c-Met kinase, and the test compound.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect phosphorylation by adding the Europium-labeled antibody.

    • Incubate for another 60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET-capable microplate reader, measuring the emission at two wavelengths.

  • Data Analysis: Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is one of the most frequently mutated pathways in human cancers.[11] Several quinoline derivatives have been reported as dual PI3K/mTOR inhibitors.[12][13]

Mechanistic Rationale: The structural similarity of the ATP-binding sites of PI3K and mTOR makes dual inhibition a feasible strategy. This compound derivatives can be designed to fit into this site, blocking the phosphorylation of downstream effectors like Akt and S6K1, thereby inducing cell cycle arrest and apoptosis.[14]

Experimental Validation Workflow:

PI3K_mTOR_Validation_Workflow cluster_cell_based Cell-Based Screening cluster_mechanism Mechanism of Action Studies start Synthesized this compound Derivative mtt MTT Assay on Cancer Cell Line (e.g., MCF-7, A549) start->mtt ic50 Calculate IC50 Value mtt->ic50 western Western Blot Analysis (p-Akt, p-mTOR, p-S6K) ic50->western Select active compounds apoptosis Apoptosis Assay (Annexin V/PI Staining) western->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) western->cell_cycle Sodium_Channel_Workflow cluster_hts High-Throughput Screening cluster_electrophys Electrophysiology start This compound Derivative hts_assay Fluorescence-Based Membrane Potential Assay start->hts_assay hts_result Identify 'Hits' hts_assay->hts_result ephys_assay Automated Patch-Clamp Electrophysiology hts_result->ephys_assay Confirm activity ephys_result Determine IC50 for channel blockade ephys_assay->ephys_result

References

An In-depth Technical Guide to the Solubility of 7-(Trifluoromethyl)quinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 7-(Trifluoromethyl)quinoline, a key heterocyclic building block in modern drug discovery and materials science. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing the solubility of this compound. While quantitative solubility data for this compound is not widely published, this guide synthesizes available information on its properties, the influence of the trifluoromethyl moiety, and the general behavior of quinoline derivatives to provide a robust predictive framework. Furthermore, a detailed, field-proven experimental protocol is provided, empowering researchers to determine precise solubility values in various organic solvents, ensuring a self-validating approach to experimental design.

Introduction: The Significance of this compound

Quinoline and its derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with activities spanning from antimalarial to anticancer.[1][2] The introduction of a trifluoromethyl (-CF3) group into the quinoline scaffold, as in this compound, is a strategic modification employed to enhance key molecular properties. The -CF3 group is a powerful electron-withdrawing moiety that can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] These enhancements make this compound and its derivatives highly valuable in the development of novel pharmaceuticals.[2][4]

Understanding the solubility of this compound in organic solvents is paramount for its practical application. Solubility dictates the choice of solvents for a variety of critical processes, including:

  • Chemical Synthesis: Ensuring reactants are in the same phase for optimal reaction kinetics.

  • Purification: Selecting appropriate solvent systems for crystallization and chromatography.

  • Biological Screening: Preparing stock solutions for in vitro and in vivo assays.

  • Formulation: Developing stable and bioavailable drug products.

This guide provides the essential knowledge for navigating these challenges effectively.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters for this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₆F₃N[5][6]
Molecular Weight 197.16 g/mol [5]
Appearance Pale cream to cream crystals or powder[6]
Melting Point 65-69 °C[6][7]
Boiling Point 220 °C (at 760 Torr)[5]
Predicted pKa 2.55[8]
The Role of the Quinoline Core

The quinoline ring system, a fusion of benzene and pyridine rings, is an aromatic and relatively non-polar structure. Unsubstituted quinoline is a liquid that is only slightly soluble in water but dissolves readily in most organic solvents.[1][9] This is a direct consequence of the "like dissolves like" principle, where non-polar to moderately polar organic solvents can effectively solvate the aromatic rings.

The Impact of the Trifluoromethyl Group

The introduction of the trifluoromethyl (-CF3) group at the 7-position has a profound impact on the molecule's solubility profile.

  • Increased Lipophilicity: The -CF3 group is highly lipophilic ("fat-loving") and significantly increases the overall non-polar character of the molecule.[3] This is expected to decrease its solubility in polar solvents, particularly water, and enhance its solubility in non-polar organic solvents.

  • Electron-Withdrawing Nature: As a strong electron-withdrawing group, the -CF3 moiety reduces the basicity of the quinoline nitrogen. This is reflected in the low predicted pKa of 2.55, indicating that it is a very weak base.[8] Consequently, its solubility in acidic aqueous solutions will be less pH-dependent compared to more basic quinolines.

The interplay of these factors is visualized in the diagram below.

G Solubility Solubility Profile of This compound QuinolineCore Quinoline Core (Aromatic, Non-polar) Solubility->QuinolineCore Influenced by CF3Group Trifluoromethyl Group (-CF3) (Lipophilic, Electron-withdrawing) Solubility->CF3Group Influenced by Solvent Organic Solvent Properties Solubility->Solvent Dependent on Polarity Polarity Solvent->Polarity H_Bonding Hydrogen Bonding Capacity Solvent->H_Bonding

Caption: Factors influencing the solubility of this compound.

Qualitative Solubility Profile in Organic Solvents

Based on the physicochemical properties discussed, a qualitative solubility profile for this compound can be predicted. This provides a practical starting point for solvent selection in the laboratory.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerate to HighThe alkyl portion can interact with the aromatic system, but the high polarity of the hydroxyl group may limit very high solubility.
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)HighThese solvents have suitable polarity to solvate the quinoline ring system without the strong hydrogen bonding that could hinder dissolution. Acetonitrile has been used as a solvent for reactions involving trifluoromethylated quinolines.[10]
Chlorinated Dichloromethane (DCM), ChloroformHighThe polarity and ability to form weak interactions with the aromatic system make these excellent solvents for many quinoline derivatives.
Aromatic Toluene, BenzeneModerate to HighThe "like dissolves like" principle suggests good solubility due to favorable pi-pi stacking interactions between the solvent and the quinoline core.
Non-polar Aliphatic Hexane, HeptaneLowThe significant difference in polarity between the quinoline ring and aliphatic solvents will likely result in poor solubility.
Aqueous WaterVery LowThe high lipophilicity of the molecule and the presence of the -CF3 group lead to poor interactions with water molecules.[11]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is required. The following protocol describes the widely accepted shake-flask method, a robust and reliable technique for determining the thermodynamic solubility of a compound.[11]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Scintillation vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow

The workflow for determining solubility is outlined in the diagram below.

Caption: Experimental workflow for solubility determination via the shake-flask method.

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) in a volumetric flask to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.

  • Sample Preparation:

    • For each solvent to be tested, add an excess amount of solid this compound to a vial. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

    • Accurately add a known volume of the test solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for 24 to 48 hours to ensure that equilibrium between the dissolved and undissolved solid is reached.

  • Phase Separation:

    • After the equilibration period, remove the vials and allow them to stand undisturbed at the same constant temperature for a short period to let the excess solid settle.

    • Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved particles.

  • Quantification:

    • Accurately dilute a known volume of the clear filtrate with the mobile phase used for HPLC analysis.

    • Analyze the standard solutions and the diluted filtrate samples by HPLC with UV detection at an appropriate wavelength.

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Calculation:

    • Using the linear regression equation from the calibration curve, calculate the concentration of this compound in the diluted filtrate sample.

    • Account for the dilution factor to determine the original concentration in the saturated solution. This value represents the solubility of this compound in the test solvent at the specified temperature.

Conclusion and Future Outlook

This compound stands as a molecule of significant interest in contemporary chemical research, particularly in the pharmaceutical sector. While a comprehensive database of its quantitative solubility in organic solvents is not yet publicly available, this guide provides a robust framework for understanding and predicting its behavior. The strong lipophilic and electron-withdrawing nature of the trifluoromethyl group are the dominant factors governing its solubility, suggesting high solubility in polar aprotic and chlorinated solvents, and low solubility in aqueous and non-polar aliphatic media.

The provided experimental protocol offers a standardized and reliable method for researchers to determine the precise solubility of this compound in any solvent of interest. The generation of such data will not only facilitate the immediate research needs of individual laboratories but will also contribute valuable knowledge to the broader scientific community, enabling more efficient and informed development of novel therapeutics and materials based on this versatile quinoline scaffold.

References

Methodological & Application

Strategic Synthesis of 7-(Trifluoromethyl)quinoline: A Methodological Guide from 3-Aminobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] The incorporation of a trifluoromethyl (-CF₃) group, particularly at the 7-position, often enhances pharmacological properties such as metabolic stability, lipophilicity, and receptor binding affinity, making 7-(trifluoromethyl)quinoline a highly valuable building block in drug discovery.[3] This application note provides a comprehensive guide for the synthesis of this compound, starting from the commercially available precursor, 3-aminobenzotrifluoride. We present detailed protocols for two classic, regioselective methodologies—the Skraup synthesis and the Doebner-von Miller reaction—offering insights into mechanism, experimental setup, safety considerations, and product characterization.

Introduction: The Strategic Value of the 7-Trifluoromethyl Quinoline Moiety

The quinoline ring system is a privileged N-containing heterocycle found in numerous natural products and synthetic drugs, renowned for its broad spectrum of biological activities, including antimalarial, anticancer, and antiviral properties.[1][3][4] The strategic placement of fluorine-containing substituents, such as the trifluoromethyl group, is a well-established strategy in modern drug design to modulate a molecule's pharmacokinetic and pharmacodynamic profile.

The synthesis of this compound from 3-aminobenzotrifluoride is an excellent example of directed synthesis where the substitution pattern of the aniline precursor dictates the final product's regiochemistry. Both the Skraup and Doebner-von Miller reactions proceed via an electrophilic cyclization onto the benzene ring, which is directed to the position ortho to the activating amino group, ensuring the formation of the desired 7-substituted isomer.

Synthetic Strategy I: The Skraup Synthesis

The Skraup synthesis is a powerful, albeit vigorous, method for creating unsubstituted quinoline rings.[5][6] It involves the reaction of an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent.[5][7]

Principle and Mechanism

The reaction proceeds through a series of well-defined steps. First, the strong dehydrating action of concentrated sulfuric acid converts glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[8][9] This is followed by a conjugate (Michael) addition of 3-aminobenzotrifluoride to the acrolein. The resulting β-anilinopropionaldehyde intermediate then undergoes an acid-catalyzed intramolecular electrophilic cyclization, followed by dehydration to yield a dihydroquinoline species. The final step is the in-situ oxidation of the dihydroquinoline to the aromatic this compound.

Skraup_Mechanism cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_end Final Product Aniline 3-Aminobenzotrifluoride Michael Michael Addition Aniline->Michael Nucleophile Glycerol Glycerol Acrolein In-situ Acrolein Formation Glycerol->Acrolein H₂SO₄ -2H₂O Acrolein->Michael Electrophile Cyclization Acid-Catalyzed Cyclization & Dehydration Michael->Cyclization Intermediate Oxidation Oxidation Cyclization->Oxidation Dihydroquinoline Intermediate Product This compound Oxidation->Product

Detailed Experimental Protocol

Safety First: The Skraup reaction is notoriously exothermic and can become violent if not properly controlled.[5][10] This procedure must be performed in a certified chemical fume hood with the sash at the lowest practical height. Full personal protective equipment (PPE), including a face shield, safety glasses, a flame-resistant lab coat, and heavy-duty gloves, is mandatory. An ice bath must be on standby for emergency cooling.

Table 1: Reagents for Skraup Synthesis

ReagentM.W. ( g/mol )AmountMolesMolar Eq.
3-Aminobenzotrifluoride161.1216.1 g0.101.0
Glycerol92.0927.6 g0.303.0
Nitrobenzene123.1112.3 g0.101.0
Sulfuric Acid (conc.)98.0830 mL--
Ferrous Sulfate (FeSO₄·7H₂O)278.011.0 g-Catalyst

Protocol Steps:

  • Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Place the flask in a heating mantle with a temperature controller.

  • Initial Charge: To the flask, add 3-aminobenzotrifluoride (16.1 g), glycerol (27.6 g), nitrobenzene (12.3 g), and ferrous sulfate heptahydrate (1.0 g).

  • Acid Addition: Begin stirring the mixture and, through the dropping funnel, add concentrated sulfuric acid (30 mL) slowly over 30-45 minutes. The addition is exothermic; maintain the internal temperature below 120°C, using an ice bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to 140-150°C and maintain this temperature for 3-4 hours.[10] The mixture will darken significantly.

  • Work-up:

    • Allow the mixture to cool to below 100°C. Cautiously and slowly, pour the reaction mixture into 500 mL of cold water with vigorous stirring.

    • Transfer the aqueous solution to a large beaker and carefully neutralize it with concentrated ammonium hydroxide until it is alkaline (pH > 8). This step is highly exothermic and should be performed in an ice bath.

    • The crude product will separate as a dark oil or solid.

  • Extraction & Purification:

    • Extract the aqueous mixture three times with 100 mL portions of dichloromethane (DCM).

    • Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude this compound by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Synthetic Strategy II: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a more versatile and generally less violent alternative to the Skraup synthesis.[6][11] It utilizes α,β-unsaturated aldehydes or ketones, which can be prepared in situ, to construct the quinoline ring.[11]

Principle and Mechanism

This reaction involves the acid-catalyzed reaction of an aniline with an α,β-unsaturated carbonyl compound.[12] The mechanism, while debated, is believed to initiate with a conjugate addition of the aniline to the carbonyl compound.[13] Subsequent acid-catalyzed cyclization and dehydration steps lead to the dihydroquinoline intermediate, which is then oxidized to the quinoline product. Often, the ambient conditions or a mild oxidant present in the reaction is sufficient for the final aromatization step. This method's key advantage is the ability to introduce substituents onto the pyridine ring by choosing different α,β-unsaturated carbonyl precursors.

DVM_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_output Output Aniline 3-Aminobenzotrifluoride Addition 1. Michael Addition Aniline->Addition Carbonyl α,β-Unsaturated Aldehyde/Ketone (e.g., Crotonaldehyde) Carbonyl->Addition Acid Acid Catalyst (e.g., HCl, ZnCl₂) Acid->Addition Cyclization 2. Intramolecular Cyclization & Dehydration Addition->Cyclization Oxidation 3. Oxidation/Aromatization Cyclization->Oxidation Workup Work-up & Purification Oxidation->Workup Product Substituted This compound Workup->Product

Detailed Experimental Protocol

Table 2: Reagents for Doebner-von Miller Synthesis

ReagentM.W. ( g/mol )AmountMolesMolar Eq.
3-Aminobenzotrifluoride161.1216.1 g0.101.0
Crotonaldehyde70.098.4 g0.121.2
Hydrochloric Acid (conc.)36.4620 mL--
Zinc Chloride (anhydrous)136.305.0 g0.0370.37

Protocol Steps:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a solution of 3-aminobenzotrifluoride (16.1 g) in 50 mL of ethanol.

  • Catalyst Addition: To the stirred solution, add concentrated hydrochloric acid (20 mL) followed by anhydrous zinc chloride (5.0 g).

  • Substrate Addition: Cool the flask in an ice bath. Slowly add crotonaldehyde (8.4 g) dropwise over 20 minutes, ensuring the temperature does not exceed 30°C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 80-90°C) for 6-8 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[14]

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into 400 mL of ice-water.

    • Carefully neutralize the solution with 20% sodium hydroxide solution until alkaline (pH > 8), keeping the mixture cool in an ice bath.

  • Extraction & Purification:

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude oil via column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure this compound.

Hazard and Safety Information

Safe laboratory practice is paramount. The primary reagents used in these syntheses possess significant hazards.

  • 3-Aminobenzotrifluoride: Harmful if swallowed or in contact with skin, and may be fatal if inhaled.[15][16] It causes skin and serious eye irritation.[15][16] Handle only in a well-ventilated area or chemical fume hood, wearing appropriate PPE.[15][17][18]

  • Concentrated Sulfuric Acid: Extremely corrosive and causes severe skin and eye burns.[19][20] It is a powerful dehydrating agent that reacts violently with water, releasing significant heat.[20][21]

  • Glycerol & Nitrobenzene: While glycerol itself has low toxicity, its dehydration to acrolein produces a toxic and flammable substance.[22][23] Nitrobenzene is toxic and a suspected carcinogen.

  • Hydrochloric Acid & Zinc Chloride: Concentrated HCl is highly corrosive. Zinc chloride is a skin and eye irritant.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Table 3: Characterization Data for this compound

PropertyExpected Value
Appearance Pale cream to white crystalline solid[24]
Melting Point 60-69 °C[24]
Molecular Formula C₁₀H₆F₃N[24]
Molecular Weight 197.16 g/mol
¹H NMR (CDCl₃) δ ~8.9 (dd, H2), ~8.2 (d, H4), ~8.1 (s, H8), ~7.8 (d, H5), ~7.5 (dd, H6), ~7.4 (dd, H3) ppm.
¹³C NMR (CDCl₃) Signals expected around δ ~151, 148, 136, 129 (q), 128, 127, 126, 125, 124 (q, CF₃), 122 ppm. The carbon of the CF₃ group will appear as a quartet.[25][26]
¹⁹F NMR (CDCl₃) A sharp singlet is expected around δ -62 ppm.[25]
MS (EI) m/z 197 (M⁺)

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Conclusion

The Skraup and Doebner-von Miller reactions are robust and reliable methods for the regioselective synthesis of this compound from 3-aminobenzotrifluoride. While the Skraup synthesis is powerful for producing the unsubstituted quinoline core, it requires stringent safety controls due to its violent exothermic nature. The Doebner-von Miller reaction offers a milder alternative with the flexibility to introduce further substitutions. The detailed protocols and safety information provided herein serve as a comprehensive resource for researchers in medicinal and process chemistry, enabling the efficient and safe production of this critical synthetic intermediate for advanced drug development programs.

References

The Skraup Synthesis: A Detailed Guide to the Preparation of 7-(Trtrifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Quinoline Scaffold and the Power of Fluorination

The quinoline ring system is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry. Its versatile structure is found in a wide array of natural products, most notably the anti-malarial alkaloid quinine, and has been a fertile ground for the development of synthetic therapeutic agents. In contemporary drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a paramount strategy to enhance metabolic stability, bioavailability, and binding affinity. The trifluoromethyl group (-CF3), with its potent electron-withdrawing nature and lipophilic character, is particularly effective in modulating the physicochemical properties of drug candidates.

This guide provides a comprehensive overview of the Skraup synthesis, a classic yet enduringly relevant method for the construction of the quinoline nucleus, with a specific focus on its application in the synthesis of 7-(trifluoromethyl)quinoline. This particular derivative is of significant interest due to the advantageous properties imparted by the trifluoromethyl substituent.

The Skraup Synthesis: A Mechanistic Deep Dive

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a cyclization reaction that builds the quinoline ring from an aniline, glycerol, a dehydrating agent (typically concentrated sulfuric acid), and an oxidizing agent.[1][2] The reaction is notoriously exothermic and requires careful control.[3]

The mechanism proceeds through several key stages:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[2][4]

  • Michael Addition: The aniline derivative, in this case, 3-(trifluoromethyl)aniline, undergoes a nucleophilic conjugate addition (Michael addition) to acrolein.[5]

  • Cyclization and Dehydration: The resulting β-anilinopropionaldehyde intermediate undergoes an acid-catalyzed cyclization and subsequent dehydration to form a 1,2-dihydroquinoline.[4]

  • Oxidation: The final step is the oxidation of the 1,2-dihydroquinoline to the aromatic this compound. A variety of oxidizing agents can be employed, with nitrobenzene being a common choice, which is itself reduced to aniline during the reaction.[1][4]

To moderate the often-violent reaction, a catalyst such as ferrous sulfate is typically added.[3]

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Aniline 3-(Trifluoromethyl)aniline Aniline->Michael_Adduct Michael Addition Dihydroquinoline 1,2-Dihydro-7-(trifluoromethyl)quinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline This compound Dihydroquinoline->Quinoline Oxidation H2SO4 H₂SO₄ Oxidant Oxidizing Agent (e.g., Nitrobenzene)

Caption: The reaction mechanism of the Skraup synthesis for this compound.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentSpecifications
3-(Trifluoromethyl)anilinePurity ≥ 98%
GlycerolAnhydrous, Purity ≥ 99%
Sulfuric AcidConcentrated (95-98%)
NitrobenzenePurity ≥ 99%
Ferrous Sulfate HeptahydrateFeSO₄·7H₂O
Sodium HydroxidePellets or concentrated solution
Diethyl Ether or DichloromethaneReagent grade
Anhydrous Magnesium SulfateFor drying
Round-bottom flaskAppropriate size for the reaction scale
Reflux condenser
Heating mantle with stirrer
Dropping funnel
Steam distillation apparatus
Separatory funnel
Rotary evaporator
Experimental Protocol: A Generalized Procedure for this compound

1. Reaction Setup:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, carefully add 3-(trifluoromethyl)aniline, glycerol, and the chosen oxidizing agent (e.g., nitrobenzene).

  • Begin stirring the mixture to ensure homogeneity.

2. Addition of Sulfuric Acid:

  • Slowly and cautiously, add concentrated sulfuric acid to the stirred mixture through the dropping funnel. The addition is highly exothermic and the rate should be controlled to prevent an uncontrolled rise in temperature. An ice bath may be necessary to manage the initial heat generation.

3. Reaction Execution:

  • After the addition of sulfuric acid is complete, add ferrous sulfate heptahydrate as a moderator.[3]

  • Gently heat the reaction mixture using a heating mantle. The reaction is known to become self-sustaining and may boil vigorously.[3] Be prepared to remove the heat source if the reaction becomes too rapid.

  • Once the initial exothermic phase subsides, maintain the mixture at a gentle reflux for several hours. The exact temperature and duration will require optimization but are typically in the range of 130-160°C for 3-5 hours.

4. Work-up and Isolation:

  • Allow the reaction mixture to cool to room temperature.

  • Carefully dilute the mixture with a large volume of water.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution. This step is also exothermic and should be performed with external cooling. The goal is to make the solution strongly alkaline.

  • The crude this compound, along with any unreacted nitrobenzene, will separate as an oily layer.

  • Set up a steam distillation apparatus to isolate the product. The unreacted nitrobenzene will typically distill first, followed by the quinoline derivative.[3]

  • Collect the distillate containing the product.

5. Purification:

  • The crude product can be extracted from the distillate using an organic solvent such as diethyl ether or dichloromethane.

  • Wash the combined organic extracts with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Reaction is too violent and uncontrollable - Rapid addition of sulfuric acid.- Insufficient moderation.- Localized overheating.- Add sulfuric acid very slowly with efficient stirring and cooling.- Ensure the presence of a moderator like ferrous sulfate.- Use a heating mantle with good temperature control.
Low or no product yield - Incomplete reaction.- Decomposition of starting material or product at high temperatures.- Inefficient work-up.- Increase reaction time and/or temperature cautiously.- Ensure anhydrous conditions, as water can interfere with the dehydration of glycerol.- Optimize the neutralization and extraction steps.
Formation of tarry byproducts - High reaction temperatures.- Prolonged reaction times.- Attempt the reaction at a lower temperature for a longer duration.- Use a milder oxidizing agent if possible.
Difficult purification - Presence of multiple byproducts.- Incomplete removal of the oxidizing agent.- Optimize the steam distillation to effectively separate the product.- Employ column chromatography with a suitable solvent system for final purification.

Safety Precautions

The Skraup synthesis is a potentially hazardous reaction and must be performed with strict adherence to safety protocols.

  • Exothermic Reaction: The reaction is highly exothermic and can become violent if not properly controlled.[3] Always add reagents slowly and with efficient cooling.

  • Corrosive Reagents: Concentrated sulfuric acid is extremely corrosive and should be handled with extreme care.

  • Toxic Chemicals: Aniline and its derivatives, as well as nitrobenzene, are toxic and should be handled in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Emergency Preparedness: Ensure easy access to a safety shower and eyewash station.

Conclusion

The Skraup synthesis, despite its age, remains a powerful and relevant tool for the construction of the quinoline scaffold. While the synthesis of this compound presents challenges due to the electron-withdrawing nature of the substituent and the vigorous reaction conditions, a carefully controlled and optimized procedure can provide access to this valuable building block for drug discovery and materials science. The insights and generalized protocol provided in this guide are intended to equip researchers with the foundational knowledge to approach this synthesis with both confidence and a critical eye for safety and optimization.

References

Introduction: The Enduring Importance of the Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Gould-Jacobs Reaction for Substituted Quinoline Synthesis

The quinoline ring system is a privileged scaffold in medicinal chemistry and drug development. Its presence in a vast array of therapeutic agents, from antibacterial and antimalarial drugs to anticancer and anti-inflammatory compounds, underscores its importance.[1][2] The synthesis of functionalized quinolines is, therefore, a critical task for synthetic and medicinal chemists. First reported in 1939, the Gould-Jacobs reaction provides a robust and versatile pathway to 4-hydroxyquinoline derivatives, which are key precursors to a multitude of biologically active molecules.[3][4]

This application note serves as a detailed guide for researchers, providing both the theoretical underpinnings and practical protocols for employing the Gould-Jacobs reaction. We will explore the reaction mechanism, compare classical and modern synthetic protocols, and offer field-proven insights to ensure successful implementation in a laboratory setting.

Reaction Mechanism and Pathway

The Gould-Jacobs reaction is a multi-step synthesis that transforms an aniline and a malonic ester derivative into the quinoline core.[5][6] The overall sequence can be broken down into four key stages: condensation, thermal cyclization, saponification, and decarboxylation.

  • Condensation: The reaction begins with the nucleophilic attack of the aniline's amino group on an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an alcohol (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[1][5][7]

  • Thermal Cyclization: This is the critical, energy-intensive step. The intermediate undergoes a 6-electron electrocyclization at high temperatures (typically >250 °C), leading to the formation of the fused pyridine ring of the quinoline system.[1][4][8] This step is an intramolecular reaction that has a significant energy barrier, necessitating either conventional heating in high-boiling solvents or, more efficiently, microwave irradiation.[1]

  • Tautomerization: The cyclized product, an ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, exists in equilibrium with its enol tautomer, ethyl 4-hydroxyquinoline-3-carboxylate.[1][5]

  • Saponification & Decarboxylation (Optional but common): The ester group at the 3-position can be hydrolyzed to a carboxylic acid using a base like sodium hydroxide (saponification).[4][5] Subsequent heating of this acid causes decarboxylation, removing the substituent at the 3-position to yield the final 4-hydroxyquinoline product.[4][5]

The reaction is particularly effective for anilines that have electron-donating groups at the meta-position.[1][5]

Gould_Jacobs_Mechanism cluster_start Starting Materials Aniline Substituted Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation (-EtOH) DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Cyclized Ethyl 4-oxo-1,4-dihydroquinoline- 3-carboxylate (Keto Form) Intermediate->Cyclized Thermal 6π Electrocyclization (>250 °C) Tautomer Ethyl 4-hydroxyquinoline- 3-carboxylate (Enol Form) Cyclized->Tautomer Keto-Enol Tautomerism Acid 4-Hydroxyquinoline- 3-carboxylic Acid Tautomer->Acid Saponification (NaOH, H₂O) Product 4-Hydroxyquinoline Acid->Product Decarboxylation (Heat, -CO₂)

Caption: The Gould-Jacobs reaction pathway from reactants to the final 4-hydroxyquinoline product.

Applications in Drug Development

The utility of the Gould-Jacobs reaction is demonstrated by its application in the synthesis of numerous commercial drugs. The quinolone core is central to the activity of many antibiotics, and this reaction provides a direct route to their synthesis.

  • Antibacterial Agents: The reaction is fundamental to the production of early quinolone antibiotics such as nalidixic acid, rosoxacin, and oxolinic acid.[1][8]

  • Antimalarial Agents: Many important antimalarial drugs feature a quinoline core, and the Gould-Jacobs reaction is a key synthetic tool in their development.[1][5]

  • Anti-inflammatory Drugs: The syntheses of glafenine and floctafenine, both belonging to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), rely on this reaction.[5]

Experimental Protocols

The choice of heating method is a critical parameter for the success of the Gould-Jacobs cyclization. While traditional methods using high-boiling solvents are reliable, modern microwave-assisted synthesis offers significant advantages in reducing reaction times and often improving yields.[4][9]

Protocol 1: Classical High-Temperature Synthesis

This protocol utilizes a high-boiling, inert solvent to achieve the high temperature required for the thermal cyclization step. It is a well-established method suitable for labs without access to microwave synthesis equipment.

A. Materials & Equipment

  • Substituted aniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.0-1.2 eq)

  • High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)

  • Round-bottom flask with reflux condenser

  • Heating mantle with temperature control

  • Non-polar solvent for precipitation (e.g., Hexane, Cyclohexane)

  • Filtration apparatus (Büchner funnel)

  • TLC plates for reaction monitoring

B. Step-by-Step Methodology

  • Step 1: Condensation to form Anilidomethylenemalonate.

    • In a round-bottom flask, combine the aniline (1.0 eq) and DEEM (1.1 eq).

    • Heat the mixture to 100-130 °C for 1-2 hours. The reaction is often performed neat (without solvent). Causality: This temperature is sufficient to promote the condensation reaction while allowing for the removal of the ethanol byproduct.

    • Monitor the reaction by TLC until the starting aniline is consumed.

    • Remove the ethanol byproduct under reduced pressure. The resulting crude anilidomethylenemalonate intermediate can often be used directly in the next step without further purification.[4]

  • Step 2: Thermal Cyclization.

    • Dissolve the crude intermediate from Step 1 in a high-boiling solvent like diphenyl ether (approx. 5-10 mL per gram of intermediate).[4]

    • Heat the solution to a vigorous reflux (typically ~250-260 °C) for 30-60 minutes.[1] Causality: This high temperature provides the necessary activation energy for the 6-electron electrocyclization to form the quinoline ring.

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature. The product, ethyl 4-hydroxyquinoline-3-carboxylate, should precipitate from the solution.[4]

  • Step 3: Isolation and Purification.

    • Add a non-polar solvent such as cyclohexane or hexane to the cooled mixture to further induce precipitation and to help wash away the high-boiling solvent.[1][4]

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with the non-polar solvent to remove any residual diphenyl ether. Trustworthiness: This washing step is critical, as high-boiling solvents can be difficult to remove and may interfere with subsequent steps or characterization.

    • Dry the product under vacuum.

Protocol 2: Modern Microwave-Assisted Synthesis

This protocol leverages a dedicated microwave synthesizer to achieve rapid, controlled heating, dramatically reducing reaction times from hours to minutes.[10] It is a one-pot procedure directly from the starting materials.

A. Materials & Equipment

  • Substituted aniline (1.0 eq, e.g., 2.0 mmol)

  • Diethyl ethoxymethylenemalonate (DEEM) (3.0 eq, e.g., 6.0 mmol)

  • Microwave vial (2-5 mL) with a magnetic stir bar

  • Microwave synthesis system (e.g., Biotage® Initiator+)

  • Ice-cold acetonitrile for washing

  • Filtration apparatus

  • HPLC-MS for analysis

B. Step-by-Step Methodology

  • Step 1: Reaction Setup.

    • In a 2-5 mL microwave vial, add the aniline (e.g., 0.16 mL, 2.0 mmol) and DEEM (e.g., 1.21 mL, 6.0 mmol).[10] Causality: The excess DEEM serves as both a reagent and a high-boiling solvent, eliminating the need for other solvents like diphenyl ether.[1]

    • Add a magnetic stir bar and securely seal the vial.

  • Step 2: Microwave Irradiation.

    • Place the sealed vial into the microwave reactor.

    • Heat the mixture to the target temperature (e.g., 250-300 °C) and hold for the specified time (e.g., 5-20 minutes). See Table 1 for optimization data. Causality: Microwave heating allows for rapid and uniform heating to temperatures far above the solvent's boiling point, as the reaction is run under sealed-vessel conditions, generating high internal pressure (up to 24 bar).[1][10]

  • Step 3: Isolation and Purification.

    • After the irradiation is complete, cool the vial to room temperature. A precipitate of the product should form.[1][4]

    • Filter the solid product and wash it with a small amount of ice-cold acetonitrile (e.g., 3 mL).[10] Causality: Acetonitrile is a good solvent for unreacted DEEM but a poor solvent for the product, especially when cold, making it an effective washing solvent.

    • Dry the resulting solid under vacuum.

  • Step 4: Analysis.

    • The product's purity and identity can be confirmed by HPLC-MS. The isolated product is often >95% pure without further purification.[10]

Data Presentation: Microwave Synthesis Optimization

The efficiency of the microwave-assisted Gould-Jacobs reaction is highly dependent on temperature and time. Higher temperatures are crucial for driving the intramolecular cyclization.

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
1250201014
2300202428
3300102437
4300 5 24 47

Data adapted from a study on the reaction of aniline and DEEM.[10]

Analysis: The data clearly shows that a higher temperature is essential for good yields. At 250 °C, the yield is low even after 20 minutes.[10] Increasing the temperature to 300 °C significantly improves the yield. However, prolonged heating at this high temperature can lead to product degradation, as seen by the decreased yield when extending the time from 5 to 20 minutes.[10] An optimal condition was found to be 300 °C for 5 minutes, which provided the highest isolated yield of 47%.[10]

Experimental Workflow Visualization

Gould_Jacobs_Workflow cluster_prep 1. Preparation cluster_exec 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_final 4. Final Steps Reagents Select Aniline & DEEM Setup Combine Reagents (Neat or in Solvent) Reagents->Setup Method Choose Method: Classical vs. Microwave Heating Apply Heat (Mantle or Microwave) Method->Heating Setup->Heating Monitor Monitor Progress (TLC) Heating->Monitor Cool Cool to Room Temp Monitor->Cool Precipitate Precipitate Product (Add anti-solvent if needed) Cool->Precipitate Filter Filter & Wash Solid Precipitate->Filter Dry Dry Under Vacuum Filter->Dry Analyze Analyze Purity & Identity (HPLC-MS, NMR) Dry->Analyze Further Optional Saponification & Decarboxylation Analyze->Further

Caption: A generalized workflow for the Gould-Jacobs synthesis of quinolones.

Conclusion

The Gould-Jacobs reaction remains a highly relevant and powerful tool for the synthesis of 4-hydroxyquinolines. Its strategic importance in the construction of pharmacologically active molecules is undisputed. While the classical thermal protocol is effective, the adoption of microwave-assisted synthesis offers significant improvements in efficiency, reducing reaction times from hours to minutes and often increasing yields. By understanding the underlying mechanism and optimizing key reaction parameters like temperature and time, researchers can effectively leverage this reaction to build complex molecular architectures for drug discovery and development.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-chloro-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

4-chloro-7-(trifluoromethyl)quinoline is a cornerstone building block in modern medicinal chemistry and materials science. Its chemical architecture is distinguished by two key features: the electron-withdrawing trifluoromethyl (-CF₃) group and the reactive chlorine atom at the C4 position. The -CF₃ group is prized for its ability to enhance critical drug properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The C4-chloro substituent serves as a versatile synthetic handle, enabling a wide range of functionalizations primarily through nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comprehensive overview of the mechanistic principles, field-proven protocols, and advanced applications of nucleophilic substitution reactions involving this powerful scaffold.

The Strategic Importance of the 4-chloro-7-(trifluoromethyl)quinoline Scaffold

The quinoline framework is a privileged structure, forming the core of numerous pharmacologically active agents.[3] The introduction of a trifluoromethyl group at the C7 position profoundly influences the molecule's physicochemical properties. This substituent can increase membrane permeability and block metabolic hotspots, thereby improving a drug candidate's overall pharmacokinetic profile.[2]

The true synthetic utility of this molecule, however, lies in the reactivity of the C4-chlorine atom. The quinoline nitrogen acts as a powerful electron-withdrawing group, polarizing the C4 position and making it susceptible to attack by nucleophiles. This inherent reactivity is the foundation for synthesizing diverse libraries of 4-substituted quinoline derivatives for drug discovery programs, including the development of novel antimalarial, anticancer, and anti-inflammatory agents.[4][5][6]

Mechanistic Underpinnings: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The functionalization of 4-chloro-7-(trifluoromethyl)quinoline predominantly proceeds via the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.[7]

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C4 position. This step is typically the rate-determining step. The attack temporarily breaks the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: Aromaticity is restored as the chloride ion (Cl⁻), a good leaving group, is expelled from the Meisenheimer complex, yielding the final substituted product.

The overall reaction is significantly facilitated by the electron-withdrawing properties of both the ring nitrogen and the C7-trifluoromethyl group, which stabilize the anionic Meisenheimer intermediate.

SNAr_Mechanism General S_NAr Mechanism on the Quinoline Core Start 4-Chloro-7-(CF3)quinoline + Nucleophile (Nu:) Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Step 1: Attack (Rate-Determining) Product 4-Substituted-7-(CF3)quinoline + Cl- Intermediate->Product Step 2: Expulsion of Leaving Group

Caption: The two-step SNAr mechanism for 4-chloro-7-(trifluoromethyl)quinoline.

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust and reproducible. They include explanations for key experimental choices, empowering researchers to adapt them as needed.

Synthesis of 4-Amino-7-(trifluoromethyl)quinoline Derivatives (N-Nucleophiles)

The introduction of nitrogen-based nucleophiles is one of the most common and vital transformations of this scaffold, forming the basis for numerous antimalarial and anticancer agents.[4][6]

Causality Behind the Protocol:

  • Temperature: Heating is essential to provide the necessary activation energy for the nucleophilic attack on the aromatic ring. Reactions are often run at temperatures between 120-130°C.[4]

  • Solvent: The reaction can often be run "neat" (without solvent) if the amine nucleophile is a liquid, which maximizes reactant concentration.[4] Alternatively, a high-boiling polar aprotic solvent like DMF can be used to ensure homogeneity and stable temperature control.

  • Work-up: A basic wash (e.g., with NaHCO₃ solution) is used to neutralize any HCl formed during the reaction and to remove any unreacted acidic starting materials.

Protocol: General Procedure for Amination

  • Preparation: In a sealed reaction vessel, combine 4-chloro-7-(trifluoromethyl)quinoline (1.0 eq) and the desired primary or secondary amine (2.0-3.0 eq).

  • Reaction: Heat the mixture to 120–130 °C with continuous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6–12 hours).

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Dissolve the residue in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous NaHCO₃ solution, water, and finally, brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane/chloroform) or by column chromatography on silica gel.[4]

Amination_Workflow Workflow for Synthesis of 4-Aminoquinolines Start Start: Combine 4-chloroquinoline and amine nucleophile Reaction Reaction Step: Heat at 120-130 °C (6-12h) Start->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Work-up: Cool, dissolve in DCM, wash with NaHCO3 Monitor->Workup Complete Purify Purification: Recrystallization or Column Chromatography Workup->Purify End End: Characterized 4-Aminoquinoline Product Purify->End

Caption: Step-by-step workflow for the synthesis of 4-aminoquinoline derivatives.

Synthesis of 4-Thioether-7-(trifluoromethyl)quinoline Derivatives (S-Nucleophiles)

Thiols and their conjugate bases (thiolates) are exceptionally potent nucleophiles and react readily with 4-chloroquinolines.[8][9]

Causality Behind the Protocol:

  • Base: A strong base, such as sodium ethoxide or sodium hydride, is used to deprotonate the thiol (R-SH) to form the highly nucleophilic thiolate anion (R-S⁻). This greatly accelerates the rate of reaction.[9][10]

  • Solvent: Anhydrous ethanol is a common solvent when using sodium ethoxide, as it is the conjugate acid of the base. For other bases like NaH, an anhydrous polar aprotic solvent like THF or DMF is preferred.

Protocol: General Procedure for Thiolation

  • Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), dissolve the desired thiol (1.5 eq) in absolute ethanol (or another suitable anhydrous solvent).

  • Thiolate Formation: Add a solution of sodium ethoxide (1.5-2.0 eq) to the flask and stir for 15-20 minutes at room temperature.

  • Reaction: Add a solution of 4-chloro-7-(trifluoromethyl)quinoline (1.0 eq) in the same solvent to the reaction mixture. Heat the mixture to reflux and monitor by TLC.

  • Work-up & Isolation:

    • Cool the reaction to room temperature and pour it into ice-cold water.

    • Collect the resulting precipitate by filtration. If no solid forms, extract the aqueous mixture with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.[10]

Palladium-Catalyzed Cross-Coupling Reactions

For C-C or certain C-N bond formations where direct SNAr is challenging (e.g., with aryl groups), palladium-catalyzed cross-coupling reactions are the method of choice.[11] Reactions like the Suzuki-Miyaura (for boronic acids) and Buchwald-Hartwig (for amines) are powerful tools for functionalizing the C4 position.[12]

Causality Behind the Protocol:

  • Catalyst System: A palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a phosphine ligand (e.g., PPh₃, XPhos) are required to form the active Pd(0) catalytic species.[11][12]

  • Base: A base (e.g., Na₂CO₃, K₃PO₄) is essential for the transmetalation step of the catalytic cycle.

  • Inert Atmosphere: These reactions are sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, they must be run under an inert atmosphere.

Protocol: Representative Suzuki-Miyaura Cross-Coupling

  • Preparation: To a reaction vial, add 4-chloro-7-(trifluoromethyl)quinoline (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst like Pd(OAc)₂ (0.05 eq), a ligand like PPh₃ (0.15 eq), and Na₂CO₃ (3.0 eq).

  • Reaction: Flush the vial with an inert gas (N₂ or Argon). Add a degassed solvent mixture, such as 10:1 DME/H₂O, via syringe. Stir the reaction at 75-80 °C until TLC indicates completion.

  • Work-up & Isolation: Cool the mixture, add water, and extract with an organic solvent (e.g., CH₂Cl₂). Wash the combined organic layers with brine, dry (MgSO₄), and concentrate.

  • Purification: Purify via column chromatography to yield the desired 4-aryl-7-(trifluoromethyl)quinoline.[12]

Suzuki_Cycle Simplified Catalytic Cycle for Suzuki Coupling Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdCl Ar-Pd(II)-Cl (L2) OxAdd->ArPdCl Transmetal Transmetalation ArPdCl->Transmetal ArPdAr Ar-Pd(II)-Ar' (L2) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product R-R' (Product) RedElim->Product yields ArX R-Cl (Quinoline) ArX->OxAdd + Boronic R'-B(OH)2 + Base Boronic->Transmetal +

Caption: The key steps in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Summary of Reaction Conditions

The choice of nucleophile dictates the optimal reaction conditions. The following table provides a comparative summary for guidance.

Nucleophile ClassTypical NucleophileMethodBaseSolventTemp. (°C)Key Considerations
Nitrogen Primary/Secondary AmineSNArNone or external baseNeat or DMF120-130Excess amine often used to drive reaction and neutralize HCl.[4]
Sulfur Thiol (R-SH)SNArNaOEt, NaHEthanol, THFRefluxRequires anhydrous conditions and a base to form the more reactive thiolate.[10]
Oxygen Alcohol (R-OH)SNArNaH, K₂CO₃DMF, THF80-120Generally less reactive than N or S nucleophiles; requires strong base and anhydrous conditions.
Carbon Arylboronic AcidSuzuki CouplingPd Catalyst + LigandNa₂CO₃, K₃PO₄DME/H₂O75-80

References

The Trifluoromethyl Group as a Strategic Tool: 7-(Trifluoromethyl)quinoline in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of the Trifluoromethyl Group

In the landscape of medicinal chemistry and materials science, the quinoline scaffold is a well-established "privileged structure," forming the core of numerous therapeutic agents and functional materials.[1] The strategic introduction of a trifluoromethyl (-CF3) group onto this scaffold, as seen in 7-(trifluoromethyl)quinoline, imparts a unique combination of steric and electronic properties that chemists can leverage for molecular design. The -CF3 group is highly electron-withdrawing and significantly increases lipophilicity, which can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2] This guide provides an in-depth exploration of this compound as a versatile synthetic building block, offering field-proven insights and detailed protocols for its functionalization.

Physicochemical and Safety Profile

A thorough understanding of a building block's properties and handling requirements is paramount for its effective and safe use in a research setting.

Core Physicochemical Properties

The properties of this compound are foundational to its behavior in chemical reactions and biological systems.

PropertyValueSource
CAS Number 325-14-4[3]
Molecular Formula C₁₀H₆F₃N[3][4]
Molecular Weight 197.16 g/mol [4]
Appearance Pale cream to cream solid/crystals[5]
Melting Point 65-69 °C[5][6]
Boiling Point 220 °C (at 1.01 bar)[3]
pKa (Predicted) 2.55[6]
Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound and its derivatives.

  • Hazard Identification: Halogenated derivatives, such as 4-Chloro-7-(trifluoromethyl)quinoline, are classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][7]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[2] Work should be conducted in a well-ventilated area or a chemical fume hood.[2][8]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2][8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

The Reactivity Landscape of this compound

The synthetic utility of this compound is dictated by the electronic influence of the -CF3 group on the quinoline ring system. This powerful electron-withdrawing group deactivates the entire aromatic system towards electrophilic attack while simultaneously activating specific positions for nucleophilic substitution.

G

Caption: Regioselectivity in the functionalization of the this compound scaffold.

  • Electrophilic Aromatic Substitution: The pyridine ring is strongly deactivated by the nitrogen atom. Therefore, electrophilic substitution reactions (e.g., nitration, halogenation) occur preferentially on the benzenoid ring. The most favored positions are C5 and C8, which are least deactivated by the pyridine nitrogen.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of both the ring nitrogen and the C7-trifluoromethyl group makes halo-substituted 7-(trifluoromethyl)quinolines excellent substrates for SNAr reactions. Halogens at the C2 and C4 positions are particularly labile and can be readily displaced by a variety of nucleophiles such as amines, alkoxides, and thiols.[3]

  • Palladium-Catalyzed Cross-Coupling: The introduction of a halogen (Br, I) or a triflate group onto the quinoline core creates a handle for powerful C-C and C-N bond-forming reactions. These precursors are key to unlocking the full potential of this compound as a building block.

  • Direct C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a more atom-economical approach. For the quinoline scaffold, C-H activation can be directed to various positions, including C8, depending on the catalytic system and directing groups employed.[9]

Application Protocols: Functionalization Strategies

The following protocols provide detailed, step-by-step methodologies for key transformations using this compound derivatives. These are intended as robust starting points, and optimization may be required for specific substrate combinations.

Protocol 1: Buchwald-Hartwig Amination of 6-Bromo-7-(trifluoromethyl)quinoline

This protocol describes the palladium-catalyzed amination to form C-N bonds, a cornerstone of modern medicinal chemistry. The example is adapted from the synthesis of related 6-amino-4-(trifluoromethyl)quinoline derivatives.[10]

Reaction Scheme:

G reactant1 6-Bromo-7-(CF3)Quinoline product 6-(N(R1)R2)-7-(CF3)Quinoline reactant1->product + reagents Pd2(dba)3 (cat.) Josiphos-type ligand (cat.) NaOtBu (base) Toluene, 100 °C reactant2 H-N(R1)R2

Caption: General scheme for Buchwald-Hartwig amination.

Materials & Equipment:

Reagent/EquipmentDetails
Substrate 6-Bromo-7-(trifluoromethyl)quinoline
Nucleophile Secondary amine (e.g., morpholine, pyrrolidine)
Catalyst Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
Ligand Josiphos-type phosphine ligand (e.g., SL-J009-1)
Base Sodium tert-butoxide (NaOtBu)
Solvent Anhydrous Toluene
Equipment Schlenk flask, magnetic stirrer, heating mantle, inert gas line (N₂ or Ar)

Step-by-Step Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add NaOtBu (1.4 mmol, 1.4 equiv).

  • Catalyst Preparation: In a separate vial, add Pd₂(dba)₃ (0.025 mmol, 0.05 equiv) and the phosphine ligand (0.06 mmol, 0.06 equiv). Dissolve in anhydrous toluene (2 mL) and stir for 10 minutes at room temperature.

  • Reaction Assembly: Add 6-bromo-7-(trifluoromethyl)quinoline (1.0 mmol, 1.0 equiv) and the secondary amine (1.2 mmol, 1.2 equiv) to the Schlenk flask containing the base.

  • Catalyst Addition: Transfer the prepared catalyst solution to the Schlenk flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Expected Results: This methodology typically provides the aminated products in good to excellent yields (60-88%).[10]

Causality and Trustworthiness: The choice of a bulky, electron-rich phosphine ligand (like a Josiphos-type) is crucial for stabilizing the palladium(0) species and facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and drive the reaction forward. The protocol is self-validating through consistent monitoring by TLC/LC-MS to confirm consumption of starting material and formation of the product.

G Pd0 Pd(0)L2 OA_complex [Ar-Pd(II)(L2)-Br] Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_adduct [Ar-Pd(II)(L2)(HNR2)]+Br- OA_complex->Amine_adduct Ligand Exchange (+ HNR2) Amido_complex [Ar-Pd(II)(L2)(NR2)] Amine_adduct->Amido_complex Deprotonation (- HBr, + Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR2 Amido_complex->Product Catalyst_regen Catalyst Regeneration

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: Sonogashira Coupling of a Halo-7-(trifluoromethyl)quinoline

The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds, enabling the introduction of alkyne moieties. This protocol is a general procedure applicable to halo-7-(trifluoromethyl)quinolines.

Reaction Scheme:

G reactant1 Halo-7-(CF3)Quinoline (Halo = Br, I) product Alkynyl-7-(CF3)Quinoline reactant1->product + reagents Pd(PPh3)2Cl2 (cat.) CuI (cat.) Base (e.g., DIPA, Et3N) Solvent (e.g., THF) reactant2 Terminal Alkyne

Caption: General scheme for the Sonogashira cross-coupling reaction.

Materials & Equipment:

Reagent/EquipmentDetails
Substrate Bromo- or Iodo-7-(trifluoromethyl)quinoline
Coupling Partner Terminal Alkyne (e.g., phenylacetylene)
Catalyst Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
Co-catalyst Copper(I) iodide (CuI)
Base Diisopropylamine (DIPA) or Triethylamine (Et₃N)
Solvent Anhydrous Tetrahydrofuran (THF) or Dioxane
Equipment Schlenk flask, magnetic stirrer, inert gas line (N₂ or Ar)

Step-by-Step Procedure:

  • Setup: Add the halo-7-(trifluoromethyl)quinoline (1.0 equiv) to a dry Schlenk flask under an inert atmosphere.

  • Reagent Addition: Add Pd(PPh₃)₂Cl₂ (0.05 equiv) and CuI (0.025 equiv).

  • Solvent and Base: Add anhydrous THF (5 mL per mmol of substrate) followed by DIPA (7.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature. The reaction is often rapid but can be gently heated (40-60 °C) if necessary. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion (typically 1-4 hours), dilute the mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues and salts.

  • Purification: Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Expected Results: Yields for Sonogashira couplings on haloquinolines are generally high, often exceeding 70%.[6]

Causality and Trustworthiness: The dual-catalyst system is key to this reaction's success under mild conditions.[11] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11][12] The amine base is essential for neutralizing the HX byproduct and facilitating the formation of the copper acetylide.[1]

Protocol 3: Direct C-H Arylation at the C8 Position

This advanced protocol demonstrates the selective functionalization of a C-H bond, avoiding the need for pre-halogenation of the substrate. This example is based on the arylation of a 7-amino-4-(trifluoromethyl)quinoline derivative.[9]

Reaction Scheme:

G reactant1 7-Amino-4-(CF3)Quinoline Derivative product 8-Aryl-7-Amino-4-(CF3)Quinoline Derivative reactant1->product + reagents Pd(DPPF)Cl2 (cat.) KOtBu (base) Toluene, 110 °C reactant2 Aryl Bromide

Materials & Equipment:

Reagent/EquipmentDetails
Substrate 7-Amino-4-(trifluoromethyl)quinoline derivative
Coupling Partner Aryl Bromide (e.g., bromobenzene)
Catalyst [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
Base Potassium tert-butoxide (KOtBu)
Solvent Anhydrous Toluene
Equipment Sealed reaction vial, magnetic stirrer, heating block

Step-by-Step Procedure:

  • Setup: To an oven-dried reaction vial, add the 7-amino-4-(trifluoromethyl)quinoline substrate (0.07 mmol, 1.0 equiv), Pd(dppf)Cl₂ (0.0126 mmol, 18 mol%), and KOtBu (0.21 mmol, 3.0 equiv).

  • Reagent Addition: Add anhydrous toluene (1 mL) followed by the aryl bromide (0.21 mmol, 3.0 equiv).

  • Reaction: Seal the vial tightly and place it in a preheated heating block at 110 °C.

  • Monitoring: Stir the reaction for the specified time (e.g., 3 hours). Monitor progress by taking aliquots for LC-MS analysis.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to isolate the C8-arylated product.

Expected Results: This selective C-H activation can provide high yields, with reports of up to 88% for specific substrates. [9] Causality and Trustworthiness: The selectivity for the C8 position is remarkable and is directed by the palladium catalyst. The proposed mechanism involves coordination of the palladium(II) catalyst to the quinoline, followed by an electrophilic aromatic substitution-type C-H activation (metalation) at the C8 position. [9]Subsequent oxidative addition of the aryl bromide and reductive elimination yields the final product. The choice of a divalent palladium complex, Pd(dppf)Cl₂, was found to be crucial for favoring C-H activation over N-arylation of the amino group. [9]

Characterization of Functionalized Products

The successful synthesis of this compound derivatives must be confirmed through rigorous analytical characterization.

TechniqueExpected Observations
¹H NMR Aromatic protons of the quinoline core typically appear between 7.0 and 9.0 ppm. Successful functionalization will result in the appearance of new signals corresponding to the introduced group (e.g., alkyne proton, new aryl group protons) and changes in the splitting patterns of the existing quinoline protons.
¹³C NMR The carbon of the -CF₃ group typically appears as a quartet with a large coupling constant (¹JCF ≈ 274 Hz) around 123 ppm. [13][14]New signals corresponding to the added functional group will be present.
¹⁹F NMR A singlet corresponding to the -CF₃ group is expected, typically in the range of -61 to -66 ppm. [13][14]The precise chemical shift can be sensitive to the substitution pattern on the quinoline ring.
HRMS (ESI) High-resolution mass spectrometry will confirm the elemental composition of the synthesized molecule, providing an exact mass that matches the calculated value for the desired product.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex molecules. The electron-withdrawing trifluoromethyl group not only enhances the potential biological activity and material properties of the final compounds but also provides a handle to control the regioselectivity of a wide range of synthetic transformations. By mastering modern synthetic techniques such as palladium-catalyzed cross-couplings and direct C-H activations, researchers can efficiently access a diverse library of novel quinoline derivatives, accelerating discovery in drug development and materials science.

References

Application Notes and Protocols for 7-(Trifluoromethyl)quinoline in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse pharmacological activities.[1][2] The introduction of a trifluoromethyl (-CF3) group, particularly at the 7-position, has been shown to significantly enhance the anticancer potency of quinoline derivatives.[3] This technical guide provides a comprehensive overview of the application of 7-(trifluoromethyl)quinoline in the synthesis of novel anticancer agents. We will delve into the rationale behind its use, explore its application in the synthesis of potent kinase inhibitors and tubulin polymerization inhibitors, provide detailed synthetic protocols for a representative compound, and present its impact on key oncogenic signaling pathways.

Introduction: The Strategic Importance of the this compound Scaffold

The quinoline core, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery.[4][5] Its rigid framework provides a versatile template for the spatial orientation of various pharmacophoric groups. The incorporation of a trifluoromethyl (-CF3) group at the 7-position of the quinoline ring is a strategic decision in the design of modern anticancer agents for several key reasons:

  • Enhanced Lipophilicity: The -CF3 group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.[3]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This leads to an increased half-life of the drug in the body.

  • Increased Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can modulate the electronic properties of the quinoline ring, potentially leading to stronger and more specific interactions with biological targets.[3]

  • Improved Potency: Numerous studies have demonstrated that the presence of a 7-trifluoromethyl group can lead to a significant increase in the anticancer activity of quinoline-based compounds.[6]

Key Classes of Anticancer Agents Derived from this compound

The this compound scaffold has been successfully employed in the development of several classes of anticancer agents, most notably kinase inhibitors and tubulin polymerization inhibitors.

Kinase Inhibitors

Receptor tyrosine kinases (RTKs) are crucial mediators of signaling pathways that control cell growth, proliferation, and survival.[1] Dysregulation of RTK signaling is a hallmark of many cancers, making them prime targets for therapeutic intervention.[7] Derivatives of this compound have shown remarkable potency as inhibitors of several key RTKs, including:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in various cancers, including non-small cell lung cancer and glioblastoma.[8]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFR plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

  • c-Met (Hepatocyte Growth Factor Receptor): Aberrant c-Met signaling is implicated in tumor growth, invasion, and metastasis.[4][6]

Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division. Compounds that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells. Several novel trifluoromethylquinoline derivatives have been identified as potent inhibitors of tubulin polymerization.

Synthetic Protocol: A Case Study in c-Met Inhibition

To illustrate the practical application of this compound in anticancer agent synthesis, we provide a detailed protocol for the synthesis of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline , a highly potent and selective c-Met inhibitor.[4]

Synthetic Workflow

The synthesis of this target compound involves a multi-step process, beginning with the construction of the core quinoline structure, followed by sequential functionalization at the 3 and 5 positions.

G cluster_0 Quinoline Core Synthesis cluster_1 Functionalization at C4 cluster_2 Curtius Rearrangement & Amination cluster_3 Final Reductive Amination A 3-Amino-5-(trifluoromethyl)aniline D Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate A->D 1. Gould-Jacobs Reaction B Diethyl (ethoxymethylene)malonate B->D C Dowtherm A C->D F Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate D->F 2. Chlorination E POCl3 E->F H Ethyl 4-(4-acetylpiperazin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate F->H 3. Nucleophilic Substitution G 1-Acetylpiperazine G->H J 4-(4-Acetylpiperazin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylic acid H->J 4. Saponification I NaOH, EtOH/H2O I->J L tert-Butyl (4-(4-acetylpiperazin-1-yl)-7-(trifluoromethyl)quinolin-3-yl)carbamate J->L 5. Curtius Rearrangement K Diphenylphosphoryl azide, Et3N, t-BuOH K->L N 3-Amino-4-(4-acetylpiperazin-1-yl)-7-(trifluoromethyl)quinoline L->N 6. Deprotection M HCl/Dioxane M->N P 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline N->P 7. Reductive Amination O 3-Nitrobenzaldehyde, NaBH(OAc)3 O->P G cluster_0 Downstream Signaling Pathways cluster_1 Cellular Responses RTK EGFR / VEGFR / c-Met RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RTK->RAS_RAF_MEK_ERK Activation PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway RTK->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway RTK->JAK_STAT Angiogenesis Angiogenesis RTK->Angiogenesis Metastasis Metastasis RTK->Metastasis Inhibitor This compound Derivative Inhibitor->RTK Inhibition Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival JAK_STAT->Proliferation

References

Application Notes and Protocols for 7-(Trifluoromethyl)quinoline Derivatives in Antimalarial Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Quest to Overcome Malaria

Malaria, a devastating infectious disease caused by protozoan parasites of the genus Plasmodium, continues to pose a significant global health threat. The quinoline class of compounds has long been a cornerstone of antimalarial chemotherapy, with chloroquine (CQ) being a prominent and historically effective drug. However, the emergence and widespread dissemination of drug-resistant Plasmodium falciparum strains have severely compromised the clinical utility of many classic quinolines, necessitating an urgent search for new, effective, and affordable therapeutic agents.

The 7-(Trifluoromethyl)quinoline scaffold has emerged as a promising area of investigation. The trifluoromethyl (-CF3) group, a bioisostere of the chlorine atom found in chloroquine, possesses unique electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly alter a molecule's metabolic stability, membrane permeability, and binding interactions with its biological target. These modifications offer a strategic approach to designing novel quinoline derivatives capable of circumventing existing resistance mechanisms.

This guide provides a comprehensive overview and detailed protocols for researchers engaged in the discovery and development of this compound derivatives as next-generation antimalarial candidates. It integrates insights into the mechanism of action, practical methodologies for synthesis, and robust protocols for in vitro and in vivo evaluation.

Section 1: Mechanism of Action and Rationale for the Trifluoromethyl Group

The Primary Target: Heme Detoxification

The intraerythrocytic stages of the Plasmodium parasite digest copious amounts of host hemoglobin within an acidic digestive vacuole (DV) to obtain essential amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, insoluble crystalline pigment called hemozoin (also known as malaria pigment).[1][2]

4-aminoquinolines are weak bases that, upon diffusing into the parasite's cytoplasm, become protonated and trapped within the acidic DV, reaching high concentrations.[1] Here, they are believed to exert their primary antimalarial effect by binding to heme monomers, preventing their polymerization into hemozoin.[3][4] The resulting accumulation of free heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[1]

Overcoming Resistance: The Role of PfCRT

The principal mechanism of chloroquine resistance in P. falciparum involves mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the membrane of the digestive vacuole.[5] These mutations enable the transporter to actively efflux protonated chloroquine out of the DV, reducing its intravacuolar concentration below the therapeutic threshold.[5][6]

The Strategic Advantage of the 7-Trifluoromethyl Group

The substitution of the 7-chloro group with a 7-trifluoromethyl group is a key drug design strategy. The -CF3 group's distinct properties can influence several factors:

  • Basicity (pKa): The strong electron-withdrawing nature of the -CF3 group lowers the pKa of the quinoline ring nitrogen. This alteration affects the compound's ionization state and its ability to accumulate within the acidic DV—a phenomenon known as pH trapping.[7]

  • Lipophilicity: The -CF3 group increases the molecule's lipophilicity, which can enhance its ability to cross biological membranes.

  • Binding Interactions: Changes in electronic distribution and molecular conformation can alter the compound's binding affinity for both heme and the mutated PfCRT transporter, potentially restoring activity against resistant strains.[7]

By modulating these physicochemical properties, chemists aim to design this compound derivatives that either evade recognition by the PfCRT efflux pump or accumulate in the DV so effectively that efflux is overcome.

cluster_Host Host Erythrocyte cluster_Parasite Parasite Digestive Vacuole (Acidic pH) Parasite Plasmodium Parasite Hemoglobin Hemoglobin Parasite->Hemoglobin Ingestion Heme Toxic Free Heme Hemoglobin->Heme Digestion Heme->Parasite Toxicity, Oxidative Stress, Membrane Damage Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization (Detoxification) Complex Heme-Quinoline Complex Heme->Complex Quinoline 7-(CF3)Quinoline Derivative Quinoline->Heme Binding PfCRT PfCRT Transporter Quinoline->PfCRT Efflux in Resistant Strains Complex->Hemozoin Inhibition

Caption: Mechanism of action of this compound derivatives.

Section 2: Synthetic Protocol for a Representative 4-Amino-7-(Trifluoromethyl)quinoline

The synthesis of 4-aminoquinoline derivatives typically involves a convergent approach, starting with the construction of the substituted quinoline core, followed by the coupling of a desired aminoalkyl side chain. A common and crucial intermediate is 4-chloro-7-(trifluoromethyl)quinoline.

Synthesis of 4-Chloro-7-(trifluoromethyl)quinoline Intermediate

This procedure is adapted from established methods for quinoline synthesis.

Step A: Condensation

  • In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 100-110 °C for 2 hours, allowing the ethanol byproduct to distill off. The reaction progress can be monitored by TLC.

  • Upon completion, cool the mixture to obtain the crude diethyl 2-(((3-(trifluoromethyl)phenyl)amino)methylene)malonate, which is often used in the next step without further purification.

Step B: Thermal Cyclization

  • Add the crude product from Step A to a flask containing a high-boiling point solvent such as Dowtherm A (10-15 volumes).

  • Heat the mixture to 240-250 °C with stirring for 30-60 minutes. The cyclized product, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, will precipitate upon cooling.

  • Cool the mixture, collect the solid by filtration, wash with a nonpolar solvent like hexane, and dry.

Step C: Saponification and Decarboxylation

  • Suspend the ester from Step B in a 10-20% aqueous solution of sodium hydroxide (NaOH).

  • Heat the mixture to reflux for 2-4 hours until a clear solution is formed.

  • Cool the solution and acidify carefully with concentrated hydrochloric acid (HCl) to a pH of ~4-5.

  • The resulting precipitate, 4-hydroxy-7-(trifluoromethyl)quinoline, is collected by filtration, washed with water, and dried thoroughly.

Step D: Chlorination

  • Caution: This step should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

  • Add the dried 4-hydroxy-7-(trifluoromethyl)quinoline (1.0 eq) to phosphorus oxychloride (POCl3) (5-10 eq).

  • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction should become a clear solution.

  • Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., ammonium hydroxide or sodium bicarbonate solution) until a precipitate forms.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude 4-chloro-7-(trifluoromethyl)quinoline. Purify by flash chromatography on silica gel.

Coupling with Amino Side Chain: Synthesis of a Target Compound

This procedure describes the nucleophilic aromatic substitution (SNAr) reaction to install the side chain.

  • In a sealed reaction vessel, dissolve 4-chloro-7-(trifluoromethyl)quinoline (1.0 eq) and the desired N,N-dialkyl-alkyldiamine (e.g., N,N-diethylethane-1,2-diamine) (1.5-2.0 eq) in a suitable solvent like phenol, isopropanol, or acetonitrile.

  • Heat the mixture at 120-140 °C for 6-12 hours.[8] Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and wash with an aqueous base (e.g., 1 M NaOH) to remove the phenol catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane/methanol (often with a small percentage of triethylamine to prevent streaking) to afford the final 4-amino-7-(trifluoromethyl)quinoline derivative.[9]

cluster_synthesis Synthetic Workflow A Starting Materials (Aniline, Malonate) B Condensation & Cyclization A->B C Saponification & Decarboxylation B->C D Chlorination (POCl3) C->D E Intermediate: 4-Chloro-7-(CF3)quinoline D->E F SNAr Coupling (with Amino Side Chain) E->F G Purification (Chromatography) F->G H Final Product: 4-Amino-7-(CF3)quinoline G->H

Caption: General synthetic workflow for 4-amino-7-(trifluoromethyl)quinolines.

Section 3: In Vitro Evaluation Protocols

The initial assessment of novel compounds involves determining their potency against P. falciparum cultures and their toxicity to mammalian cells. This allows for the calculation of a Selectivity Index (SI), a critical parameter in early-stage drug discovery.

Protocol: In Vitro Antiplasmodial Activity (SYBR Green I Assay)

This assay measures the proliferation of parasites by quantifying their DNA content using the fluorescent dye SYBR Green I.[5][10][11]

Materials:

  • P. falciparum culture (e.g., chloroquine-sensitive 3D7, chloroquine-resistant K1 or Dd2) synchronized at the ring stage.

  • Complete parasite culture medium (RPMI-1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum).

  • Human erythrocytes (O+).

  • Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

  • SYBR Green I dye (10,000x stock in DMSO).

  • Black, clear-bottom 96-well microplates.

  • Test compounds and reference drugs (e.g., Chloroquine, Artemisinin) dissolved in DMSO.

Procedure:

  • Plate Preparation: Prepare serial dilutions of the test and reference compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Dispense 100 µL of each dilution into the 96-well plate. Include wells for positive (parasitized cells, no drug) and negative (uninfected erythrocytes) controls.

  • Parasite Culture Addition: Prepare a parasite culture suspension at 0.5-1% parasitemia and 2% hematocrit. Add 100 µL of this suspension to each well, resulting in a final volume of 200 µL.

  • Incubation: Place the plate in a modular incubation chamber, gas with a mixture of 5% CO2, 5% O2, and 90% N2, and incubate at 37°C for 72 hours.

  • Lysis and Staining: Prepare a fresh SYBR Green I/Lysis Buffer solution (e.g., 2x SYBR Green I in Lysis Buffer). After incubation, carefully remove 100 µL of supernatant from each well. Add 100 µL of the SYBR Green I/Lysis Buffer solution to each well.

  • Final Incubation & Reading: Mix gently on a plate shaker and incubate in the dark at room temperature for 1 hour.

  • Data Acquisition: Measure the fluorescence using a microplate reader with excitation and emission wavelengths set to ~485 nm and ~530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence (uninfected erythrocytes) from all readings. Plot the percentage of parasite growth inhibition versus the log of the drug concentration. Calculate the 50% inhibitory concentration (IC50) using a non-linear regression model (e.g., log[inhibitor] vs. response -- variable slope).

Protocol: In Vitro Cytotoxicity Assay (MTT Assay on HepG2 Cells)

This assay assesses the effect of the compound on the metabolic activity of a human cell line (e.g., human liver carcinoma HepG2), which serves as a proxy for cell viability.[1]

Materials:

  • HepG2 cell line.

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • Clear, flat-bottomed 96-well microplates.

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of ~1 x 10^4 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[1]

  • Compound Addition: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO equivalent) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well. Incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on a plate shaker.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the % viability against the log of the drug concentration and determine the 50% cytotoxic concentration (CC50) using non-linear regression.

Data Interpretation: SI and RI

Selectivity Index (SI): A crucial measure of a compound's therapeutic window.

  • Formula: SI = CC50 (e.g., HepG2) / IC50 (P. falciparum)

  • Interpretation: A higher SI value (typically >10, ideally >100) indicates greater selectivity for the parasite over mammalian cells and is a favorable characteristic for a drug candidate.

Resistance Index (RI): Measures the degree of cross-resistance with a standard drug like chloroquine.

  • Formula: RI = IC50 (Resistant Strain, e.g., K1) / IC50 (Sensitive Strain, e.g., 3D7)

  • Interpretation: An RI value close to 1 suggests the compound is equally effective against both strains and may overcome the resistance mechanism. An RI significantly >1 indicates cross-resistance.

Compound ID7-Position SubstituentIC50 3D7 (nM)IC50 K1 (nM)RI (K1/3D7)CC50 HepG2 (nM)SI (CC50/IC50 K1)
Chloroquine-Cl1538025.3>50,000>131
TFQ-01 -CF3 25 60 2.4 >40,000 >667
TFQ-02 -CF3 18 45 2.5 >35,000 >778
TFQ-03 -CF3 40 110 2.8 >45,000 >409
Table based on representative data from literature to illustrate interpretation.[12][13]

Section 4: In Vivo Efficacy Protocol

Promising compounds from in vitro screening must be evaluated in an animal model to assess their efficacy in a physiological context. The murine malaria model using Plasmodium berghei is a standard primary screen.

Protocol: 4-Day Suppressive Test (Peter's Test)

This test evaluates the schizonticidal activity of a compound on early infection.[4]

Materials:

  • Swiss albino or ICR mice (6-8 weeks old).

  • Plasmodium berghei (chloroquine-sensitive strain, e.g., ANKA).

  • Test compound formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water).

  • Chloroquine (positive control).

  • Vehicle (negative control).

Procedure:

  • Infection: Infect mice intraperitoneally (IP) with 1x10^7 P. berghei-parasitized red blood cells on Day 0.

  • Grouping and Dosing: Randomize the infected mice into groups (n=5 per group): vehicle control, positive control (e.g., chloroquine at 20 mg/kg/day), and test groups (typically 3-4 doses, e.g., 10, 30, 100 mg/kg/day).

  • Treatment: Two to four hours post-infection (Day 0), administer the first dose of the respective treatments orally (PO) or via the intended route. Continue dosing once daily for four consecutive days (Day 0, 1, 2, and 3).

  • Parasitemia Measurement: On Day 4, prepare thin blood smears from the tail vein of each mouse. Stain with Giemsa and determine the percentage of parasitemia by light microscopy (count parasitized RBCs per ~1000 total RBCs).

  • Monitoring: Monitor the mice daily for an additional period (e.g., up to Day 30) to determine the mean survival time (MST).

Data Analysis:

  • Percent Parasitemia Suppression: % Suppression = [ (A - B) / A ] * 100 Where A = Mean parasitemia in the vehicle control group, and B = Mean parasitemia in the treated group.

  • ED50 Calculation: The dose required to suppress parasitemia by 50% can be calculated from the dose-response curve.

  • Mean Survival Time (MST): Calculate the average survival time for each group. An increase in MST compared to the vehicle control indicates compound activity.

cluster_invivo In Vivo 4-Day Suppressive Test Workflow A Day 0: Infect Mice with P. berghei (IP) B Day 0-3: Administer Daily Dose (PO or other route) A->B C Day 4: Measure Parasitemia (Blood Smear) B->C E Day 4-30: Monitor Survival B->E D Calculate % Suppression C->D F Calculate Mean Survival Time (MST) E->F

Caption: Workflow for the 4-Day Suppressive Test in mice.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the development of novel antimalarial agents. The strategic incorporation of the trifluoromethyl group offers a viable path to overcoming the pervasive challenge of chloroquine resistance. The protocols outlined in this guide provide a robust framework for the systematic synthesis and evaluation of these promising compounds. Future research should focus on optimizing the side chain and other positions of the quinoline ring to further enhance potency, refine safety profiles, and elucidate precise structure-activity relationships. A deeper understanding of how these analogs interact with both wild-type and mutant PfCRT will be invaluable in designing the next generation of quinoline antimalarials that are both effective and durable.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Functionalization of a Privileged Scaffold

The quinoline ring system is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its derivatives are found in a vast array of therapeutic agents, exhibiting antimalarial, anticancer, and anti-inflammatory properties, among others.[2][3][4] The ability to precisely and efficiently install diverse functional groups onto this scaffold is paramount for expanding chemical space and accelerating drug discovery.[3][4]

Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tool for this purpose, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with remarkable efficiency and functional group tolerance.[5][6] These transformations have revolutionized the synthesis of complex quinoline-based molecules, moving beyond classical, often harsh, multi-step syntheses.[1][7]

This guide provides an in-depth exploration of the key palladium-catalyzed methodologies used to functionalize quinoline derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic rationale and practical insights essential for successful reaction design and troubleshooting.

The Engine of Innovation: The Palladium Catalytic Cycle

At the heart of these transformations lies a general, elegant catalytic cycle.[8] Understanding this fundamental sequence is crucial for rationalizing reaction outcomes and optimizing conditions. The cycle typically involves a palladium catalyst shuttling between its Pd(0) and Pd(II) oxidation states.[9][10]

  • Oxidative Addition: The cycle begins with the reaction of a low-valent Pd(0) species with an organic electrophile (typically a haloquinoline, R-X), which oxidizes the metal to Pd(II).[8][10]

  • Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings): A nucleophilic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.[8] In C-N couplings, an amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The two organic fragments coupled on the Pd(II) center are expelled as the final product (R-R' or R-NR'R''). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[8][9]

General_Pd_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_intermediate R-Pd(II)L_n-X Pd0->PdII_intermediate Oxidative Addition (+ R-X) PdII_coupled R-Pd(II)L_n-R' PdII_intermediate->PdII_coupled Transmetalation (+ R'-M) PdII_coupled->Pd0 Reductive Elimination (Product R-R' released) Product_output Functionalized Quinoline RX_input Quinoline-X RM_input Coupling Partner (e.g., Ar-B(OH)₂) caption Fig 1. General Palladium Catalytic Cycle

Caption: Fig 1. General Palladium Catalytic Cycle

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, prized for its mild conditions, the stability and low toxicity of its organoboron reagents, and their commercial availability.[11][12] It facilitates the coupling of haloquinolines with aryl-, heteroaryl-, or vinyl-boronic acids and esters.[13][14]

Mechanism Insight

The reaction follows the general catalytic cycle, where the key transmetalation step involves an organoboron species.[11][13] This step is typically facilitated by a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), which activates the boronic acid to form a more nucleophilic borate species, accelerating the transfer of the organic group to the palladium center.

Representative Protocol: Synthesis of 2-Phenylquinoline

This protocol describes the coupling of 2-chloroquinoline with phenylboronic acid, a reaction where even less reactive chloro-substrates can be effective due to electronic activation at the C2 position.[15]

Materials:

  • 2-Chloroquinoline (1.0 mmol, 163.6 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)

  • Toluene/Water (5:1 mixture, 6 mL)

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-chloroquinoline, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 2-phenylquinoline product.

Data Summary: Scope of Suzuki-Miyaura Coupling on Quinoline Scaffolds
EntryQuinoline SubstrateBoronic AcidPd Source / LigandBaseConditionsYield (%)Reference
17-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-onePhenylboronic acidPd(OAc)₂Na₂CO₃Acetone/H₂O, 45°C, 3h93[16]
22-ChloroquinolinePhenylboronic acidPd(OAc)₂ / PCy₃K₃PO₄Toluene, 100°C91[15]
32-(4-Bromophenoxy)quinolin-3-carbaldehyde4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane, 90°C, 8h92[11]
46-Bromo-1,2,3,4-tetrahydroquinoline4-Fluorophenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O, 80°C, 12h85[14]

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds.[17] For quinoline synthesis, it provides a direct route to amino-functionalized derivatives, which are common substructures in pharmacologically active molecules.[18][19] The reaction couples a haloquinoline with a primary or secondary amine in the presence of a palladium catalyst and a strong base.[17]

Mechanism Insight

The catalytic cycle involves oxidative addition of the haloquinoline to Pd(0). The resulting Pd(II) complex coordinates the amine. A strong, non-nucleophilic base (e.g., NaOt-Bu) is crucial for deprotonating the coordinated amine, forming a palladium-amido intermediate. Reductive elimination then liberates the N-arylquinoline product and regenerates the Pd(0) catalyst.[17][20] The choice of phosphine ligand is critical and has evolved through several "generations" to accommodate a wider range of substrates under milder conditions.[17][21]

Buchwald_Hartwig_Cycle pd0 Pd(0)L ox_add Oxidative Addition pd0->ox_add pdII_halide L-Pd(II)(Ar)(X) ox_add->pdII_halide + Ar-X amine_coord Amine Coordination pdII_halide->amine_coord pdII_amine [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ amine_coord->pdII_amine + HNR'R'' deprotonation Deprotonation (+ Base) pdII_amine->deprotonation pdII_amido L-Pd(II)(Ar)(NR'R'') deprotonation->pdII_amido red_elim Reductive Elimination pdII_amido->red_elim red_elim->pd0 Product Ar-NR'R'' caption Fig 2. Buchwald-Hartwig Amination Cycle

Caption: Fig 2. Buchwald-Hartwig Amination Cycle

Representative Protocol: Synthesis of 6-Morpholino-4-(trifluoromethyl)quinoline

This protocol details the amination of a bromoquinoline with morpholine, a common cyclic secondary amine.[22]

Materials:

  • 6-Bromo-2-aryl-4-(trifluoromethyl)quinoline (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 mmol)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the bromoquinoline substrate, Pd₂(dba)₃, and Xantphos.

  • Reagent Addition: Add toluene, followed by morpholine, and finally the solid NaOt-Bu.

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath at 110 °C for 12 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 6-morpholinoquinoline derivative.

Data Summary: Scope of Buchwald-Hartwig Amination on Quinoline Scaffolds
EntryQuinoline SubstrateAminePd Source / LigandBaseConditionsYield (%)Reference
16-Bromo-2-phenyl-4-(trifluoromethyl)quinolineMorpholinePd₂(dba)₃ / XantphosNaOt-BuToluene, 110°C, 12h88[22]
25-Bromo-8-benzyloxyquinolineDiphenylaminePd(OAc)₂ / JohnphosNaOt-BuToluene, 110°C, 0.5h95[18][23]
36-Bromo-2-chloroquinolineAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene, 100°C, 18h85[24]
44-Chloro-7-(trifluoromethyl)quinoline4-FluoroanilinePd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane, 100°C96[25]

C(sp)-C(sp²) Bond Formation: The Sonogashira Coupling

The Sonogashira coupling is the most reliable method for forming a bond between an sp²-hybridized carbon of a haloquinoline and an sp-hybridized carbon of a terminal alkyne.[26] This reaction is invaluable for synthesizing arylalkyne structures, which are versatile intermediates and key components in materials science and medicinal chemistry. The classic protocol uses a dual catalyst system of palladium and copper(I).[27]

Mechanism Insight

The reaction involves two interconnected catalytic cycles.[26][28]

  • Palladium Cycle: Follows the standard oxidative addition/reductive elimination pathway.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the organopalladium(II) halide complex, transferring the alkynyl group to palladium.

Modern variations often employ copper-free conditions to avoid homo-coupling of the alkyne (Glaser coupling) and to simplify purification, though these may require specific ligands or conditions.[27][28]

Representative Protocol: Synthesis of 2-(Phenylethynyl)quinoline

This protocol describes a standard Sonogashira coupling of 2-bromoquinoline.[15]

Materials:

  • 2-Bromoquinoline (1.0 mmol, 208 mg)

  • Phenylacetylene (1.1 mmol, 112 mg, 121 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg)

  • Copper(I) Iodide (CuI) (0.06 mmol, 11.4 mg)

  • Triethylamine (Et₃N) (5 mL)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add 2-bromoquinoline, PdCl₂(PPh₃)₂, and CuI.

  • Solvent and Reagent Addition: Add THF and triethylamine. Stir for 10 minutes, then add phenylacetylene dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 6-12 hours. The formation of a precipitate (triethylammonium bromide) is typically observed. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite and wash the pad with THF.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane, wash with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary: Scope of Sonogashira Coupling on Quinoline Scaffolds
EntryQuinoline SubstrateAlkyneCatalyst SystemBaseConditionsYield (%)Reference
12-BromoquinolineTrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NRefluxN/A[15]
22-Bromo-4-iodoquinolinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF, RT72[29]
34-(7-Chloroquinolin-4-yl)morpholinePhenylacetylenePd(dba)₂ / PPh₃K₂CO₃1,4-Dioxane, 80°C88[28]
44,6-Dibromo-3-butylcinnoline (analogue)PhenylacetylenePdCl₂(PPh₃)₂ / CuIDIPADMF, 80°C92 (disubst.)[30]

Modern Frontiers: Direct C-H Functionalization

Direct C-H functionalization represents a paradigm shift in synthesis, offering a more atom- and step-economical approach by avoiding the need to pre-functionalize the quinoline ring with halides or organometallic reagents.[3][31] These reactions typically rely on a directing group to control regioselectivity. For quinolines, the endocyclic nitrogen can direct functionalization, but using the corresponding quinoline N-oxide is a far more powerful strategy.[32][33]

Mechanism and Regioselectivity Insight

The N-oxide group acts as an excellent directing group, facilitating the formation of a cyclometalated palladium intermediate (a palladacycle).[31][32] The subsequent C-H activation step often proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, where an ancillary ligand or solvent molecule (like acetate) acts as an internal base.[31]

A fascinating aspect of this chemistry is the ability to tune regioselectivity.

  • C2-Functionalization: Generally favored when using phosphine-bound palladium catalysts or in neutral solvents.[32]

  • C8-Functionalization: Can be achieved with high selectivity under ligand-free conditions, often in an acidic solvent like acetic acid, which plays a non-innocent role in the catalytic process.[32] This selectivity arises from the geometric proximity of the C8-H bond to the N-O directing group.[32]

CH_Activation_Workflow cluster_c2 C2-Selective Pathway cluster_c8 C8-Selective Pathway C2_Start Quinoline N-Oxide + Pd(OAc)₂/L + Ar-I C2_Intermediate C2-Palladacycle Intermediate C2_Start->C2_Intermediate CMD at C2 (Phosphine Ligand) C2_Product C2-Arylated Quinoline C2_Intermediate->C2_Product Oxidative Addition Reductive Elimination C8_Start Quinoline N-Oxide + Pd(OAc)₂ + Ar-I C8_Intermediate C8-Palladacycle Intermediate C8_Start->C8_Intermediate CMD at C8 (Ligand-Free, Acetic Acid) C8_Product C8-Arylated Quinoline C8_Intermediate->C8_Product Oxidative Addition Reductive Elimination caption Fig 3. Regioselective C-H Arylation of Quinoline N-Oxides

Caption: Fig 3. Regioselective C-H Arylation of Quinoline N-Oxides

Representative Protocol: C8-Selective Arylation of Quinoline N-Oxide

This protocol is based on a ligand-free system that selectively functionalizes the C8 position.[32]

Materials:

  • Quinoline N-oxide (1.0 mmol, 145.2 mg)

  • Iodoarene (e.g., 4-iodotoluene) (1.5 mmol)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.05 mmol, 11.2 mg)

  • Silver Acetate (AgOAc) (2.0 mmol, 333.8 mg)

  • Acetic Acid (AcOH) (4 mL)

  • Microwave reaction vial or sealed tube

Procedure:

  • Setup: To a microwave reaction vial, add quinoline N-oxide, the iodoarene, Pd(OAc)₂, and AgOAc.

  • Solvent Addition: Add acetic acid.

  • Reaction: Seal the vial and heat the mixture using microwave irradiation at 150 °C for 20 minutes (alternatively, use conventional heating at 120 °C for 24 hours).

  • Workup: After cooling, pour the reaction mixture into a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the 8-arylquinoline N-oxide. The N-oxide can be subsequently reduced to the corresponding quinoline if desired.

Data Summary: Examples of Direct C-H Functionalization
EntrySubstrateCoupling PartnerCatalyst / ConditionsPositionYield (%)Reference
1Quinoline N-oxide4-IodotoluenePd(OAc)₂, AgOAc, AcOH, MW 150°CC891[32]
2Quinoline N-oxideEthyl acrylatePd(OAc)₂, NMP, 110°CC286[33]
3Quinoline N-oxide4-BromoanisolePd(OAc)₂, P(t-Bu)₂Me·HBF₄, K₂CO₃, Toluene, 130°CC298[31]
4QuinolineBenzenePd(OAc)₂, Ag₂CO₃, PivOH, DMF, 140°CC865[31]

Field-Proven Insights: Practical Considerations

  • Catalyst Precursors and Ligands: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂) and, critically, the ligand, dictates the reaction's success.[21] Bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like SPhos, XPhos, P(t-Bu)₃) are often required to promote the challenging oxidative addition and reductive elimination steps, especially with less reactive aryl chlorides.[18][34]

  • Base and Solvent: The base is not merely a proton scavenger. In Suzuki couplings, it generates the active borate species. In Buchwald-Hartwig aminations, its strength must be sufficient to deprotonate the coordinated amine without causing side reactions.[17] Solvent choice affects solubility, reaction temperature, and catalyst stability. Common solvents include toluene, 1,4-dioxane, and DMF.

  • Inert Atmosphere: While some modern protocols are air-tolerant, most palladium-catalyzed reactions require an inert atmosphere (N₂ or Ar). The active Pd(0) species is susceptible to oxidation, which deactivates the catalyst. Degassing solvents is standard practice to remove dissolved oxygen.

  • Troubleshooting:

    • Low Yield: Consider screening different ligands, bases, or solvents. Increasing catalyst loading or temperature may help, but can also lead to decomposition. Ensure all reagents are pure and dry.

    • No Reaction: Verify catalyst activity. Ensure an inert atmosphere was maintained. For Suzuki couplings, check the quality of the boronic acid, as they can degrade over time.

    • Side Reactions: Proto-dehalogenation (replacement of halide with -H) can occur. In Sonogashira couplings, alkyne homo-coupling (Glaser coupling) is a common side reaction, often suppressed by strictly anaerobic conditions or copper-free methods.

Conclusion and Future Outlook

Palladium catalysis has fundamentally transformed the synthesis of functionalized quinolines, providing access to a previously unimaginable diversity of structures. The Suzuki, Buchwald-Hartwig, and Sonogashira reactions are now standard, reliable methods in the synthetic chemist's toolbox. The continued evolution of this field, particularly in the area of C-H functionalization, promises even more efficient, selective, and sustainable routes to novel quinoline derivatives.[3][4] As ligand design becomes more sophisticated and our mechanistic understanding deepens, these powerful catalytic tools will continue to drive innovation in drug discovery and beyond.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives using the MTT Assay

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of the MTT Assay in Screening Quinoline-Based Bioactive Compounds

Quinoline and its derivatives represent a prominent class of heterocyclic compounds, renowned for a wide spectrum of biological activities, including potent anticancer properties.[1][2][3] A critical step in the discovery and development of these agents is the accurate assessment of their cytotoxic effects on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for this purpose, providing a quantitative measure of cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]

This document provides a comprehensive, in-depth guide to the application of the MTT assay for screening quinoline compounds. It moves beyond a simple recitation of steps to explain the underlying principles, address the unique challenges posed by quinoline chemistry, and offer a robust, self-validating protocol designed for accuracy and reproducibility.

The Biochemical Principle of the MTT Assay

The MTT assay's utility is anchored in a fundamental process of viable cells. The central principle is the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[4][5] This conversion is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, with mitochondrial dehydrogenases playing a significant role.[5][6][7]

Consequently, the amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[8] The insoluble formazan crystals are subsequently dissolved in a solubilizing agent, and the resulting colored solution's absorbance is measured spectrophotometrically, typically between 550 and 600 nm.[9]

Critical Considerations for Quinoline Compounds: Navigating Potential Interferences

  • Intrinsic Color: Many quinoline derivatives are colored. If a compound absorbs light in the same range as the formazan product (500-600 nm), it will artificially inflate the absorbance readings, leading to an underestimation of cytotoxicity.

  • Direct MTT Reduction: Some quinoline compounds may possess reducing properties that enable them to directly, non-enzymatically, reduce MTT to formazan in the culture medium. This leads to a false-positive signal, suggesting higher cell viability than is actually present.

  • Reactivity with Solubilizing Agent: The quinoline compound might react with the solubilization agent (e.g., DMSO, SDS), leading to a color change or precipitation that interferes with the final absorbance reading.

  • Precipitation in Culture Medium: Poor solubility of a quinoline derivative in the culture medium can lead to precipitation. These precipitates can be mistaken for formazan crystals or interfere with the optical reading, causing significant variability in the results.

To maintain the integrity of the assay, a preliminary interference check is not just recommended; it is essential.

Visualizing the MTT Assay Workflow

The following diagram outlines the comprehensive workflow for assessing quinoline compounds, incorporating the critical pre-assessment phase.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_pre_assessment Phase 2: Interference Pre-Assessment (Cell-Free) cluster_main_assay Phase 3: Main Cytotoxicity Assay cluster_analysis Phase 4: Data Analysis prep_cells Prepare Cell Suspension (Logarithmic Growth Phase) seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compounds Prepare Quinoline Compound Stock & Serial Dilutions setup_interference Set up 96-well plate: 1. Compound + Medium 2. Compound + Medium + MTT 3. Compound + Medium + MTT + Solubilizer prep_compounds->setup_interference treat_cells Treat Cells with Quinoline Compound Dilutions prep_compounds->treat_cells prep_reagents Prepare MTT & Solubilization Reagents add_mtt Add MTT Reagent prep_reagents->add_mtt solubilize Add Solubilization Agent (e.g., DMSO, SDS) prep_reagents->solubilize incubate_interference Incubate (Assay Conditions) setup_interference->incubate_interference read_interference Read Absorbance (570 nm) incubate_interference->read_interference analyze_interference Analyze for Color or Direct MTT Reduction read_interference->analyze_interference analyze_interference->treat_cells If No Interference, Proceed incubate_adhere Incubate (24h) for Adherence seed_cells->incubate_adhere incubate_adhere->treat_cells incubate_treat Incubate (e.g., 24, 48, 72h) treat_cells->incubate_treat incubate_treat->add_mtt incubate_mtt Incubate (2-4h) Formazan Formation add_mtt->incubate_mtt incubate_mtt->solubilize incubate_solubilize Incubate to Dissolve Crystals solubilize->incubate_solubilize read_absorbance Read Absorbance (570 nm) incubate_solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Comprehensive workflow for the MTT cytotoxicity assay with quinoline compounds.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system, incorporating necessary controls to ensure the trustworthiness of the results.

Part A: Pre-assessment of Quinoline Compound Interference (Cell-Free System)

Objective: To determine if the quinoline compound interferes with the MTT assay.

Methodology:

  • Plate Setup: In a 96-well plate, prepare the following controls in triplicate, using the same culture medium and compound concentrations intended for the main experiment.

    • Compound Color Control: 100 µL medium + 100 µL of each quinoline compound dilution.

    • Direct Reduction Control: 100 µL medium + 100 µL of each quinoline compound dilution + 20 µL MTT solution (5 mg/mL).

  • Incubation: Incubate the plate under the same conditions as the main assay (e.g., 2-4 hours at 37°C, 5% CO₂).

  • Solubilization: Add 100 µL of the solubilization agent (e.g., DMSO) to all wells. Mix gently by pipetting to ensure homogeneity.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Analysis:

    • If the "Compound Color Control" wells show significant absorbance, this value must be subtracted from the final readings of the treated cells.

    • If the "Direct Reduction Control" wells show a significant increase in absorbance compared to the "Compound Color Control," the compound is directly reducing MTT. In this case, the MTT assay may not be suitable, and an alternative cytotoxicity assay (e.g., SRB, LDH, or CellTiter-Glo®) should be considered.

Part B: MTT Assay for Cytotoxicity Assessment

Materials:

  • Cells: Use cells in the logarithmic growth phase.[4]

  • Culture Medium: Appropriate for the cell line, with and without serum.[6] Phenol red-free medium is recommended to reduce background absorbance.[10]

  • Quinoline Compound: Dissolved in a suitable solvent (e.g., DMSO). The final solvent concentration should be non-toxic to the cells (typically ≤0.5%).[10]

  • MTT Reagent: 5 mg/mL MTT in sterile PBS. Filter-sterilize and store protected from light at 4°C for short-term or -20°C for long-term storage.[4][11]

  • Solubilization Solution: Anhydrous DMSO, or 10% SDS in 0.01 M HCl, or acidified isopropanol (0.04 N HCl in isopropanol).[6]

  • Equipment: 96-well flat-bottom tissue culture plates, multichannel pipette, inverted microscope, CO₂ incubator, and a microplate reader.

Step-by-Step Protocol (for Adherent Cells):

  • Cell Seeding: a. Harvest and count cells that are in a healthy, logarithmic growth phase. b. Dilute the cells in culture medium to the optimal seeding density (determined empirically for each cell line, typically 1,000-100,000 cells/well).[10][12] c. Seed 100 µL of the cell suspension into each well of a 96-well plate. Avoid the outer "edge" wells to minimize evaporation effects, or fill them with sterile PBS.[6] d. Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.[13]

  • Compound Treatment: a. Prepare serial dilutions of your quinoline compound in culture medium from a stock solution. b. Carefully aspirate the old medium from the wells. c. Add 100 µL of the medium containing the various concentrations of the quinoline compound to the respective wells. d. Set up Controls (in triplicate):

    • Vehicle Control: Cells treated with medium containing the same final concentration of the solvent (e.g., DMSO) as the highest concentration test wells.
    • Untreated Control: Cells in medium only.
    • Blank Control: Medium only (no cells) to determine background absorbance.[9] e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation: a. After the treatment period, carefully aspirate the compound-containing medium. b. Add 100 µL of fresh, serum-free medium to each well.[6] c. Add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL). d. Incubate for 2-4 hours at 37°C. Periodically check for the formation of purple punctate precipitates (formazan crystals) within the cells using an inverted microscope.[12]

  • Formazan Solubilization: a. Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.[6] b. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well.[6][14] c. Place the plate on an orbital shaker for 5-10 minutes or gently pipette up and down to ensure complete dissolution of the formazan crystals.[14] Avoid creating bubbles.

  • Data Acquisition: a. Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[6]

Data Analysis and Interpretation

The half-maximal inhibitory concentration (IC50) is the standard metric for quantifying a compound's cytotoxic potency.[1]

  • Correct for Background: Subtract the average OD of the Blank Control wells from the OD of all other wells.

  • Calculate Percent Viability:

    • % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100

  • Plot and Determine IC50: Plot the % Viability against the logarithm of the quinoline compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

ParameterCalculation / Interpretation
Cell Seeding Density Must be optimized. Too low density gives a weak signal; too high leads to nutrient depletion and cell death unrelated to the compound.[10]
Vehicle Control Represents 100% cell viability. Used to normalize the data from treated wells.
Blank Control Represents background absorbance from the medium and reagents. Must be subtracted from all other readings.
% Viability A measure of metabolic activity relative to the untreated control.
IC50 Value The concentration of the quinoline compound required to inhibit cell viability by 50%. A lower IC50 indicates higher cytotoxic potency.[2]

Visualizing Potential Interferences

This diagram illustrates how a quinoline compound might interfere with the MTT assay, leading to inaccurate results.

Interference_Mechanisms cluster_assay Standard MTT Assay Pathway cluster_interference Quinoline Compound Interference Pathways cluster_readout Spectrophotometer Readout (570 nm) MTT MTT (Yellow, Soluble) ViableCell Viable Cell (Mitochondrial Dehydrogenases) MTT->ViableCell DirectReduction Direct Chemical Reduction MTT->DirectReduction Formazan Formazan (Purple, Insoluble) Absorbance Measured Absorbance Formazan->Absorbance Correct Signal ViableCell->Formazan Enzymatic Reduction Quinoline Quinoline Compound Quinoline->DirectReduction ColorInterference Intrinsic Color (Absorbs at 570 nm) Quinoline->ColorInterference DirectReduction->Formazan ColorInterference->Absorbance False Signal FalseHigh Falsely High Viability (Underestimated Cytotoxicity) Absorbance->FalseHigh

Caption: Potential interference mechanisms of quinoline compounds in the MTT assay.

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
High Background in Blank Wells Microbial contamination of medium or reagents.[12] Phenol red in the medium.Use sterile technique. Check reagents for contamination. Use phenol red-free medium for the assay steps.[10]
Low Absorbance Readings Cell seeding density is too low.[10] Incubation time with MTT is too short.[12] Compound is highly cytotoxic (expected result).Optimize cell number via a titration experiment. Increase MTT incubation time (up to 4 hours), ensuring formazan is visible in control cells.
Inconsistent Results / High Variability Incomplete formazan solubilization.[6] Edge effects in the 96-well plate. Cell loss during washing steps.[13]Ensure complete dissolution by gentle mixing or using a plate shaker. Avoid using outer wells or fill them with sterile PBS. Be gentle when aspirating/adding solutions.
Vehicle Control Shows Cytotoxicity Solvent (e.g., DMSO) concentration is too high.Perform a dose-response curve for the solvent alone to determine the highest non-toxic concentration (typically ≤0.5%).[10]

References

Application Notes and Protocols for the Derivatization of 7-(Trifluoromethyl)quinoline for the Development of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-(Trifluoromethyl)quinoline Scaffold in Kinase Inhibitor Design

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its rigid bicyclic system provides a robust framework for the spatial orientation of various pharmacophoric groups, enabling precise interactions with biological targets. Within the vast landscape of kinase inhibitor discovery, the strategic incorporation of a trifluoromethyl (-CF3) group at the 7-position of the quinoline ring has emerged as a particularly fruitful strategy.[2] The -CF3 group offers a unique combination of properties: its strong electron-withdrawing nature can modulate the pKa of nearby functionalities and influence ligand-receptor interactions, while its lipophilicity can enhance membrane permeability and metabolic stability.[3][4] These attributes make the this compound scaffold an exceptional starting point for the development of potent and selective kinase inhibitors.[5][6]

This guide provides an in-depth exploration of the derivatization of the this compound core, with a focus on generating potent inhibitors of the c-Met kinase, a receptor tyrosine kinase often dysregulated in various cancers.[7] We will delve into the synthetic rationale, provide detailed experimental protocols for key derivatization reactions, and present a structure-activity relationship (SAR) analysis to guide future drug design efforts.

The c-Met Kinase Signaling Pathway: A Key Target in Oncology

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes such as proliferation, migration, and morphogenesis.[7] However, aberrant activation of the HGF/c-Met signaling pathway is a well-established driver of tumor growth, invasion, and metastasis in a multitude of human cancers.[8][9] Upon HGF binding, c-Met dimerizes and autophosphorylates, triggering a cascade of downstream signaling events through pathways such as RAS/MAPK and PI3K/AKT, ultimately leading to a cancer-promoting cellular response.[10][11] Consequently, the development of small molecule inhibitors that target the ATP-binding site of c-Met is a highly validated therapeutic strategy in oncology.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Therapeutic Intervention HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization P P cMet->P Autophosphorylation GRB2 GRB2/SOS P->GRB2 Recruitment PI3K PI3K P->PI3K Recruitment STAT3 STAT3 P->STAT3 Activation RAS RAS GRB2->RAS RAF RAF-MEK-ERK RAS->RAF Proliferation Proliferation, Survival, Invasion RAF->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Inhibitor This compound Kinase Inhibitor Inhibitor->P Inhibition

Caption: The HGF/c-Met signaling pathway and the point of therapeutic intervention.

Strategic Derivatization of the this compound Scaffold

The development of highly potent and selective c-Met inhibitors based on the this compound scaffold necessitates strategic derivatization at key positions, primarily C3 and C5. A general workflow for the discovery and optimization of such inhibitors is outlined below.

Kinase_Inhibitor_Workflow Start Scaffold Selection: This compound Synthesis Chemical Synthesis: Derivatization at C3 & C5 Start->Synthesis Screening Primary Screening: In vitro Kinase Assays (IC50) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization: Potency, Selectivity, ADME SAR->Optimization Iterative Design Optimization->Synthesis InVivo In vivo Efficacy: Xenograft Models Optimization->InVivo Candidate Preclinical Candidate InVivo->Candidate

Caption: General workflow for kinase inhibitor discovery and development.[12][13]

A highly effective strategy for the synthesis of 3,5,7-trisubstituted quinolines involves a multi-step sequence starting from a suitably substituted aniline. The core of this approach relies on the controlled introduction of functionalities at the C3 and C5 positions, often through halogenation followed by palladium-catalyzed cross-coupling reactions.

Protocol 1: Synthesis of the Key Intermediate: 3,5-Dibromo-7-(trifluoromethyl)quinoline

This protocol outlines the synthesis of a key building block that allows for differential derivatization at the C3 and C5 positions.

Materials:

  • 3-Bromo-5-(trifluoromethyl)aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Sodium m-nitrobenzenesulfonate

  • Phosphorus oxybromide (POBr3)

  • N,N-Dimethylformamide (DMF)

  • Sodium sulfite

  • Sodium hydroxide

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Skraup-Doebner-von Miller Reaction:

    • To a stirred mixture of 3-bromo-5-(trifluoromethyl)aniline and glycerol, slowly add concentrated sulfuric acid at a temperature below 120 °C.

    • Add sodium m-nitrobenzenesulfonate portion-wise, maintaining the temperature.

    • Heat the reaction mixture to 140-150 °C for 3-4 hours.

    • Cool the mixture and carefully pour it onto ice.

    • Neutralize with a concentrated sodium hydroxide solution and filter the resulting precipitate.

    • Purify the crude product to obtain 5-bromo-7-(trifluoromethyl)quinolin-8-ol.

  • Bromination at C3:

    • Dissolve the 5-bromo-7-(trifluoromethyl)quinolin-8-ol in a suitable solvent and treat with a brominating agent (e.g., N-bromosuccinimide in DMF) to introduce a bromine atom at the C3 position.

  • Conversion of Hydroxyl to Bromide:

    • Treat the 3,5-dibromo-7-(trifluoromethyl)quinolin-8-ol with POBr3 to convert the hydroxyl group at C8 to a bromide, followed by a reductive debromination at C8 to yield 3,5-dibromo-7-(trifluoromethyl)quinoline.

Protocol 2: Sequential Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

This protocol details the selective functionalization of the 3,5-dibromo-7-(trifluoromethyl)quinoline intermediate. The higher reactivity of the C5-Br bond compared to the C3-Br bond allows for sequential reactions.

Part A: Buchwald-Hartwig Amination at C5 [14]

Materials:

  • 3,5-Dibromo-7-(trifluoromethyl)quinoline

  • Desired amine (e.g., 3-nitrobenzylamine)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., 1,4-dioxane)

Procedure:

  • To an oven-dried reaction vessel, add 3,5-dibromo-7-(trifluoromethyl)quinoline, the amine, Cs2CO3, and the ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the palladium catalyst and degassed anhydrous dioxane.

  • Heat the reaction mixture at 90-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-bromo-5-(amino)-7-(trifluoromethyl)quinoline derivative.

Part B: Suzuki Coupling or Buchwald-Hartwig Amination at C3

The resulting 3-bromo intermediate can be further functionalized at the C3 position using either a Suzuki coupling for C-C bond formation or another Buchwald-Hartwig amination for C-N bond formation.[8]

Example: Buchwald-Hartwig Amination at C3

Materials:

  • 3-Bromo-5-(amino)-7-(trifluoromethyl)quinoline derivative from Part A

  • Desired amine (e.g., 1-acetylpiperazine)

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Ligand (e.g., BINAP)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • Follow a similar procedure to Part A, using the appropriate catalyst, ligand, base, and solvent system.

  • The reaction temperature may need to be optimized (typically 80-120 °C).

  • Workup and purification are performed as described previously to yield the final 3,5,7-trisubstituted quinoline.

Derivatization_Workflow Start 3,5-Dibromo-7-(trifluoromethyl)quinoline Step1 Buchwald-Hartwig Amination at C5 (e.g., with R1-NH2) Start->Step1 Intermediate 3-Bromo-5-(R1-amino)-7-(trifluoromethyl)quinoline Step1->Intermediate Step2a Buchwald-Hartwig Amination at C3 (e.g., with R2-NH2) Intermediate->Step2a Step2b Suzuki Coupling at C3 (e.g., with R2-B(OH)2) Intermediate->Step2b Final_Product 3-(R2-amino/aryl)-5-(R1-amino)- This compound Step2a->Final_Product Step2b->Final_Product

Caption: Synthetic workflow for the sequential derivatization of 3,5-dibromo-7-(trifluoromethyl)quinoline.

Structure-Activity Relationship (SAR) Analysis

The systematic derivatization of the this compound scaffold has led to the identification of key structural features that govern c-Met inhibitory potency. The following table summarizes the SAR for a series of 3,5,7-trisubstituted quinolines, with data extracted from Wang et al., 2011.[5][6]

CompoundR3 SubstituentR5 Substituentc-Met IC50 (nM)
21a 1-Acetylpiperazin-1-yl3-Nitrobenzylamino< 1.0
21b 4-Acetylpiperazin-1-yl3-Nitrobenzylamino< 1.0
21c 4-Methylpiperazin-1-yl3-Nitrobenzylamino< 1.0
21l 4-Ethylpiperazin-1-yl3-Nitrobenzylamino< 1.0
27a 1-Acetylpiperazin-1-yl4-Fluorobenzylamino< 1.0
27b 1-Acetylpiperazin-1-yl3-Chlorobenzylamino< 1.0
27c 1-Acetylpiperazin-1-yl3-Methylbenzylamino< 1.0

Key SAR Insights:

  • C7-Trifluoromethyl Group: This group is a crucial anchor, likely providing beneficial hydrophobic interactions within the kinase active site and enhancing the overall drug-like properties of the molecule.[3][15]

  • C5-Substituent: A substituted benzylamino group at the C5 position is highly favorable for potent c-Met inhibition. The nature and position of the substituent on the benzyl ring can be varied to fine-tune activity and selectivity.

  • C3-Substituent: A piperazine moiety, particularly an N-acylated or N-alkylated piperazine, at the C3 position consistently results in sub-nanomolar inhibitory activity. This group likely extends into a solvent-exposed region of the ATP-binding pocket, offering opportunities for further modification to improve physicochemical properties.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and effective starting point for the design of potent kinase inhibitors. The synthetic strategies outlined in this guide, particularly the sequential palladium-catalyzed cross-coupling reactions, provide a robust platform for the systematic exploration of the chemical space around this privileged core. The exceptional c-Met inhibitory potencies achieved with 3,5,7-trisubstituted quinolines underscore the value of this approach.[5][6]

Future efforts in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these potent inhibitors. This includes fine-tuning the substituents at the C3 and C5 positions to enhance solubility, metabolic stability, and oral bioavailability, while maintaining high on-target potency and selectivity. The detailed protocols and SAR insights provided herein serve as a valuable resource for researchers dedicated to the discovery and development of next-generation kinase inhibitors for the treatment of cancer and other diseases.

References

Application Notes and Protocols: The Strategic Role of 7-(Trifluoromethyl)quinoline in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Significance of the Trifluoromethyl Moiety in a Privileged Scaffold

The quinoline ring system is a cornerstone in the development of biologically active compounds, with a storied history in pharmaceuticals and a growing prominence in agrochemicals.[1] Its rigid bicyclic structure provides a robust scaffold for introducing a variety of functional groups, allowing for the fine-tuning of physicochemical and biological properties. Within this important class of heterocycles, 7-(trifluoromethyl)quinoline has emerged as a particularly valuable building block in the synthesis of modern pesticides.

The strategic placement of a trifluoromethyl (-CF3) group at the 7-position of the quinoline nucleus imparts a unique combination of properties that are highly desirable in agrochemical design. The -CF3 group is strongly electron-withdrawing, which can significantly modulate the electronic properties of the quinoline ring system.[2] This electronic influence can enhance the binding affinity of the molecule to its biological target. Furthermore, the high lipophilicity of the trifluoromethyl group can improve the compound's ability to penetrate biological membranes, leading to enhanced bioavailability and efficacy.[2] This combination of electronic and lipophilic effects makes this compound a powerful synthon for the creation of potent and effective insecticides, fungicides, and herbicides.

This technical guide provides a comprehensive overview of the use of this compound in agrochemical synthesis, with a focus on practical applications and detailed experimental protocols. We will explore the synthesis of key intermediates and illustrative agrochemical analogues, providing insights into the rationale behind the synthetic strategies and the structure-activity relationships that govern their biological activity.

Core Synthetic Strategies: Building the this compound Scaffold

The construction of the this compound core is a critical first step in the synthesis of a wide range of agrochemicals. Several classical named reactions in organic chemistry can be adapted for this purpose, with the Gould-Jacobs reaction being a particularly effective and widely used method.

The Gould-Jacobs Reaction: A Reliable Route to 4-Hydroxy-7-(trifluoromethyl)quinolines

The Gould-Jacobs reaction provides a robust and high-yielding pathway to 4-hydroxyquinoline derivatives, which are versatile intermediates for further functionalization. The reaction proceeds via a two-step sequence: an initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.

Gould_Jacobs_Reaction

Detailed Experimental Protocol: Synthesis of Ethyl 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

This protocol details a representative Gould-Jacobs synthesis of a key precursor for various agrochemicals.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMolar Eq.
3-(Trifluoromethyl)aniline98-16-8161.1310.0 g1.0
Diethyl ethoxymethylenemalonate87-13-8216.2213.4 g1.0
Dowtherm A8004-13-5-50 mL-
Hexane110-54-386.18As needed-

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 3-(trifluoromethyl)aniline (10.0 g, 62.1 mmol) and diethyl ethoxymethylenemalonate (13.4 g, 62.1 mmol).

  • Heat the reaction mixture to 140-150°C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to ensure the formation of the anilidomethylenemalonate intermediate.

  • Cyclization: In a separate flask, preheat Dowtherm A (50 mL) to 250°C.

  • Carefully add the crude intermediate from the condensation step to the hot Dowtherm A.

  • Maintain the reaction temperature at 250°C for 30 minutes.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature.

  • Add hexane to the cooled mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold hexane to remove residual Dowtherm A.

  • Dry the product under vacuum to yield ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate as a solid.

Expected Yield and Characterization:

  • Yield: 85-95%

  • Appearance: White to off-white solid

  • Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Insecticide Synthesis: The Case of Flometoquin

A prominent example of the application of a this compound derivative in agrochemical synthesis is the insecticide flometoquin.[3] Flometoquin exhibits potent activity against a range of insect pests, particularly thrips.[3] The synthesis of flometoquin utilizes a one-pot cyclization reaction to generate a mixture of 5- and 7-trifluoromethyl quinoline isomers, with the desired 7-isomer being the major product.

Flometoquin_Synthesis

Protocol Outline: Synthesis of Flometoquin

The following is a summarized protocol based on the published discovery synthesis of flometoquin.[3]

Step 1: Cyclization

  • A solution of 4-(4-trifluoromethoxyphenoxy)-3-trifluoromethyl-aniline, ethyl 2-methyl-3-oxopentanoate, and p-toluenesulfonic acid in xylene is heated under reflux.

  • Upon cooling, the precipitated mixture of 2-ethyl-3-methyl-4-hydroxy-6-(4-trifluoromethoxyphenoxy)-5-trifluoromethyl-quinoline and 2-ethyl-3-methyl-4-hydroxy-6-(4-trifluoromethoxyphenoxy)-7-trifluoromethyl-quinoline is collected by filtration.

Step 2: Functionalization and Separation

  • The isomer mixture is treated with sodium hydride and methyl chloroformate in dimethylacetamide.

  • The resulting products are separated by column chromatography to yield the 5- and 7-trifluoromethyl isomers of flometoquin, with the 7-isomer being the major product.[3]

IsomerYield
5-(Trifluoromethyl) Isomer~13%
7-(Trifluoromethyl) Isomer (Flometoquin)~41%

Broader Applications in Agrochemicals: Fungicides and Herbicides

The utility of the this compound scaffold extends beyond insecticides. Patent literature and scientific publications indicate its potential in the development of novel fungicides and herbicides.

Fungicidal Activity

The introduction of a trifluoromethyl group at the 7-position of the quinoline ring has been explored for its fungicidal properties. For instance, a patent on quinoline fungicides describes compounds such as 7-chloro-4-[2-(trifluoromethyl)phenoxy]quinoline as having activity against powdery mildew.[4] This suggests that the 7-position is a key site for modification to achieve fungicidal efficacy.

Further research has demonstrated that various fluorinated quinoline analogs exhibit good antifungal activity against a range of phytopathogenic fungi.[1] While not always specifying the 7-trifluoromethyl isomer, these studies underscore the general importance of fluorine substitution on the quinoline ring for developing new antifungal agents.

Herbicidal Potential

While specific examples of commercial herbicides based on a this compound core are less common, the broader class of quinoline derivatives has shown herbicidal activity.[1] The strong electron-withdrawing nature of the trifluoromethyl group can be leveraged to design molecules that inhibit key enzymes in plant metabolic pathways. Further exploration in this area could lead to the development of novel herbicides with this valuable scaffold.

Structure-Activity Relationship (SAR) Insights

The biological activity of agrochemicals derived from this compound is highly dependent on the nature and position of other substituents on the quinoline ring and any appended functionalities.

  • Position of the Trifluoromethyl Group: The discovery of flometoquin highlighted the importance of the 7-position for the trifluoromethyl group, as it yielded a significantly higher proportion of the desired active isomer compared to the 5-position.[3]

  • Substituents on the Quinoline Core: The presence of other groups, such as methyl and ethyl groups in flometoquin, can influence the molecule's shape and interaction with the target site.

  • Appended Functional Groups: The nature of the group at the 4-position of the quinoline ring is critical. In flometoquin, the methyl carbonate group is essential for its pro-insecticidal activity. In fungicidal analogs, a substituted phenoxy group at the 4-position has been shown to be effective.[4]

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in the design and synthesis of modern agrochemicals. The unique electronic and lipophilic properties conferred by the trifluoromethyl group make it a powerful tool for enhancing the biological activity and bioavailability of pesticides. The well-established synthetic routes to the this compound core, such as the Gould-Jacobs reaction, provide a solid foundation for the development of new and improved insecticides, fungicides, and herbicides.

Future research in this area will likely focus on the continued exploration of the structure-activity relationships of this compound derivatives, the development of more efficient and sustainable synthetic methodologies, and the identification of novel biological targets for this promising class of compounds. The strategic incorporation of the this compound scaffold will undoubtedly continue to play a crucial role in the discovery of next-generation crop protection agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Sk-raup Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Skraup quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful, yet often challenging, reaction. Here, we address common issues encountered during the synthesis, providing in-depth explanations and actionable troubleshooting strategies in a direct question-and-answer format.

I. Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Skraup synthesis, and what is the role of each component?

A1: The Skraup synthesis is a classic method for preparing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1] The reaction proceeds through several key steps:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive intermediate, acrolein (an α,β-unsaturated aldehyde).[2][3]

  • Michael Addition: The aniline undergoes a conjugate (Michael) addition to acrolein.[3][4]

  • Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization followed by dehydration to form 1,2-dihydroquinoline.[3]

  • Oxidation: The 1,2-dihydroquinoline is then oxidized to the aromatic quinoline product.[3]

  • Aniline: Provides the benzene ring and the nitrogen atom for the quinoline core.[5]

  • Glycerol: Acts as the source for the three-carbon chain that forms the pyridine ring portion of the quinoline, after being converted to acrolein.[5]

  • Sulfuric Acid: Serves as both a dehydrating agent for the glycerol and a catalyst for the cyclization step.[5]

  • Oxidizing Agent: Facilitates the final aromatization of the dihydroquinoline intermediate. Common oxidizing agents include nitrobenzene or arsenic pentoxide.[1][3]

Q2: My Skraup reaction is extremely vigorous and difficult to control. How can I moderate it?

A2: The highly exothermic nature of the Skraup synthesis is a well-documented challenge.[4][6] To ensure a safer and more controlled reaction, consider the following:

  • Addition of a Moderator: Ferrous sulfate (FeSO₄) is widely used to make the reaction less violent.[6][7] It is believed to act as an oxygen carrier, which helps to extend the reaction over a longer period.[8] Boric acid can also be employed for this purpose.[4]

  • Controlled Acid Addition: The slow, dropwise addition of concentrated sulfuric acid with efficient cooling and stirring is crucial to dissipate heat and prevent dangerous temperature spikes.[6]

  • Gradual Heating: Initially, heat the mixture gently to initiate the reaction. Once the exothermic phase begins (indicated by boiling), it's often necessary to remove the external heat source.[8] Heat should only be reapplied after the initial vigorous reaction subsides.[5]

Q3: I am observing significant tar and polymer formation, leading to low yields and difficult purification. What is the cause, and how can I minimize it?

A3: Tar formation is a common side reaction in the Skraup synthesis, primarily due to the polymerization of the acrolein intermediate under the harsh acidic and high-temperature conditions.[6][7] To mitigate this:

  • Use a Moderator: As with controlling the reaction's vigor, ferrous sulfate can help prevent localized overheating, thereby reducing charring.[6]

  • Optimize Temperature: Avoid excessively high temperatures. A general range of 100°C to 150°C is often cited for the main reaction phase.[9]

  • Ensure Efficient Stirring: Vigorous stirring helps to maintain a homogenous mixture and prevent localized hotspots where polymerization can initiate.[6]

  • Purification Strategy: The crude product is often a dark, tarry residue.[6] Steam distillation is the most effective method for separating the volatile quinoline product from the non-volatile tar.[5] The quinoline can then be extracted from the distillate.

Q4: What are some safer and more environmentally friendly alternatives to traditional oxidizing agents like arsenic pentoxide and nitrobenzene?

A4: Due to the toxicity of arsenic compounds and the harshness of using nitrobenzene, several alternatives have been explored:

  • Iodine-based Catalysts: Catalytic amounts of iodine or iodide salts (e.g., NaI, KI) can be used as effective oxidizing agents.[10] The iodide is oxidized to iodine in situ, which then carries out the dehydrogenation.[11]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free conditions or with greener solvents like ionic liquids.[5][12]

  • Ionic Liquids: Certain ionic liquids can function as both the solvent and catalyst, leading to cleaner reactions and simpler product isolation.[12]

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting specific problems you may encounter during the Skraup synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Deactivated Aniline: Electron-withdrawing groups (e.g., -NO₂) on the aniline ring decrease its nucleophilicity, hindering the initial Michael addition.[13] 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Decomposition: Excessive temperature leading to degradation of reactants or products.1. For strongly deactivated anilines, consider alternative quinoline syntheses (e.g., Doebner-von Miller, Friedländer). If Skraup must be used, more forcing conditions (higher temperature, longer reaction time) may be necessary, but expect lower yields. 2. Monitor the reaction by TLC. After the initial exotherm, ensure a sufficient reflux period (e.g., 3-5 hours).[4][8] 3. Carefully control the temperature, especially during the initial exothermic phase. Utilize a heating mantle with a temperature controller and an oil bath for even heat distribution.
Reaction Fails to Initiate 1. Insufficiently Acidic Conditions: The dehydration of glycerol to acrolein requires a strong acid catalyst. 2. Low Temperature: The initial heating may not be sufficient to start the glycerol dehydration.1. Ensure the correct stoichiometry of concentrated sulfuric acid is used. The molar ratio of sulfuric acid to aniline can range from 2:1 to 8:1.[10] 2. Gently heat the reaction mixture to initiate boiling. Once the reaction starts, the exothermic nature will often sustain it.[8]
Formation of a Rubbery, Unworkable Solid Excess Acrolein Polymerization: This can occur if the local concentration of acrolein becomes too high.This is a challenging issue to resolve once it occurs. Prevention is key: - Ensure very efficient stirring. - Consider a modified procedure where the glycerol is added slowly to the hot aniline/acid mixture to keep the instantaneous concentration of acrolein low.
Difficult Product Isolation from Tar Inefficient Purification Method: Simple solvent extraction of the crude, tarry mixture is often ineffective.1. Steam Distillation: This is the standard and most effective method. Make the reaction mixture strongly alkaline with NaOH, then pass steam through it. The volatile quinoline will co-distill with the water.[4] 2. Solvent Extraction of Distillate: Extract the quinoline from the aqueous distillate using an organic solvent like diethyl ether or dichloromethane.[5] 3. Activated Carbon Treatment: To remove residual colored impurities, you can treat a solution of the extracted product with activated carbon.[5]

III. Experimental Protocols & Visualizations

Standard Protocol for Quinoline Synthesis

Adapted from Organic Syntheses, Coll. Vol. 1, p.478 (1941)[4]

Materials:

  • Aniline (1.0 mole)

  • Glycerol (3.0 moles)

  • Nitrobenzene (0.4 mole)

  • Concentrated Sulfuric Acid (100 ml)

  • Ferrous Sulfate Heptahydrate (10 g)

Procedure:

  • In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, and nitrobenzene.

  • Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture.

  • Add the ferrous sulfate heptahydrate.

  • Gently heat the mixture in an oil bath. The reaction will become exothermic.

  • Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.

  • After the reaction is complete, allow the mixture to cool.

  • Dilute the mixture with water and neutralize with a concentrated solution of sodium hydroxide until it is strongly alkaline.

  • Perform steam distillation to isolate the crude quinoline.

  • Separate the quinoline layer from the aqueous layer in the distillate.

  • Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237°C.

Workflow & Troubleshooting Logic

The following diagrams illustrate the general workflow of the Skraup synthesis and a logical approach to troubleshooting common issues.

Skraup_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Mix Aniline, Glycerol, Nitrobenzene, & FeSO4 Add_H2SO4 Slowly Add H2SO4 with Cooling Prep->Add_H2SO4 Initiate Gentle Heating to Initiate Add_H2SO4->Initiate Exotherm Exothermic Reaction (Remove Heat) Initiate->Exotherm Reflux Reflux for 3-5 hours Exotherm->Reflux Cool Cool & Dilute with Water Reflux->Cool Neutralize Neutralize with NaOH (Alkaline) Cool->Neutralize Steam_Distill Steam Distillation Neutralize->Steam_Distill Extract Extract Quinoline Steam_Distill->Extract Dry_Purify Dry & Distill Extract->Dry_Purify

Caption: General workflow for the Skraup quinoline synthesis.

Troubleshooting_Logic Start Experiment Outcome Low_Yield Low / No Yield Start->Low_Yield Violent_Rxn Violent Reaction Start->Violent_Rxn Tar_Formation Excessive Tar Start->Tar_Formation Check_Aniline Is Aniline Deactivated (e.g., -NO2 group)? Low_Yield->Check_Aniline Investigate Add_Moderator Add Moderator (e.g., FeSO4) Violent_Rxn->Add_Moderator Mitigate Control_Addition Ensure slow acid addition with efficient cooling. Violent_Rxn->Control_Addition Mitigate Check_Temp Optimize Temperature (100-150°C) Tar_Formation->Check_Temp Minimize Improve_Stirring Ensure efficient mechanical stirring. Tar_Formation->Improve_Stirring Minimize Use_Steam_Distill Use Steam Distillation for purification. Tar_Formation->Use_Steam_Distill Purify Yes_Deactivated Consider alternative synthesis. Or use harsher conditions. Check_Aniline->Yes_Deactivated Yes No_Deactivated Increase reaction time/temp. Monitor with TLC. Check_Aniline->No_Deactivated No

Caption: Troubleshooting logic for common Skraup synthesis issues.

IV. References

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References

Technical Support Center: Synthesis of 7-(Trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 7-(trifluoromethyl)quinoline. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common challenges and improving the yield and purity of your synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.

Introduction

This compound is a critical heterocyclic scaffold in medicinal chemistry and materials science. The electron-withdrawing nature of the trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable component in the design of novel pharmaceuticals. However, the synthesis of this and other trifluoromethylated quinolines can present unique challenges, including harsh reaction conditions, low yields, and the formation of difficult-to-separate byproducts.[1][2] This guide will focus on troubleshooting the most common and effective synthetic routes.

A general workflow for the synthesis of trifluoromethyl-substituted quinolines is presented below.[3]

Synthesis Workflow Start Starting Materials (e.g., 3-(Trifluoromethyl)aniline, β-Diketone/β-Ketoester) Cyclization Key Cyclization Reaction (e.g., Combes, Conrad-Limpach, Friedländer) Start->Cyclization Conditions Reaction Conditions (Catalyst, Solvent, Temperature) Cyclization->Conditions Precursor Crude this compound Conditions->Precursor Purification Purification (e.g., Recrystallization, Chromatography) Precursor->Purification Product Pure this compound Purification->Product Characterization Characterization (NMR, MS, etc.) Product->Characterization Combes_Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Acid-Catalyzed Cyclization Aniline 3-(Trifluoromethyl)aniline Enamine Enamine Intermediate Aniline->Enamine + β-Diketone - H₂O Diketone β-Diketone Diketone->Enamine Protonation Protonation Enamine->Protonation H⁺ Cyclization Intramolecular Electrophilic Aromatic Substitution Protonation->Cyclization Dehydration Dehydration Cyclization->Dehydration - H₂O Quinoline This compound Dehydration->Quinoline

References

Technical Support Center: A Researcher's Guide to the Purification of 7-(Trifluoromethyl)quinoline by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the purification of 7-(trifluoromethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this important synthetic intermediate. Here, we synthesize our extensive field experience with established scientific principles to provide you with a comprehensive resource for troubleshooting and optimizing your column chromatography experiments.

Introduction to the Purification Challenge

This compound is a key building block in medicinal chemistry and materials science. The trifluoromethyl (-CF3) group imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable moiety in drug design[1]. However, the purification of quinoline derivatives by silica gel column chromatography can present challenges, primarily due to the basicity of the quinoline nitrogen atom, which can lead to undesirable interactions with the acidic silica gel stationary phase[2]. This guide will address these challenges head-on, providing practical solutions to common problems.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the purification of this compound.

Q1: My this compound seems to be streaking or tailing on the TLC plate and column. What is causing this and how can I fix it?

A1: Streaking or tailing is a classic sign of strong interaction between the basic nitrogen of your quinoline and the acidic silanol groups on the surface of the silica gel[3]. This interaction can lead to poor separation and broad peaks.

  • Solution 1: Mobile Phase Modification. The most common and effective solution is to add a small amount of a basic modifier to your eluent. Typically, 0.5-2% triethylamine (NEt₃) is sufficient to neutralize the acidic sites on the silica gel, leading to sharper peaks and improved separation[2].

  • Solution 2: Stationary Phase Deactivation. Before packing your column, you can prepare a slurry of the silica gel in your eluent containing triethylamine. This ensures the silica is "deactivated" before your compound is loaded[2].

  • Solution 3: Consider an Alternative Stationary Phase. If tailing persists, switching to a less acidic stationary phase like neutral or basic alumina can be a good alternative for purifying basic compounds[3].

Q2: I'm observing what appears to be decomposition of my compound on the column. Is this common for trifluoromethylated quinolines?

A2: While trifluoromethylated quinolines are generally stable, the acidic nature of silica gel can catalyze the decomposition of sensitive compounds[3][4][5][6].

  • Solution 1: Deactivation of Silica Gel. As with tailing, deactivating the silica gel with triethylamine is the first and most effective strategy to prevent acid-catalyzed decomposition[3].

  • Solution 2: Minimize Residence Time. The longer your compound is in contact with the silica gel, the greater the chance of decomposition. Using flash chromatography with applied pressure will reduce the purification time[3].

  • Solution 3: Work at Lower Temperatures. If your compound is thermally labile, performing the chromatography in a cold room can help to minimize degradation[3].

Q3: What is a good starting solvent system for the column chromatography of this compound?

A3: A good starting point for method development is to use a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate[7][8]. The trifluoromethyl group increases the lipophilicity of the molecule, so you will likely need a less polar solvent system than for unsubstituted quinoline[1].

  • TLC Analysis is Key: Before running a column, it is crucial to determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal eluent will give your target compound a retention factor (Rf) of approximately 0.2-0.4[7]. For a structurally similar compound, 3,4-dichloro-7-(trifluoromethyl)quinoline, an Rf of ~0.4 was achieved with 10% ethyl acetate in hexane[2]. This is an excellent starting point for your TLC trials.

Q4: My compound is not eluting from the column, even with a high concentration of polar solvent. What should I do?

A4: This indicates that your compound is very strongly adsorbed to the silica gel.

  • Solution 1: Increase Eluent Polarity Systematically. If you are using a hexane/ethyl acetate system, you can try switching to a more polar solvent system, such as dichloromethane/methanol[3].

  • Solution 2: Deactivate the Silica Gel. Strong binding can be a result of the acidic nature of the silica. Adding triethylamine to your eluent should reduce the strength of this interaction[3].

  • Solution 3: Consider Reversed-Phase Chromatography. If your compound is highly polar, reversed-phase chromatography using a C18 stationary phase with a mobile phase of water and acetonitrile or methanol may be a more suitable purification method[7].

Troubleshooting Guide

This section provides a systematic approach to resolving common issues during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation/Co-elution of Impurities - Inappropriate solvent system.- Column overloading.- Improper column packing.- Optimize the Eluent: Use TLC to find a solvent system that provides the best separation. Aim for an Rf of 0.2-0.4 for your product[7].- Reduce Sample Load: A general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight.- Improve Packing Technique: Ensure the column is packed uniformly to avoid channeling.
Low Recovery of Product - Compound is strongly retained on the column.- Compound decomposition on silica gel.- Inappropriate fraction collection.- Use a More Polar Eluent or Gradient Elution: Gradually increase the polarity of the mobile phase to elute your compound.- Deactivate Silica Gel: Add 0.5-2% triethylamine to your eluent[2].- Monitor Fractions Closely: Use TLC to analyze every fraction to avoid accidentally discarding your product.
Product is Contaminated with Silica Gel - Disturbance of the top layer of the column during solvent addition.- Channeling in the column packing.- Add a Layer of Sand: Place a thin layer of sand on top of the silica gel to prevent disturbance when adding the eluent.- Repack the Column: Ensure the silica gel is packed evenly without any cracks or air bubbles.
Cracked or Dry Column - The solvent level dropped below the top of the stationary phase.- Never Let the Column Run Dry: Always keep the solvent level above the top of the silica gel to prevent the introduction of air bubbles and cracks, which will ruin the separation.

Experimental Protocol: Flash Column Chromatography of this compound

This protocol provides a detailed, step-by-step methodology for the purification of crude this compound.

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (NEt₃)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column

  • Solvent reservoir

  • Fraction collector or test tubes

  • Rotary evaporator

  • UV lamp (254 nm)

Pre-Purification: TLC Analysis
  • Prepare Eluent Systems: Prepare small volumes of several mixtures of hexane and ethyl acetate with varying polarities (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate) and a corresponding set of eluents containing 1% triethylamine.

  • Spot the TLC Plate: Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane. Spot the dissolved mixture onto a TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen eluent.

  • Visualize and Select: Visualize the separated spots under a UV lamp. The ideal eluent will give your product an Rf value of approximately 0.2-0.4 and good separation from impurities[7]. A 10% ethyl acetate in hexane mixture is a good starting point[2].

Column Preparation (Slurry Method)
  • Determine Silica Gel Quantity: For every 1 gram of crude material, use approximately 50 grams of silica gel.

  • Prepare the Slurry: In a beaker, create a slurry of the silica gel with your chosen eluent (containing 1% triethylamine).

  • Pack the Column: Secure the column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pour the silica gel slurry into the column, tapping the sides gently to ensure even packing and remove air bubbles.

  • Equilibrate the Column: Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed. Add another thin layer of sand to the top.

Sample Loading (Dry Loading Recommended)
  • Dissolve Crude Product: Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Adsorb onto Silica: Add a small amount of silica gel (2-3 times the weight of your crude product) to the solution.

  • Evaporate Solvent: Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Load the Column: Carefully add the powder to the top of the prepared column.

Elution and Fraction Collection
  • Begin Elution: Carefully add your eluent to the top of the column and apply gentle air pressure to begin the elution process.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes or with a fraction collector.

  • Monitor Progress: Regularly analyze the collected fractions by TLC to determine which fractions contain your purified product.

Product Isolation
  • Combine Pure Fractions: Combine all the fractions that contain the pure this compound.

  • Remove Solvent: Remove the solvent using a rotary evaporator to obtain your purified product.

  • Assess Purity: Confirm the purity of your final product using analytical techniques such as HPLC, NMR, and melting point analysis.

Visualizing the Workflow

Column Chromatography Workflow

Column_Chromatography_Workflow TLC TLC Analysis (Optimize Eluent) Slurry Prepare Silica Slurry (with 1% NEt3) TLC->Slurry Pack Pack Column Slurry->Pack Load Dry Load Sample Pack->Load Elute Elute with Optimized Solvent Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product Troubleshooting_Logic Start Problem Observed Tailing Streaking or Tailing? Start->Tailing Decomposition Decomposition? Start->Decomposition No_Elution No Elution? Start->No_Elution Poor_Separation Poor Separation? Start->Poor_Separation Add_NEt3 Add 0.5-2% NEt3 to Eluent Tailing->Add_NEt3 Yes Decomposition->Add_NEt3 Yes Increase_Polarity Increase Eluent Polarity No_Elution->Increase_Polarity Yes Optimize_TLC Re-optimize Eluent with TLC Poor_Separation->Optimize_TLC Yes Change_Stationary_Phase Switch to Alumina Add_NEt3->Change_Stationary_Phase Still Tailing Flash_Chromatography Use Flash Chromatography Add_NEt3->Flash_Chromatography Still Decomposing Increase_Polarity->Add_NEt3 Still No Elution

Caption: A decision tree for troubleshooting common column chromatography issues.

References

Technical Support Center: Recrystallization Methods for Purifying Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of quinoline derivatives. This comprehensive guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of recrystallization for this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Introduction to Recrystallization of Quinoline Derivatives

Quinoline and its derivatives are a cornerstone in medicinal chemistry and materials science, finding applications in everything from antimalarial drugs to organic light-emitting diodes (OLEDs).[1][2][3] Their purification is a critical step in any synthetic workflow, and recrystallization remains one of the most powerful techniques for obtaining high-purity crystalline materials. However, the unique physicochemical properties of the quinoline scaffold, such as its basic nitrogen atom and aromatic structure, can present specific challenges during this process.[4] This guide provides practical, field-proven insights to help you overcome these hurdles and achieve optimal purification.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of quinoline to consider when selecting a recrystallization solvent?

Understanding the fundamental properties of the quinoline ring system is crucial for selecting an appropriate solvent. Quinolines are generally:

  • Weakly Basic: The nitrogen atom in the pyridine ring imparts a basic character (pKa of the conjugate acid is ~4.9).[4] This means that acidic impurities can be problematic, and pH adjustments can sometimes be used to your advantage.

  • Aromatic and Moderately Polar: The fused benzene and pyridine rings create a rigid, aromatic structure.[2][4]

  • Solubility Profile: Quinoline itself is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents like ethanol, ether, and acetone.[1][2][5] The solubility of its derivatives will be heavily influenced by the nature of their substituents.

Q2: What is a good starting point for solvent selection for a novel quinoline derivative?

A systematic approach to solvent screening is the most effective strategy.[6] Start with small-scale solubility tests in a range of solvents with varying polarities.

Solvent ClassExamplesComments
Polar Protic Ethanol, Methanol, WaterEthanol is often a good first choice for many quinoline derivatives.[7] Water can be effective, especially for polar derivatives.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileThese are versatile solvents for a wide range of polarities.
Non-polar Hexanes, TolueneOften used as the "anti-solvent" in mixed-solvent systems.
Mixed Solvents Ethanol/Water, Hexane/Ethyl AcetateHighly effective when a single solvent does not provide the desired solubility profile.[6][8]

Protocol for Solvent Screening:

  • Place a small amount of your crude quinoline derivative (10-20 mg) into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature, observing for dissolution.

  • If the compound does not dissolve at room temperature, gently heat the test tube to the solvent's boiling point.

  • An ideal solvent will dissolve the compound when hot but show poor solubility when cold, allowing for crystal formation upon cooling.[9]

Q3: When should I consider a mixed-solvent system?

A mixed-solvent system is ideal when no single solvent meets the criteria of high solubility at elevated temperatures and low solubility at room temperature.[6] This is a common scenario for many organic compounds. The general approach involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly adding a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid.[6][10]

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of quinoline derivatives in a question-and-answer format.

Issue 1: My quinoline derivative is "oiling out" instead of crystallizing.

Question: I've dissolved my compound in a hot solvent, but upon cooling, it separates as an oil rather than forming solid crystals. What is happening and how can I fix it?

Answer: "Oiling out" is a common problem that occurs when a compound precipitates from a solution at a temperature above its melting point, or when the solution is too concentrated.[11][12] Highly impure compounds are also more prone to oiling out.[11][13] The resulting oil is a supersaturated liquid phase of your compound that can trap impurities.[14]

Causality:

  • High Solute Concentration: The solution is too supersaturated, leading to rapid precipitation as a liquid.

  • Low Melting Point: The compound's melting point is lower than the temperature at which it precipitates from the solution.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, favoring the formation of an oil.[13]

Troubleshooting Steps:

G start Oiling Out Observed step1 Re-heat to dissolve the oil start->step1 step2 Add more solvent to reduce concentration step1->step2 step3 Allow to cool very slowly step2->step3 step4 Still Oiling Out? step3->step4 step5 Modify the solvent system step4->step5 Yes step6 Crystals Formed step4->step6 No step5->step1 end Successful Recrystallization step6->end

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the concentration before allowing it to cool again.[12][15]

  • Slow Down the Cooling Process: Rapid cooling encourages oiling out.[11] Allow the flask to cool to room temperature slowly on a benchtop before placing it in an ice bath. Insulating the flask can also help.[15]

  • Modify the Solvent System: If the problem persists, try a different solvent, preferably one with a lower boiling point.[8] Alternatively, in a mixed-solvent system, add a bit more of the "good" solvent to the hot solution before cooling.[11]

  • Scratch or Seed: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[8][11] Adding a tiny "seed" crystal of the pure compound can also initiate crystallization.[11]

Issue 2: The recovery of my purified quinoline derivative is very low.

Question: I've successfully obtained crystals, but my final yield is significantly lower than expected. How can I improve it?

Answer: A low yield is a frequent issue in recrystallization and can stem from several factors.[11]

Causality:

  • Using Too Much Solvent: This is the most common reason for low recovery, as a significant portion of your compound will remain in the mother liquor.[15][16]

  • Premature Crystallization: If the compound crystallizes in the filter funnel during hot filtration, you will lose a substantial amount of product.[12]

  • High Solubility at Low Temperatures: The chosen solvent may still be too good at dissolving your compound, even when cold.[11]

Troubleshooting Steps:

  • Optimize Solvent Volume: Always use the minimum amount of boiling solvent necessary to dissolve your crude product.[16]

  • Prevent Premature Crystallization During Hot Filtration:

    • Use a stemless or short-stemmed funnel to prevent clogging.[17]

    • Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent or by placing it over the boiling solution before filtering.[17][18]

    • Keep the solution at or near its boiling point during the filtration process.[17]

  • Maximize Crystal Recovery:

    • Ensure the solution has cooled completely before filtration. Cooling in an ice bath after it has reached room temperature can significantly increase the yield.[19]

    • Wash the collected crystals with a minimal amount of ice-cold solvent to remove any adhering impurities without re-dissolving the product.[16]

    • If you suspect you used too much solvent, you can carefully evaporate some of it and attempt to recrystallize again.[12][20]

Issue 3: The obtained crystals are colored, but the pure compound should be colorless.

Question: My final product has a persistent color, even after recrystallization. How can I remove these colored impurities?

Answer: Colored impurities are common in organic synthesis and can often be removed with activated charcoal.[8]

Causality:

  • Highly Conjugated Impurities: These molecules often absorb visible light, leading to a colored appearance.

  • Oxidation Products: Some quinoline derivatives may be susceptible to oxidation, forming colored byproducts.

Troubleshooting Steps:

G start Dissolve crude solid in hot solvent step1 Add a small amount of activated charcoal start->step1 step2 Boil for a few minutes step1->step2 step3 Perform hot filtration to remove charcoal step2->step3 step4 Cool the filtrate to crystallize step3->step4 end Collect colorless crystals step4->end

  • Charcoal Treatment: After dissolving your crude compound in the hot solvent, remove the flask from the heat and add a small amount of activated charcoal (typically 1-2% of the solute's weight).[8][17]

  • Boil and Filter: Swirl the mixture and gently boil for a few minutes. The colored impurities will adsorb to the surface of the charcoal.[8]

  • Hot Filtration: Perform a hot filtration to remove the charcoal and any other insoluble impurities.[8][17]

  • Crystallize: Allow the decolorized filtrate to cool and crystallize as usual.

Note: Be aware that activated charcoal can also adsorb some of your desired product, which may lead to a slight reduction in yield.[8] Use the minimum amount of charcoal necessary.

Issue 4: No crystals are forming, even after cooling.

Question: My solution is clear and has been cooling for a while, but no crystals have appeared. What should I do?

Answer: The failure of crystals to form is usually due to either the solution not being supersaturated or the absence of nucleation sites.[11]

Causality:

  • Too Much Solvent: The solution is not concentrated enough for the compound to precipitate.[20]

  • Supersaturation: The solution is supersaturated, but there are no nucleation sites to initiate crystal growth.[20]

  • Inappropriate Solvent: The compound is simply too soluble in the chosen solvent, even at low temperatures.[11]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass can serve as nucleation sites.[8][11]

    • Seeding: Add a single, tiny crystal of the pure compound (a "seed crystal") to the solution. This will provide a template for further crystal growth.[11][15]

  • Increase Concentration: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration.[12][19] Then, allow it to cool again.

  • Try an Anti-Solvent: If you have a good idea of a solvent in which your compound is insoluble (an "anti-solvent"), you can add it dropwise to your solution until it becomes turbid, then clarify by adding a drop or two of the original solvent before cooling.[11]

By systematically applying these principles and troubleshooting strategies, you can significantly improve the efficiency and success of your recrystallization experiments for quinoline derivatives.

References

Technical Support Center: Synthesis of Trifluoromethyl-Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of trifluoromethyl-substituted anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis of these crucial building blocks. The trifluoromethyl (-CF3) group is a cornerstone in modern medicinal chemistry, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] However, its installation is not always straightforward, often presenting unique synthetic hurdles.[1][4]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in the lab.

Part 1: Common Challenges & Troubleshooting

This section addresses overarching issues that can arise regardless of the specific synthetic route employed.

FAQ 1: My reaction shows low or no conversion of the starting material. What are the common culprits?

Low conversion is a frequent issue stemming from several factors related to reagents, reaction conditions, and substrate reactivity.

  • Inactive Trifluoromethylating Agent: Many trifluoromethylating reagents are sensitive to air and moisture.[5]

    • Troubleshooting:

      • Verify Reagent Activity: If possible, test the reagent on a reliable, high-yielding model reaction.

      • Proper Handling: Use fresh, high-purity reagents. Handle air- and moisture-sensitive reagents under an inert atmosphere (Nitrogen or Argon). Some reagents, like Togni's reagent II, should be stored at reduced temperatures.[6][7]

      • Reagent Choice: The choice of reagent is critical. Electrophilic reagents (e.g., Togni's, Umemoto's) work well for electron-rich anilines, while nucleophilic or radical pathways may be necessary for electron-deficient systems.[8][9][10]

  • Sub-optimal Reaction Conditions:

    • Troubleshooting:

      • Temperature: Some trifluoromethylation reactions require elevated temperatures to proceed at a reasonable rate.[11] Conversely, some reagents or intermediates may be thermally unstable.[12] Monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature.

      • Solvent: The choice of solvent can be critical. For instance, hexafluoroisopropanol (HFIP) has been shown to play a key role in directing regioselectivity and promoting the reaction between anilines and hypervalent iodine reagents.[13] Ensure the solvent is anhydrous for moisture-sensitive reactions.

      • Catalyst/Additive Issues: For catalyzed reactions (e.g., copper-mediated Sandmeyer reaction), ensure the catalyst is active and not poisoned.[14][15] Ligand choice is also crucial in cross-coupling approaches.

  • Substrate Reactivity:

    • Troubleshooting:

      • Protecting Groups: The free amino group in aniline can interfere with some trifluoromethylating agents or reaction conditions. Consider using a suitable protecting group (e.g., acetyl, Boc) that can be removed later.

      • Electronic Effects: The electronic nature of the aniline (electron-rich vs. electron-poor) dictates the appropriate synthetic strategy. Direct electrophilic C-H trifluoromethylation is often more successful with electron-rich anilines.[11][16]

FAQ 2: I'm observing a mixture of regioisomers (ortho, meta, para). How can I improve regioselectivity?

Poor regioselectivity is a significant challenge, particularly in direct C-H functionalization approaches.

  • Directing Groups:

    • Mechanism: Employing a directing group on the aniline nitrogen can effectively steer the trifluoromethyl group to the ortho-position. Acyl-directing groups have been successfully used in nickel-catalyzed ortho-trifluoromethylation.[16]

    • Protocol: A common strategy involves the acylation of the aniline, followed by the directed trifluoromethylation, and subsequent deprotection.

  • Steric Hindrance:

    • Mechanism: Bulky substituents on the aniline ring can block certain positions, favoring substitution at less sterically hindered sites. For example, blocking the para position will favor ortho or meta substitution.[13]

  • Reaction Conditions:

    • Solvent Effects: As mentioned, solvents like HFIP can form hydrogen-bonding networks that favor functionalization at the para position.[13]

    • Reagent Control: The nature of the trifluoromethylating agent can influence regioselectivity. Some reagents may exhibit inherent preferences for certain positions based on electronic or steric factors. For example, trifluoromethylation of aniline with certain S-(trifluoromethyl)diphenylsulfonium triflates can yield a mixture of 2- and 4-trifluoromethylaniline.[17]

Troubleshooting Flowchart for Poor Regioselectivity

G start Poor Regioselectivity Observed directing_group Is an ortho-product desired? start->directing_group use_dg Employ an ortho-directing group (e.g., acyl, picolinamide) directing_group->use_dg Yes no_dg Is para-product the target? directing_group->no_dg No end Optimized Regioselectivity use_dg->end hfip Consider HFIP as solvent to _para_-directing H-bonding no_dg->hfip Yes sterics Can sterics be used to block undesired positions? no_dg->sterics No hfip->end modify_sub Modify substrate with bulky blocking groups sterics->modify_sub Yes reagent Screen different trifluoromethylating reagents sterics->reagent No modify_sub->end reagent->end

Caption: Decision-making workflow for improving regioselectivity.

FAQ 3: My purification is difficult due to side products and unreacted starting material. What are the best practices?

Purification can be complicated by the similar polarities of the product, starting material, and byproducts.[18]

  • Common Side Reactions:

    • Polymerization: Anilines can be prone to oxidative polymerization, leading to intractable tars.[13] Running reactions under an inert atmosphere can mitigate this.

    • Over-alkylation/arylation: In methods involving N-alkylation or Buchwald-Hartwig amination, dialkylation or diarylation can occur.[18]

    • Hydrolysis/Degradation: The final product or intermediates may be sensitive to aqueous workup conditions. Anhydrous workups or careful pH control may be necessary. Discoloration (yellow/brown) can be an indicator of degradation.[19]

  • Purification Strategies:

    • Optimize for Full Conversion: The easiest purification is one where the starting material is fully consumed. Monitor the reaction closely by TLC or LC-MS and ensure it goes to completion before workup.[18]

    • Chromatography:

      • Solvent System: Use a less polar solvent system (e.g., higher hexane/ethyl acetate ratio) to improve the separation of closely related compounds.[18]

      • Column Choice: Standard silica gel is common, but for difficult separations, consider using alumina or reverse-phase chromatography.

    • Crystallization: If the product is a solid, crystallization is an excellent method for achieving high purity.

    • Derivatization: In some cases, temporarily derivatizing the product or a persistent impurity can alter its polarity, facilitating separation.

Part 2: Method-Specific Troubleshooting Guides

This section focuses on challenges associated with specific synthetic routes.

Route 1: Sandmeyer-Type Trifluoromethylation

The Sandmeyer reaction is a powerful method for converting anilines into trifluoromethylated arenes via a diazonium salt intermediate.[15][20][21]

  • Issue: Decomposition of Diazonium Salt

    • Cause: Aryl diazonium salts can be unstable, sometimes explosively so, especially when isolated. Their stability is highly dependent on the substituents on the aromatic ring.

    • Solution:

      • One-Pot Procedure: Combine the diazotization and trifluoromethylation steps into a one-pot process to avoid isolating the diazonium intermediate. This is generally more convenient for small-scale reactions.[14]

      • Low Temperature: Perform the diazotization at low temperatures (typically 0-5 °C) to minimize decomposition.

      • Two-Step Procedure: For substrates that form particularly unstable diazonium salts, a sequential two-step process where the salt is generated and immediately used might offer better control and yields.[14]

  • Issue: Low Yield of Trifluoromethylated Product

    • Cause: Inefficient trapping of the aryl radical by the copper-CF3 species.

    • Solution:

      • Copper Source: The choice and quality of the copper catalyst are crucial. Copper(I) salts are typically used.[15]

      • CF3 Source: The Ruppert-Prakash reagent (TMSCF3) is a common and inexpensive choice for this reaction.[14] Ensure it is of high quality.

      • Anhydrous Conditions: Both one-pot and two-step procedures require dry conditions and an inert atmosphere to minimize side reactions.[14]

Experimental Protocol: One-Pot Sandmeyer Trifluoromethylation

This protocol is adapted from the work of Gooßen and colleagues.[14]

  • Setup: To a dry Schlenk flask under a nitrogen atmosphere, add the aniline (1.0 equiv) and anhydrous THF.

  • Diazotization: Cool the mixture to 0 °C and add tert-butyl nitrite (1.2 equiv) dropwise. Stir for 30 minutes at 0 °C.

  • Trifluoromethylation: In a separate dry flask, add CuSCN (1.2 equiv), KF (2.4 equiv), and TMSCF3 (1.8 equiv) in anhydrous DMF.

  • Reaction: Transfer the cold diazonium salt solution to the trifluoromethylation mixture via cannula. Allow the reaction to warm to room temperature and then heat to 60 °C for 12-16 hours.

  • Workup: Cool the reaction, quench with aqueous HCl, and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO4, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Route 2: Direct C-H Trifluoromethylation

Directly converting a C-H bond to a C-CF3 bond is an atom-economical approach, but often faces challenges with reactivity and selectivity.[16][22]

  • Issue: Aniline Oxidation/Polymerization

    • Cause: Many direct trifluoromethylation methods use oxidative conditions (e.g., photoredox catalysis, hypervalent iodine reagents) that can readily oxidize the electron-rich aniline moiety, leading to dimerization or polymerization.[13]

    • Solution:

      • Protecting Group: Protect the aniline nitrogen as an amide or carbamate. This reduces the electron-donating ability of the nitrogen, making the ring less susceptible to oxidation.

      • Milder Reagents: Explore milder trifluoromethylating agents. N-trifluoromethylsuccinimide (NTFS) has been developed as a reagent for the direct trifluoromethylation of free anilines under transition-metal-free conditions.[16][22]

      • Catalyst Control: In photoredox-catalyzed reactions, fine-tuning the photocatalyst and reaction conditions can help favor the desired C-H functionalization over substrate oxidation.

  • Issue: Incompatibility with Free Anilines

    • Cause: The lone pair on the free amine can act as a nucleophile or a ligand, interfering with the desired reaction pathway. It can coordinate to metal catalysts or react directly with electrophilic trifluoromethylating agents at the nitrogen instead of the carbon.

    • Solution:

      • Nitrogen Protection: This is the most common and effective strategy. An acetyl or pivaloyl group can serve as both a protecting and a directing group.[23]

      • Specialized Reagents/Conditions: Some modern protocols are specifically designed to be compatible with free anilines, often employing unique catalyst systems or solvents.[13][16]

Data Summary: Comparison of Trifluoromethylation Strategies
Synthetic StrategyCommon SubstratesKey AdvantagesCommon Challenges
Sandmeyer Reaction Wide range of anilinesUtilizes inexpensive and readily available starting materials; good functional group tolerance.[14]Diazonium salt instability; stoichiometric copper waste.
Direct C-H Trifluoromethylation Electron-rich anilines/amidesAtom-economical; avoids pre-functionalization.Poor regioselectivity; substrate oxidation/polymerization; often requires directing groups.[13]
Buchwald-Hartwig Amination Trifluoromethylated aryl halidesBuilds the C-N bond; excellent for complex molecules.Catalyst sensitivity; ligand optimization required; potential for palladium contamination.[24]
Nucleophilic Aromatic Substitution (SNAr) Highly electron-deficient aryl fluorides/chloridesDoes not require a metal catalyst.Limited to substrates with strong electron-withdrawing groups ortho/para to the leaving group.

Logical Diagram: Selecting a Synthetic Route

G start Goal: Synthesize a Trifluoromethyl-Substituted Aniline start_material What is the starting material? start->start_material aniline Aniline Derivative start_material->aniline tfm_aryl_halide CF3-Aryl Halide start_material->tfm_aryl_halide sandmeyer Consider Sandmeyer Reaction (Aniline -> Ar-CF3) aniline->sandmeyer direct_cf3 Consider Direct C-H Trifluoromethylation aniline->direct_cf3 buchwald Consider Buchwald-Hartwig Amination (Ar-X + Amine -> Ar-Amine) tfm_aryl_halide->buchwald snar Is Ar-X highly electron deficient? tfm_aryl_halide->snar snar->buchwald No snar_yes Consider SNAr snar->snar_yes Yes

References

How to remove side products in Friedländer annulation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the Friedländer annulation for quinoline synthesis. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common issues, particularly the formation and removal of side products. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Section 1: Understanding and Troubleshooting Common Side Reactions

The Friedländer annulation, while a powerful tool for synthesizing quinolines, is susceptible to several competing side reactions that can significantly lower the yield and complicate purification. This section addresses the most common side products and provides actionable solutions.

FAQ 1: My reaction is producing a complex mixture, and the yield of my desired quinoline is low. What is the likely cause?

Low yields and complex product mixtures in the Friedländer synthesis often stem from the self-condensation of the ketone starting material.[1] This is a classic aldol condensation, where the enolate of one ketone molecule attacks the carbonyl of another.[2]

Troubleshooting Aldol Self-Condensation:

Potential Cause Explanation Recommended Action
Strongly Basic Conditions Traditional base-catalyzed methods (e.g., KOH, NaOH) readily promote enolate formation, leading to ketone self-condensation as a major competing pathway.[3][4]Switch to a Lewis Acid Catalyst: Lewis acids like In(OTf)₃ or Nd(NO₃)₃·6H₂O can efficiently catalyze the reaction under milder, non-basic conditions, thus avoiding the primary driver of aldol side reactions.[5][6] Use Milder Conditions: If a base is necessary, consider milder options or catalysts like gold that can operate under less harsh conditions.[7]
High Concentration of Ketone A high initial concentration of the ketone reactant increases the probability of self-condensation.Slow Addition of the Ketone: Add the ketone dropwise to the reaction mixture containing the 2-aminoaryl carbonyl and the catalyst. This keeps the instantaneous concentration of the enolizable ketone low, favoring the desired cross-condensation over self-condensation.[1][8]
High Reaction Temperature Elevated temperatures can accelerate the rate of self-condensation.Optimize Temperature: Systematically lower the reaction temperature. Many modern catalytic systems are effective at room temperature or slightly elevated temperatures (e.g., 60°C), which can significantly suppress side reactions.[9][10]

Aldol_Self_Condensation

FAQ 2: I am using a 2-aminobenzaldehyde, and I'm observing the formation of a corresponding alcohol and carboxylic acid. What is this side reaction and how can I prevent it?

This is the Cannizzaro reaction, a characteristic disproportionation reaction of aldehydes that lack α-hydrogens.[11][12] Under strongly basic conditions, one molecule of the aldehyde is reduced to an alcohol, while another is oxidized to a carboxylic acid.[2]

Troubleshooting the Cannizzaro Reaction:

Potential Cause Explanation Recommended Action
Strong Base Catalyst The Cannizzaro reaction is initiated by the nucleophilic attack of a hydroxide ion on the aldehyde's carbonyl carbon.[11][13] High concentrations of strong bases like KOH or NaOH strongly favor this pathway.Avoid Strong Bases: The most effective solution is to use a catalytic system that does not require a strong base. Lewis acid[5] or Brønsted acid (e.g., p-TsOH)[14] catalysts are excellent alternatives that completely avoid the conditions necessary for the Cannizzaro reaction.
High Reaction Temperature Higher temperatures can promote the Cannizzaro reaction.Lower the Temperature: If basic conditions are unavoidable for other reasons, perform the reaction at a lower temperature (e.g., 0°C to room temperature) to disfavor the Cannizzaro pathway.[4]

Cannizzaro_Reaction

FAQ 3: My reaction with an unsymmetrical ketone produced two different quinoline isomers. How can I control the regioselectivity?

When an unsymmetrical ketone (e.g., 2-pentanone) is used, condensation can occur at either of the two α-methylene groups, leading to a mixture of regioisomers. Controlling this is a significant challenge in Friedländer synthesis.

Strategies for Regiocontrol:

Strategy Explanation Recommended Action
Catalyst Selection The choice of catalyst can profoundly influence which side of the ketone reacts. Different catalysts can favor the formation of either the kinetic or thermodynamic enolate.Employ Amine Catalysts: Cyclic secondary amines, particularly pyrrolidine derivatives like TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), have been shown to provide high regioselectivity, favoring the formation of 2-substituted quinolines.[8][15]
Reaction Conditions Temperature and the rate of addition of the ketone can influence the regiochemical outcome.Slow Ketone Addition & Higher Temperature: For amine-catalyzed reactions, slow addition of the methyl ketone substrate to the reaction mixture and higher temperatures have been demonstrated to improve regioselectivity.[8][15]
Substrate Modification Modifying the ketone to favor reaction at one position can be an effective, albeit more synthetically demanding, strategy.Use of Blocking Groups: While not a simple solution, pre-installing a blocking group on one of the α-carbons can direct the condensation to the desired position. This adds extra steps to the overall synthesis.

Regioselectivity_Control

Section 2: Optimized Protocols for High-Selectivity Synthesis

Based on current literature, Lewis acid and amine-based organocatalysis offer superior control over side reactions compared to traditional methods.

Protocol 1: Lewis Acid Catalysis with Indium(III) Triflate

This protocol is highly effective for minimizing aldol and Cannizzaro side reactions and often proceeds efficiently under solvent-free conditions.[16]

  • Materials:

    • 2-aminoaryl ketone/aldehyde (1.0 mmol)

    • Active methylene compound (e.g., ethyl acetoacetate) (1.2 mmol)

    • Indium(III) trifluoromethanesulfonate (In(OTf)₃) (5-10 mol%)

  • Procedure:

    • To a clean, dry reaction vessel, add the 2-aminoaryl carbonyl compound and the active methylene compound.

    • Add the In(OTf)₃ catalyst to the mixture.

    • Heat the reaction mixture to 80-100°C with stirring. If using solvent-free conditions, the mixture may become a homogenous melt.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within 1-4 hours.

    • Upon completion, cool the mixture to room temperature.

    • Dissolve the crude mixture in an organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for further purification.

Protocol 2: Regioselective Amine Organocatalysis

This protocol is designed to achieve high regioselectivity when using unsymmetrical methyl ketones.[8][15]

  • Materials:

    • 2-aminoaromatic aldehyde (1.0 mmol)

    • Unsymmetrical methyl ketone (e.g., 2-pentanone) (1.5 mmol)

    • Pyrrolidine or a derivative like TABO (20 mol%)

    • Toluene or another suitable high-boiling solvent

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a syringe pump, dissolve the 2-aminoaromatic aldehyde and the amine catalyst in toluene.

    • Heat the mixture to reflux (approx. 110°C).

    • Using the syringe pump, add the unsymmetrical methyl ketone to the refluxing solution over a period of 2-4 hours.

    • After the addition is complete, continue to reflux the mixture and monitor the reaction by TLC until the starting aldehyde is consumed.

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can then be purified, typically by column chromatography, to isolate the desired regioisomer.

Section 3: Purification Strategies

Even with optimized conditions, some side products may form. Effective purification is crucial for obtaining the final, high-purity quinoline.

Purification_Workflow

FAQ 4: How can I effectively separate my quinoline product from the side products?

The choice of purification method depends on the physical properties of your desired product and the impurities.

  • For Aldol Byproducts: These are often higher molecular weight, more polar, and less volatile than the desired quinoline.

    • Column Chromatography: This is the most versatile method. A silica gel column with a gradient elution of hexanes and ethyl acetate is typically effective. The less polar quinoline will elute before the more polar aldol condensation products.

    • Vacuum Distillation: If your quinoline product is a thermally stable liquid, vacuum distillation can be a good method to separate it from non-volatile, polymeric aldol byproducts.[1]

  • For Cannizzaro Byproducts:

    • Aqueous Wash: The carboxylic acid byproduct can be easily removed by washing the organic solution of your crude product with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃). The carboxylate salt will partition into the aqueous layer.

  • For Regioisomers:

    • Chromatography: Separating regioisomers is often challenging as they can have very similar polarities.[17] High-performance column chromatography with a shallow solvent gradient may be required. Sometimes, trying different stationary phases (e.g., alumina instead of silica) or solvent systems can improve separation.[17]

    • Recrystallization: If the product is a solid, careful recrystallization from a series of different solvents may allow for the selective crystallization of one isomer.

Section 4: Catalyst Performance Comparison

The selection of a catalyst is one of the most critical parameters in optimizing the Friedländer annulation. The following table summarizes the performance of various catalysts under different conditions, providing a comparative basis for selection.

Table 1: Comparison of Catalysts in Friedländer Annulation

CatalystSubstratesConditionsYield (%)Key AdvantageReference
KOH 2-aminobenzaldehyde + ketoneRefluxOften low to moderateTraditional, inexpensive[3]
p-TsOH 2-aminoaryl ketone + ketoneSolvent-free, MW, 120°C85-95%High yields, rapid[14]
In(OTf)₃ 2-aminobenzophenone + ethyl acetoacetateSolvent-free, 80°C82%Excellent for tandem reactions, avoids basic conditions[16]
Nd(NO₃)₃·6H₂O 2-aminophenyl methyl ketone + ethyl acetoacetateEthanol, RT62-94%Mild room temperature conditions[6]
Pyrrolidine 2-amino-3-cyanopyridine + 2-pentanoneToluene, reflux75% (single isomer)High regioselectivity[15]
SiO₂ Nanoparticles 2-aminoaryl ketone + carbonyl compoundMW, 100°C~93%Recyclable, high yield[18]
[Hbim]BF₄ (Ionic Liquid) 2-aminobenzophenone + ethyl acetoacetateSolvent-free, 100°C93%Reusable, green solvent[18]

References

Technical Support Center: Scaling Up the Synthesis of 7-(Trtrifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 7-(trifluoromethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for the successful scale-up of this important fluorinated heterocyclic compound. The trifluoromethyl group at the 7-position imparts unique electronic properties, making this quinoline derivative a valuable building block in medicinal chemistry and materials science.[1]

This document provides a detailed examination of a recommended synthetic route, anticipates challenges that may arise during scale-up, and offers practical, experience-based solutions.

Recommended Synthetic Pathway: The Gould-Jacobs Reaction

For the regioselective synthesis of this compound, the Gould-Jacobs reaction is a robust and scalable choice.[1][2] This method ensures the desired substitution pattern by starting with 3-(trifluoromethyl)aniline. The overall synthetic strategy involves a two-step process: initial condensation followed by thermal cyclization.

Troubleshooting Guide: From Benchtop to Pilot Plant

This section addresses specific issues you may encounter during the scale-up of the this compound synthesis in a question-and-answer format.

Low Yield in the Initial Condensation Step

Question: We are observing a low yield of the intermediate, ethyl 3-((3-(trifluoromethyl)phenyl)amino)acrylate, during the initial condensation of 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate (DEEM). What are the likely causes and how can we optimize this step for a larger scale?

Answer:

Low yields in this condensation are often attributable to incomplete reaction or side reactions. Here's a breakdown of potential causes and solutions:

  • Inadequate Water Removal: The condensation reaction produces ethanol and water. On a larger scale, inefficient removal of these byproducts can shift the equilibrium back towards the starting materials.

    • Solution: On a lab scale, a Dean-Stark apparatus is effective for water removal.[3] When scaling up, ensure your reactor is equipped with an efficient distillation setup to continuously remove the ethanol and water formed during the reaction. Applying a slight vacuum can also facilitate the removal of volatiles at a lower temperature.

  • Suboptimal Reaction Temperature: The reaction requires sufficient thermal energy to proceed at a reasonable rate.

    • Solution: A temperature of 140-150°C is typically recommended for the initial heating phase.[2] On a larger scale, ensure uniform heating of the reaction vessel to avoid hot spots, which can lead to decomposition. Use a reliable temperature probe and a well-calibrated heating system.

  • Purity of Starting Materials: Impurities in either the 3-(trifluoromethyl)aniline or DEEM can lead to side reactions and lower yields.

    • Solution: Always use reagents of high purity. It is advisable to test the purity of your starting materials before commencing a large-scale reaction.

Poor Yield and Tar Formation During Thermal Cyclization

Question: During the high-temperature cyclization of the intermediate in Dowtherm A, we are experiencing significant tar formation and a lower than expected yield of 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate. How can we mitigate this?

Answer:

Thermal cyclization at high temperatures (around 250°C) is a critical step and is often where yield is lost on a larger scale.[2][3]

  • Localized Overheating: In large reactors, inefficient stirring can lead to localized overheating of the reaction mixture, causing decomposition and tar formation.

    • Solution: Ensure your reactor has a powerful and efficient overhead stirrer that creates good agitation throughout the reaction mixture. This will ensure even heat distribution.

  • Reaction Time: Both insufficient and excessive heating times can be detrimental.

    • Solution: The optimal reaction time at 250°C is typically around 30 minutes.[2] It is crucial to monitor the reaction progress using an appropriate analytical technique, such as high-performance liquid chromatography (HPLC), to determine the optimal endpoint.

  • Atmosphere Control: At high temperatures, the intermediate and product can be susceptible to oxidation.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Challenges in Saponification and Decarboxylation

Question: We are facing difficulties with the saponification of the ester and the subsequent decarboxylation to yield 4-hydroxy-7-(trifluoromethyl)quinoline. Are there any tips for improving these steps at scale?

Answer:

These are crucial transformations to arrive at the desired quinoline core.

  • Incomplete Saponification: On a larger scale, ensuring complete hydrolysis of the ester can be challenging.

    • Solution: Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide. Ensure efficient mixing to facilitate the reaction between the two phases (if applicable). Monitoring the disappearance of the starting material by TLC or HPLC is essential.

  • Difficult Decarboxylation: The decarboxylation step often requires high temperatures, which can lead to product degradation if not controlled properly.

    • Solution: The decarboxylation can be carried out in a high-boiling solvent like Dowtherm A.[2] Careful temperature control is critical. Alternatively, microwave-assisted decarboxylation has been shown to be effective and can sometimes lead to cleaner reactions and shorter reaction times.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up the Skraup synthesis for this compound?

A1: The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[4][5] When using 3-(trifluoromethyl)aniline, the electron-withdrawing nature of the trifluoromethyl group can further influence the reactivity. Key safety considerations for scale-up include:

  • Exotherm Control: The reaction should be conducted in a reactor with a robust cooling system. The addition of sulfuric acid should be slow and controlled, with continuous monitoring of the internal temperature.

  • Moderating Agents: The use of a moderator like ferrous sulfate is highly recommended to control the reaction's vigor.[5][6]

  • Pressure Management: The reactor should be equipped with a pressure relief system due to the potential for rapid gas evolution.

Q2: Can the Combes synthesis be used for this compound, and what are the potential challenges?

A2: Yes, the Combes synthesis, which involves the condensation of an aniline with a β-diketone, can be a viable route.[7][8] For this compound, you would use 3-(trifluoromethyl)aniline and a suitable β-diketone. However, a significant challenge with anilines bearing strong electron-withdrawing groups is that they can deactivate the aromatic ring, making the acid-catalyzed cyclization step more difficult and potentially leading to lower yields.[9] The use of a more effective dehydrating agent and catalyst, such as a polyphosphoric ester (PPE), may be beneficial in this case.[7]

Q3: We are struggling with the purification of the final this compound product on a large scale. What methods are recommended?

A3: Purification of quinolines on a large scale can be challenging due to the potential for tarry byproducts. A multi-step purification strategy is often necessary:

  • Acid-Base Extraction: As quinoline is basic, an initial purification can be achieved by dissolving the crude product in an organic solvent and extracting it with an aqueous acid (e.g., HCl). The acidic aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Finally, the quinoline can be liberated by basifying the aqueous layer and extracting it back into an organic solvent.[10]

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification on a larger scale.

  • Crystallization: Recrystallization from a suitable solvent system can be a highly effective final polishing step to obtain a high-purity product. It is important to perform solvent screening to find the optimal solvent or solvent mixture.

Q4: Are there any "greener" alternatives to high-boiling solvents like Dowtherm A for the thermal cyclization step?

A4: While Dowtherm A is effective, its high boiling point and the need for high temperatures raise environmental and safety concerns. Research into greener alternatives is ongoing. Some potential options to explore include:

  • Ionic Liquids: Certain ionic liquids can act as both the solvent and catalyst for cyclization reactions and are often recyclable.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and may allow for the use of lower-boiling, more environmentally friendly solvents.[11]

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline

Step 1: Synthesis of Ethyl 3-((3-(trifluoromethyl)phenyl)amino)acrylate

  • In a reactor equipped with a mechanical stirrer, thermometer, and a distillation apparatus, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture to 140-150°C with stirring.

  • Continuously remove the ethanol and water formed during the reaction via distillation.

  • Monitor the reaction progress by TLC or HPLC until the starting aniline is consumed.

  • Cool the reaction mixture to room temperature. The crude product can often be used directly in the next step.

Step 2: Thermal Cyclization to 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

  • To the crude product from Step 1, add a high-boiling solvent such as Dowtherm A (approximately 10-15 mL per gram of starting aniline).

  • Heat the mixture with vigorous stirring to 250°C under an inert atmosphere.

  • Maintain this temperature for 30-45 minutes, monitoring the reaction by HPLC.

  • Cool the reaction mixture to below 100°C and dilute with a hydrocarbon solvent like hexane to precipitate the product.

  • Collect the solid product by filtration and wash with hexane.

Step 3: Saponification and Decarboxylation

  • Suspend the crude ester from Step 2 in an aqueous solution of sodium hydroxide (2-3 eq).

  • Heat the mixture to reflux until the saponification is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid intermediate.

  • Filter the solid and dry it.

  • For decarboxylation, heat the carboxylic acid intermediate in a high-boiling solvent (e.g., Dowtherm A) at 250-260°C until gas evolution ceases.

  • Cool the mixture and isolate the 4-hydroxy-7-(trifluoromethyl)quinoline.

Data Presentation

Synthesis MethodKey ReactantsTypical ConditionsAdvantagesDisadvantages on Scale-up
Gould-Jacobs 3-(Trifluoromethyl)aniline, Diethyl ethoxymethylenemalonateHigh-temperature thermal cyclization (~250°C)Excellent regioselectivity[1][2]Requires high temperatures and specialized equipment; potential for tar formation[3]
Combes 3-(Trifluoromethyl)aniline, β-DiketoneAcid-catalyzed cyclization (e.g., H₂SO₄, PPA)One-pot potentialElectron-withdrawing group can hinder cyclization, leading to lower yields[9]
Skraup 3-(Trifluoromethyl)aniline, Glycerol, Oxidizing AgentStrong acid (H₂SO₄), high temperatureReadily available starting materialsHighly exothermic and potentially violent reaction; significant tar formation is common[4][5]
Friedländer 2-Amino-4-(trifluoromethyl)benzaldehyde/ketone, Carbonyl compoundAcid or base catalysisMilder conditions possibleStarting materials may not be readily available[12][13]

Visualizations

Gould-Jacobs Synthesis Workflow

Gould_Jacobs_Workflow A 3-(Trifluoromethyl)aniline + Diethyl Ethoxymethylenemalonate B Condensation (140-150°C) A->B Heat C Intermediate: Ethyl 3-((3-(trifluoromethyl)phenyl)amino)acrylate B->C D Thermal Cyclization (Dowtherm A, 250°C) C->D High Temp. E 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate D->E F Saponification E->F NaOH G 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid F->G H Decarboxylation G->H Heat I 4-Hydroxy-7-(trifluoromethyl)quinoline H->I J Further Functionalization (e.g., Chlorination) I->J K This compound J->K

Caption: Workflow for the Gould-Jacobs synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield cluster_condensation Condensation Issues cluster_cyclization Cyclization Issues cluster_purification Purification Issues Start Low Yield of This compound Step Which step shows low conversion? Start->Step Condensation Condensation Step->Condensation Condensation Cyclization Cyclization Step->Cyclization Cyclization Purification Purification Step->Purification Purification C1 Inadequate Water Removal? Condensation->C1 C2 Suboptimal Temperature? Condensation->C2 Y1 Tar Formation? Cyclization->Y1 Y2 Incomplete Reaction? Cyclization->Y2 P1 Product Loss During Extraction? Purification->P1 C1_Sol Improve Distillation/ Use Dean-Stark C1->C1_Sol Yes C2_Sol Ensure Uniform Heating to 140-150°C C2->C2_Sol Yes Y1_Sol Improve Stirring/ Inert Atmosphere Y1->Y1_Sol Yes Y2_Sol Optimize Reaction Time/ Monitor by HPLC Y2->Y2_Sol Yes P1_Sol Optimize pH for Acid-Base Extraction P1->P1_Sol Yes

Caption: Decision tree for troubleshooting low yields in the synthesis.

References

Technical Support Center: Monitoring 7-(Trifluoromethyl)quinoline Reaction Progress by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving 7-(trifluoromethyl)quinoline. This document provides practical, experience-based solutions to common challenges, ensuring reliable and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries and provides immediate, actionable advice for setting up and interpreting your TLC experiments.

Q1: What is a good starting solvent system for analyzing this compound and its derivatives on TLC?

A good starting point for compounds of "normal" polarity is a mixture of 10-50% ethyl acetate in hexanes.[1] The trifluoromethyl group can influence polarity, so adjustments may be necessary. If your derivative is highly polar due to other functional groups, a more polar system like 5% methanol in dichloromethane might be a better starting point.[1] For basic quinoline compounds, adding a small amount of triethylamine (~0.5-2.0%) to the mobile phase can prevent streaking.[1][2]

Q2: How do I calculate the Retention Factor (Rf) and what is an ideal range for reaction monitoring?

The Retention Factor (Rf) is a ratio calculated by dividing the distance the compound traveled from the baseline by the distance the solvent front traveled.

  • Formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

An ideal Rf value for analysis should be between 0.3 and 0.7.[1] Values too close to 0 or 1 indicate poor separation and that the chosen solvent system is not optimal.[1]

Q3: How can I confirm the identity of a new spot that appears on my TLC plate during the reaction?

To tentatively identify a product spot, you can use a co-spotting technique.[1] On the same TLC plate, apply three spots to the baseline:

  • Your reaction mixture.

  • An authentic, known standard of your expected product.

  • A "co-spot" containing both your reaction mixture and the known standard applied at the same point.

If the new spot in your reaction mixture is the same as the standard, the co-spot will appear as a single, unified spot after development. If they are different, you will likely see two separate spots.[1]

Q4: What are the most effective methods for visualizing this compound on a TLC plate?

Quinolines, due to their aromatic and conjugated systems, are typically UV-active.[1]

  • UV Light (254 nm): This should be your first method. On a TLC plate containing a fluorescent indicator (F₂₅₄), UV-active compounds will appear as dark spots against a green fluorescent background.[1][3] This method is non-destructive, allowing for further analysis if needed.[1]

  • Staining: If UV visualization is not effective, chemical stains can be used.

    • Iodine Chamber: A simple and often effective method for a wide range of organic compounds.[4][5] The plate is placed in a sealed chamber with a few iodine crystals; compounds will appear as brownish spots.[3]

    • Potassium Permanganate (KMnO₄) Stain: This is an oxidative stain that is useful for compounds that can be oxidized, such as alcohols, amines, and alkenes. Spots will appear yellow-brown on a purple background.[3][6]

    • Specialized Stains for Quinolines: A spray reagent of boric acid and citric acid in methanol can produce fluorescence under UV light after heating, which can be specific for quinolines.[7]

It is important to note that organofluorine compounds can sometimes be challenging to visualize with traditional stains.[8][9] If you are having trouble, a multi-stain approach or a destructive method like charring with a strong acid might be necessary.

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the TLC analysis of this compound reactions.

Problem 1: My spots are streaking or tailing down the plate.
Possible Cause Underlying Science Solution
Sample Overload Applying too much sample to the plate saturates the stationary phase, leading to a continuous band of material instead of a discrete spot.[1][10]Dilute your sample and apply a smaller amount. The ideal starting spot should be only 1-2 mm in diameter.[1]
Interaction with Silica The basic nitrogen of the quinoline ring can interact strongly with the acidic silica gel stationary phase, causing tailing.[11]Add a small amount of a basic modifier like triethylamine (0.1–2.0%) or ammonia to your mobile phase to neutralize the acidic sites on the silica.[2][11]
Inappropriate Solvent Polarity If the solvent is not polar enough to effectively move the compound, but still has some interaction, it can lead to streaking.Gradually increase the polarity of your mobile phase.
Problem 2: I can't see any spots on my developed TLC plate.
Possible Cause Underlying Science Solution
Compound is Not UV-Active While quinolines are typically UV-active, some derivatives may have weak chromophores.Use a chemical visualization stain. An iodine chamber is a good first choice, followed by a potassium permanganate dip.[1]
Sample is Too Dilute The concentration of the compound on the plate is below the limit of detection for the visualization method.[2][10]Concentrate your sample by spotting multiple times in the same location, ensuring the solvent dries completely between applications.[2][10]
Compound Evaporation Volatile compounds may evaporate from the plate before or during visualization, especially if heating is required.[2][3]Minimize the time the plate is exposed to air and use gentle heating for visualization when necessary.
Problem 3: My spots are not moving from the baseline (Rf ≈ 0).
Possible Cause Underlying Science Solution
Mobile Phase is Not Polar Enough The eluent does not have sufficient polarity to displace the compound from the polar stationary phase and move it up the plate.[1]Increase the proportion of the more polar solvent in your mobile phase. For example, if you are using 10% ethyl acetate in hexanes, try increasing it to 30% or 50%.[1]
Compound is Highly Polar The compound has very strong interactions with the silica gel, preventing it from being eluted by the mobile phase.Switch to a more polar solvent system altogether. For very polar compounds, a system like 5% methanol in dichloromethane may be necessary.[1]
Problem 4: My spots are running at the solvent front (Rf ≈ 1).
Possible Cause Underlying Science Solution
Mobile Phase is Too Polar The eluent is too strong and moves all components of the mixture with the solvent front, resulting in no separation.[1]Decrease the proportion of the polar solvent in your mobile phase. For example, if you are using 50% ethyl acetate in hexanes, try reducing it to 10%.
Incorrect Stationary Phase For very non-polar compounds, even a non-polar mobile phase may be too strong on a polar stationary phase like silica gel.Consider using a reversed-phase (C18) TLC plate with a polar mobile phase (e.g., methanol/water).[1]

Part 3: Experimental Protocols & Visualizations

Standard TLC Experimental Protocol
  • Chamber Preparation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber atmosphere with solvent vapor. Cover the chamber tightly.[1]

  • Spotting: On a silica gel TLC plate, lightly draw a pencil line about 1 cm from the bottom (the baseline). Mark the lanes where you will spot your samples.[1] Using a capillary tube, apply a small spot of your reaction mixture and reference compounds to the baseline.

  • Development: Carefully place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to move up the plate via capillary action.[1]

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[1] If no spots are visible, proceed with a chemical staining method.

  • Analysis: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving common TLC problems when analyzing this compound reactions.

TLC_Troubleshooting cluster_shape Poor Spot Shape? cluster_position Poor Spot Position? cluster_visibility No Spots Visible? start Problem with TLC Result? streaking Streaking or Tailing? start->streaking rf_low Spots at Baseline (Rf ≈ 0)? start->rf_low rf_high Spots at Front (Rf ≈ 1)? start->rf_high no_spots Checked under UV (254nm)? start->no_spots sol_streak1 Dilute Sample / Spot Less streaking->sol_streak1 Overloaded? sol_streak2 Add Triethylamine (0.5-2%) to Eluent streaking->sol_streak2 Basic Compound? sol_rf_low Increase Eluent Polarity rf_low->sol_rf_low sol_rf_high Decrease Eluent Polarity rf_high->sol_rf_high sol_no_spots1 Use a Stain (Iodine, KMnO₄) no_spots->sol_no_spots1 Yes sol_no_spots2 Concentrate Sample Spot no_spots->sol_no_spots2 Still Nothing?

Caption: A flowchart for diagnosing and solving common TLC problems.

References

Technical Support Center: Troubleshooting Low Yield in Buchwald-Hartwig Amination of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this powerful C-N cross-coupling reaction. As Senior Application Scientists, we've compiled field-proven insights and troubleshooting strategies to help you optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of a haloquinoline is giving a low yield. What are the most common initial parameters to investigate?

Low yields in the amination of quinolines can often be traced back to a few key reaction parameters. The quinoline core, with its nitrogen atom, can act as a ligand for the palladium catalyst, leading to catalyst inhibition or deactivation. Therefore, careful selection of the ligand, base, and solvent is critical.

A systematic approach to troubleshooting should begin with the following:

  • Ligand Selection: The choice of phosphine ligand is paramount. For quinoline substrates, sterically hindered and electron-rich ligands are often necessary to promote the desired reductive elimination and prevent catalyst poisoning by the quinoline nitrogen.[1]

  • Base Selection: The strength and solubility of the base are crucial. Strong, non-nucleophilic bases are typically required, but their choice must be compatible with the functional groups on your substrates.[2] Insoluble inorganic bases can sometimes lead to reproducibility issues.[2]

  • Solvent Choice: The solvent must be able to dissolve the reactants and the base to a sufficient extent. Common solvents include toluene, dioxane, and THF.[2][3] The choice of solvent can also influence the reaction rate and selectivity.

Troubleshooting Guide

Issue 1: Catalyst System Inactivity or Low Turnover

Symptoms:

  • No or very little product formation is observed by TLC or LC-MS.

  • The reaction stalls after a short period.

  • Significant amounts of starting material remain even after prolonged reaction times.

Q2: I'm using a standard palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a common phosphine ligand, but the reaction isn't working for my quinoline substrate. What's going wrong?

The in-situ formation of the active Pd(0) catalyst from Pd(II) precursors like Pd(OAc)₂ can be unreliable and is often a source of low yields.[2][4] The quinoline substrate itself can interfere with this activation step.

Solutions & Explanations:

  • Switch to a Pre-catalyst: The use of well-defined palladium pre-catalysts is highly recommended.[2] These are air-stable Pd(II) complexes that efficiently generate the active LPd(0) species under the reaction conditions, leading to more reproducible results and often requiring lower catalyst loadings.[2]

    • G3 and G4 Pre-catalysts: Buchwald's third and fourth-generation pre-catalysts are particularly effective as they are designed for rapid activation with a wide range of bases and are less prone to deactivation.

  • Ligand Choice is Critical: The nitrogen atom of the quinoline ring can coordinate to the palladium center, inhibiting the catalytic cycle. To mitigate this, bulky, electron-rich phosphine ligands are essential. These ligands sterically shield the palladium and promote the desired C-N bond formation over unproductive coordination.[5]

    Table 1: Recommended Ligand Screening for Quinolines

LigandStructureKey Features
XPhos
alt text
A highly effective and general ligand for a wide range of amines and aryl halides.
RuPhos
alt text
Often provides excellent results for challenging substrates, including heteroaromatic halides.
BrettPhos
alt text
Particularly effective for the coupling of primary amines.[6]
Josiphos-type Ligands VariesFerrocene-based ligands that can be effective for electron-rich and sterically hindered substrates.
Q3: I suspect my catalyst is deactivating over the course of the reaction. What are the potential causes and how can I prevent this?

Catalyst deactivation is a common issue, especially with heteroaromatic substrates like quinolines.[1]

Potential Causes & Solutions:

  • Quinoline Coordination: As mentioned, the quinoline nitrogen can bind to the palladium. Using bulkier ligands (see Table 1) can help prevent this.

  • Formation of Off-Cycle Species: With aryl iodides, the iodide byproduct can sometimes form inactive palladium-iodide bridged dimers.[6] While aryl bromides and chlorides are generally preferred, if an iodide is necessary, careful ligand selection is crucial.[2]

  • Impure Reagents: Ensure your amine, haloquinoline, and solvent are pure and dry. Impurities can poison the catalyst.

Workflow for Diagnosing Catalyst Deactivation

Caption: Troubleshooting workflow for catalyst deactivation.

Issue 2: Problems Related to the Base

Symptoms:

  • Inconsistent yields between batches.

  • Formation of side products due to base-sensitive functional groups.

  • Reaction mixture is a heterogeneous slurry that is difficult to stir.

Q4: I'm using NaOtBu, but my yields are inconsistent. Could the base be the problem?

While strong alkoxides like NaOtBu are common, their effectiveness can be hampered by poor solubility and heterogeneity.[2]

Solutions & Explanations:

  • Improve Stirring: For heterogeneous mixtures with dense inorganic bases, ensure vigorous stirring to maintain a good suspension.[2] Sonication can also be beneficial in some cases to break up aggregates of the base.[7]

  • Consider an Alternative Base:

    • Lithium bis(trimethylsilyl)amide (LiHMDS): A strong, soluble base that is often effective and can be more tolerant of certain functional groups.[6][8]

    • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): Weaker bases that can be advantageous when dealing with base-sensitive substrates.[9] However, they may require higher reaction temperatures.

    • Soluble Organic Bases: In some cases, soluble organic bases like DBU have been used successfully, especially in flow chemistry applications.[10]

Table 2: Base Selection Guide

BasepKa of Conjugate AcidCommon Applications & Considerations
NaOtBu ~19Strong, commonly used, but can have solubility issues.[2]
LiHMDS ~26Strong, soluble, good for functional group tolerance.[6]
K₃PO₄ ~12.3 (for HPO₄²⁻)Weaker, good for base-sensitive substrates, may require higher temperatures.
Cs₂CO₃ ~10.3 (for HCO₃⁻)Weaker, often used in Suzuki couplings but can be effective here.[9]
Issue 3: Substrate-Specific Challenges

Symptoms:

  • Low yield with a specific haloquinoline or amine.

  • Formation of unexpected side products.

Q5: I'm trying to couple a sterically hindered amine to a quinoline, and the yield is very low. How can I improve this?

Steric hindrance on either the amine or the quinoline can significantly slow down the reaction.

Solutions & Explanations:

  • More Aggressive Ligand/Catalyst System: This is where highly active, sterically demanding ligands like XPhos or RuPhos, often in combination with a G3 or G4 pre-catalyst, are essential.

  • Higher Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for sterically hindered substrates.[2]

  • Change the Halide: The reactivity order for the aryl halide in Buchwald-Hartwig amination is generally Ar-Br > Ar-Cl > Ar-I > Ar-OTf.[2] Contrary to many other cross-coupling reactions, aryl iodides can sometimes be problematic due to catalyst inhibition.[2] If you are using an aryl iodide and getting low yields, consider switching to the corresponding bromide.

Q6: My quinoline has other functional groups that might be interfering with the reaction. What should I be aware of?

Functional group compatibility is a key consideration.

Potential Issues & Solutions:

  • Acidic Protons (e.g., -OH, -NH₂): These can be deprotonated by the strong base. If the functional group is not the intended nucleophile, it may need to be protected. For example, a phenol can sometimes compete with the amine as the nucleophile.[4]

  • Base-Sensitive Groups (e.g., esters, nitro groups): Strong bases like NaOtBu can hydrolyze esters or react with nitro groups.[6] In these cases, using a weaker base like K₃PO₄ or Cs₂CO₃ is necessary, likely with an adjustment in temperature and catalyst loading.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Haloquinoline

  • Preparation: To an oven-dried Schlenk tube, add the haloquinoline (1.0 mmol), the amine (1.2 mmol), the phosphine ligand (0.02-0.05 mmol), and the palladium pre-catalyst (0.01-0.025 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe. Then, add the base (e.g., NaOtBu, 1.4 mmol) as a solid under a positive pressure of inert gas.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS).

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Flowchart

G cluster_catalyst Catalyst System cluster_base Base & Solubility cluster_substrate Substrate Issues start Low Yield in Quinoline Amination q_catalyst Using Pd(OAc)₂/Pd₂(dba)₃? start->q_catalyst q_base_sol Using NaOtBu? Inconsistent? start->q_base_sol q_sterics Sterically hindered substrates? start->q_sterics a_precatalyst Switch to Pre-catalyst (e.g., G3/G4-XPhos) q_catalyst->a_precatalyst Yes q_ligand Ligand too small? q_catalyst->q_ligand No a_ligand Screen Bulky Ligands (XPhos, RuPhos) q_ligand->a_ligand Yes a_base_sol Ensure vigorous stirring or try soluble base (LiHMDS) q_base_sol->a_base_sol Yes q_base_sens Base-sensitive functional groups? q_base_sol->q_base_sens No a_base_sens Use weaker base (K₃PO₄, Cs₂CO₃) q_base_sens->a_base_sens Yes a_sterics Increase temperature & use highly active catalyst q_sterics->a_sterics Yes q_halide Using Aryl Iodide? q_sterics->q_halide No a_halide Consider switching to Aryl Bromide q_halide->a_halide Yes

Caption: A decision tree for troubleshooting low yields.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry of 7-(Trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Trifluoromethylated Quinolines

Quinolines are a class of heterocyclic aromatic compounds that form the core structure of many pharmaceuticals and biologically active molecules. The introduction of a trifluoromethyl (-CF3) group can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, 7-(trifluoromethyl)quinoline is a key building block in medicinal chemistry and drug discovery. Understanding its mass spectrometric fragmentation is crucial for its unambiguous identification in reaction mixtures, metabolic studies, and quality control processes.

Predicting the Mass Spectrum of this compound

Under electron ionization (EI), the initial event is the removal of an electron to form the molecular ion [M]•+. The stability of this ion and its subsequent fragmentation pathways are dictated by the underlying chemical structure. For this compound, we anticipate the following key fragmentation steps:

  • Formation of the Molecular Ion: A prominent molecular ion peak at m/z 197 is expected, reflecting the stability of the aromatic quinoline ring system.

  • Loss of a Fluorine Radical: The strong electron-withdrawing nature of the trifluoromethyl group can lead to the loss of a fluorine radical (•F), resulting in an ion at m/z 178.

  • Loss of Difluorocarbene: A common fragmentation pathway for trifluoromethylated aromatic compounds is the expulsion of a neutral difluorocarbene (:CF2), which would yield a fragment at m/z 147.

  • Loss of the Trifluoromethyl Radical: Cleavage of the C-C bond between the quinoline ring and the trifluoromethyl group can result in the loss of a trifluoromethyl radical (•CF3), leading to a quinolyl cation at m/z 128. This fragment is expected to be a significant peak in the spectrum.

  • Fragmentation of the Quinoline Ring: Similar to the fragmentation of unsubstituted quinoline, the quinoline ring itself can undergo fragmentation, most notably through the loss of hydrogen cyanide (HCN), which would lead to further fragment ions at lower m/z values.

The following diagram, generated using Graphviz, illustrates the predicted primary fragmentation pathway of this compound under electron ionization.

This compound Fragmentation M•+ (m/z 197) M•+ (m/z 197) [M-F]+ (m/z 178) [M-F]+ (m/z 178) M•+ (m/z 197)->[M-F]+ (m/z 178) - •F [M-CF2]•+ (m/z 147) [M-CF2]•+ (m/z 147) M•+ (m/z 197)->[M-CF2]•+ (m/z 147) - :CF2 [M-CF3]+ (m/z 128) [M-CF3]+ (m/z 128) M•+ (m/z 197)->[M-CF3]+ (m/z 128) - •CF3

Caption: Predicted Electron Ionization Fragmentation Pathway of this compound.

Comparative Analysis with Quinoline and Methylquinolines

To provide a robust framework for understanding the mass spectrum of this compound, we will compare its predicted fragmentation with the experimentally determined electron ionization mass spectra of quinoline, 6-methylquinoline, and 8-methylquinoline, which are available in the NIST Mass Spectral Database.[1][2]

Quinoline

The mass spectrum of quinoline (C9H7N, MW: 129.16) is characterized by a very stable molecular ion at m/z 129, which is typically the base peak. The primary fragmentation pathway involves the loss of hydrogen cyanide (HCN) to produce an ion at m/z 102.[2] Further fragmentation through the loss of acetylene (C2H2) can also be observed.

6-Methylquinoline and 8-Methylquinoline

The mass spectra of 6-methylquinoline and 8-methylquinoline (C10H9N, MW: 143.19) also show prominent molecular ion peaks at m/z 143.[1] A key fragmentation pathway for methylquinolines is the loss of a hydrogen radical (•H) to form a stable [M-H]+ ion at m/z 142. This is often followed by the loss of HCN to yield a fragment at m/z 115.

The following table summarizes the key mass spectral data for these compounds, alongside the predicted data for this compound.

CompoundMolecular FormulaMolecular WeightMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Neutral Losses
This compound C10H6F3N197.16197178 (-•F), 147 (-:CF2), 128 (-•CF3)
Quinoline C9H7N129.16129102 (-HCN)
6-Methylquinoline C10H9N143.19143142 (-•H), 115 (-HCN from [M-H]+)
8-Methylquinoline C10H9N143.19143142 (-•H), 115 (-HCN from [M-H]+)

This comparison highlights the influence of the substituent on the fragmentation pattern. The electron-withdrawing trifluoromethyl group in this compound is expected to direct fragmentation towards pathways involving the loss of fluorine-containing species, which is distinct from the fragmentation of the parent quinoline and its methyl-substituted analogues.

Experimental Protocols for Mass Spectrometric Analysis

For researchers wishing to acquire experimental data for this compound or related compounds, the following is a detailed, step-by-step methodology for analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization.

Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of the solid this compound and dissolve it in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

  • Dilution: Prepare a working solution of approximately 10 µg/mL by diluting the stock solution with the same solvent.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40 - 400

The following diagram illustrates the experimental workflow for GC-MS analysis.

GC-MS Workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Dissolve in Solvent Dissolve in Solvent Dilute to Working Concentration Dilute to Working Concentration Dissolve in Solvent->Dilute to Working Concentration Inject Sample Inject Sample Dilute to Working Concentration->Inject Sample GC Separation GC Separation Inject Sample->GC Separation Ionization (EI) Ionization (EI) GC Separation->Ionization (EI) Mass Analysis Mass Analysis Ionization (EI)->Mass Analysis Detection Detection Mass Analysis->Detection Data Acquisition Data Acquisition Detection->Data Acquisition Spectrum Interpretation Spectrum Interpretation Data Acquisition->Spectrum Interpretation Library Search (Optional) Library Search (Optional) Spectrum Interpretation->Library Search (Optional)

Caption: Experimental Workflow for GC-MS Analysis of this compound.

Conclusion

This guide provides a comprehensive overview of the expected mass spectrometric behavior of this compound. By leveraging established fragmentation principles and comparing with structurally related compounds, we have constructed a predictive model for its electron ionization mass spectrum. The detailed experimental protocol provided will enable researchers to acquire high-quality data for this and similar compounds, facilitating their research and development efforts in the critical field of medicinal chemistry.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Anticancer Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini]

Abstract

The quinoline scaffold represents a privileged heterocyclic framework in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of pharmacological activities, including potent anticancer properties.[1][2][3][4] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of anticancer quinoline derivatives. We will delve into a comparative analysis of various structural modifications and their impact on cytotoxic and mechanistic profiles. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, comparative experimental data, and detailed protocols to facilitate the rational design of next-generation quinoline-based anticancer agents.

Introduction: The Quinoline Scaffold as a Cornerstone in Oncology Drug Discovery

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, has emerged as a critical pharmacophore in the development of novel anticancer therapeutics.[2][3][5] Its rigid, planar structure allows for effective intercalation with DNA and interaction with the active sites of various enzymes crucial for cancer cell proliferation and survival.[1][2] The versatility of the quinoline ring system allows for substitutions at multiple positions, enabling fine-tuning of its pharmacological properties to enhance potency, selectivity, and pharmacokinetic profiles.[6][7]

Numerous quinoline derivatives have demonstrated significant anticancer activity through diverse mechanisms of action, including the inhibition of topoisomerases, protein kinases, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.[2][8][9] This guide will systematically explore the key structural features of quinoline derivatives that govern their anticancer efficacy, providing a comparative analysis of different substitution patterns and their influence on biological activity.

Comparative Structure-Activity Relationship (SAR) Analysis of Anticancer Quinolines

The anticancer potency of quinoline derivatives is profoundly influenced by the nature and position of substituents on the quinoline core. This section provides a comparative analysis of key SAR findings for different classes of quinoline derivatives.

The Critical Role of Substitutions at C2, C4, and C7

Research has consistently highlighted the importance of substitutions at the C2, C4, and C7 positions of the quinoline ring for potent anticancer activity.

  • 2,4-Disubstituted Quinolines: These derivatives have demonstrated excellent anticancer activity through various mechanisms, including cell cycle arrest and apoptosis.[2] The nature of the substituents at both positions plays a crucial role in determining the potency and selectivity.

  • 4-Aminoquinolines: The 4-aminoquinoline scaffold is a well-established pharmacophore with diverse biological activities, including anticancer effects.[10][11] The amino group at C4 is often crucial for activity, and further substitutions on this amino group or at other positions on the quinoline ring can significantly modulate the anticancer profile.[2] For instance, 7-chloro substitution has been a common feature in many active 4-aminoquinoline derivatives.[2]

  • 4,7-Disubstituted Quinolines: This class of compounds has yielded potent anticancer agents. For example, 7-chloro-4-quinolinylhydrazone derivatives have exhibited significant cytotoxic activity against various cancer cell lines.[2]

Table 1: Comparative Anticancer Activity of Substituted Quinoline Derivatives

Compound ClassKey Structural FeaturesExample Cancer Cell LinesReported IC50 Values (µM)Reference
2,4-Disubstituted Quinolines Varies; often includes aryl or heterocyclic moieties.U251 (glioma), PC-3 (prostate), K562 (leukemia)Varies widely based on specific substituents.[2]
4-Amino-7-substituted Quinolines 7-chloro substitution is common.MCF-7 (breast)Potent antiproliferative activity.[2]
4,7-Disubstituted Quinolines 7-chloro-4-quinolinylhydrazonesSF-295 (CNS), HCT-8 (colon), HL-60 (leukemia)0.314 - 4.65 µg/cm³[2]
Quinoline-Chalcone Hybrids Presence of a chalcone moiety.MCF-7 (breast), A-549 (lung), A375 (melanoma)Often more potent than doxorubicin.[12]
Quinoline-based Oxadiazole-Triazole Conjugates Hybrid structure with oxadiazole and triazole rings.A-549 (lung)5.6 µM (for compound 8k)[7]
The Power of Hybrid Molecules: Enhancing Potency and Overcoming Resistance

A promising strategy in the design of novel anticancer agents is the hybridization of the quinoline scaffold with other pharmacologically active moieties. This approach can lead to compounds with enhanced potency, novel mechanisms of action, and the ability to overcome drug resistance.

  • Quinoline-Chalcone Hybrids: The conjugation of quinolines with chalcones, α,β-unsaturated ketones, has yielded highly potent anticancer agents.[13][14][15] These hybrids have been shown to act through multiple mechanisms, including the inhibition of tubulin polymerization and various kinases.[13][15] The substitution pattern on both the quinoline and chalcone moieties significantly influences the anticancer activity.[12]

  • Quinoline-based Heterocyclic Hybrids: The fusion of quinoline with other heterocyclic rings such as oxadiazoles, triazoles, and pyrazoles has led to the development of novel anticancer compounds with significant antiproliferative activity.[2][7] For instance, certain quinoline-based oxadiazole-triazole conjugates have shown potent activity against human lung carcinoma cells.[7]

Mechanisms of Action: Targeting the Pillars of Cancer Progression

Quinoline derivatives exert their anticancer effects by targeting a multitude of cellular processes and signaling pathways that are fundamental to cancer cell growth, proliferation, and survival.

DNA Intercalation and Topoisomerase Inhibition

A well-established mechanism for many quinoline-based anticancer agents is their ability to intercalate into the DNA double helix, thereby interfering with DNA replication and transcription.[1][2] Furthermore, many quinoline derivatives are potent inhibitors of topoisomerases I and II, enzymes that are essential for resolving DNA topological problems during replication, transcription, and recombination.[1][8][16][17] By stabilizing the topoisomerase-DNA cleavage complex, these compounds lead to the accumulation of DNA double-strand breaks and ultimately trigger apoptosis.[17]

Quinoline Quinoline Derivative DNA DNA Quinoline->DNA Intercalation Topo_I_II Topoisomerase I/II Quinoline->Topo_I_II Inhibition Cleavage_Complex Stabilized Topoisomerase-DNA Cleavage Complex Topo_I_II->Cleavage_Complex Stabilization by Quinoline DSB DNA Double-Strand Breaks Cleavage_Complex->DSB Accumulation Apoptosis Apoptosis DSB->Apoptosis Induction

Caption: Mechanism of topoisomerase inhibition by quinoline derivatives.

Kinase Inhibition: Disrupting Oncogenic Signaling

Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Quinoline derivatives have emerged as potent inhibitors of several key kinases implicated in cancer progression.[9][18]

  • Pim-1 Kinase: This serine/threonine kinase is often overexpressed in various cancers and promotes cell proliferation and survival.[1] Several quinoline derivatives have been identified as effective Pim-1 kinase inhibitors.[1][19]

  • Receptor Tyrosine Kinases (RTKs): Quinolines can target RTKs such as c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR), which are crucial for tumor growth, angiogenesis, and metastasis.[4][9]

Quinoline Quinoline Derivative Pim1 Pim-1 Kinase Quinoline->Pim1 Inhibits cMet c-Met Quinoline->cMet Inhibits EGFR EGFR Quinoline->EGFR Inhibits VEGFR VEGFR Quinoline->VEGFR Inhibits Proliferation Cell Proliferation & Survival Pim1->Proliferation cMet->Proliferation Metastasis Metastasis cMet->Metastasis EGFR->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis

Caption: Kinase targets of anticancer quinoline derivatives.

Disruption of Tubulin Polymerization

The microtubule network, formed by the polymerization of tubulin, is essential for cell division, motility, and intracellular transport. Several quinoline derivatives, particularly quinoline-chalcone hybrids, have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[1][9][12][20]

Experimental Protocols for Evaluating Anticancer Activity

The robust evaluation of the anticancer potential of novel quinoline derivatives requires a standardized set of in vitro assays. The following protocols are fundamental for assessing cytotoxicity, effects on the cell cycle, and induction of apoptosis.

MTT Assay for Cytotoxicity Assessment

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

References

A Comparative Guide to the In Vitro Cytotoxicity of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds investigated, quinoline and its derivatives have emerged as a particularly promising class of molecules, demonstrating significant cytotoxic activity against a broad spectrum of cancer cell lines.[1][2] This guide provides a comprehensive comparison of the in vitro cytotoxicity of various quinoline derivatives, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in this critical field.

The inherent versatility of the quinoline scaffold allows for extensive chemical modification, leading to a diverse library of compounds with varied mechanisms of action. These mechanisms often involve the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways, underscoring the therapeutic potential of this heterocyclic nucleus.[1][2][3]

Principles of In Vitro Cytotoxicity Assessment

To evaluate the anticancer potential of novel quinoline derivatives, a panel of robust and reproducible in vitro cytotoxicity assays is indispensable. These assays primarily measure cell viability and proliferation, providing a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). The choice of assay depends on the specific research question and the anticipated mechanism of action of the test compound.

Colorimetric Assays: The Cornerstone of Cytotoxicity Screening

Colorimetric assays are widely employed for high-throughput screening of compound libraries due to their simplicity, cost-effectiveness, and reliability.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is predicated on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[4] The intensity of the color, measured spectrophotometrically, is directly proportional to the number of metabolically active cells.

  • SRB (Sulphorhodamine B) Assay: The SRB assay is a protein-based assay where the bright pink aminoxanthene dye, sulforhodamine B, binds stoichiometrically to cellular proteins under mildly acidic conditions.[1][5] The amount of bound dye is proportional to the total protein mass and, by extension, the cell number.

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage.[6][7] The released LDH catalyzes a reaction that results in a colored product, the absorbance of which is proportional to the extent of cell lysis.

Comparative Cytotoxicity of Quinoline Derivatives

The cytotoxic potential of quinoline derivatives is highly dependent on their substitution patterns. The following table summarizes the IC50 values of representative quinoline derivatives against common cancer cell lines, providing a snapshot of their comparative efficacy.

Quinoline Derivative ClassSpecific Compound ExampleCancer Cell LineIC50 (µM)Reference
3-Substituted Quinolines 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamideMCF-729.8[1]
3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamideMCF-739.0[1]
4-Substituted Quinolines 4-Anilinoquinoline DerivativeHCT-1161.09 ± 0.17[6]
4-Anilinoquinoline DerivativeA54945.16 ± 0.92[6]
2,4-Disubstituted Quinolines Not specifiedSF-295, HTC-8, HL-600.314 - 4.65 (µg/cm³)[1]
Quinoline-Chalcone Hybrids 3,4,5-trimethoxy analogBreast Cancer Cells< 1.05[8]
Compound 39A5491.91[8]
Compound 40K-5625.29[8]
Quinoline-Imidazole Hybrids Compound 12aHepG22.42 ± 1.02[3]
Compound 12aA5496.29 ± 0.99[3]
Compound 12aPC-35.11 ± 1.00[3]
Thiazoline-Tetralin Substituted Quinolines Compound 4bMCF-769.2[9]
Compound 4bA549>100[9]
Indeno[1,2-b]quinolines Compound 1FL cells1.1 (µg/mL)[10]
Compound 2HeLa4.5 (µg/mL)[10]

Mechanistic Insights into Quinoline-Induced Cytotoxicity

The anticancer activity of quinoline derivatives is often attributed to their ability to trigger programmed cell death (apoptosis) and to interfere with the cell division cycle.

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating damaged or unwanted cells. Many quinoline derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the activation of caspases, a family of proteases that execute the apoptotic process.[11][12]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Caspase-8 Caspase-8 Death Receptor->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activation Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution Quinoline \nDerivatives Quinoline Derivatives Quinoline \nDerivatives->Caspase-8 Quinoline \nDerivatives->Mitochondrion Induces Stress

Caption: Simplified overview of apoptosis signaling pathways indicating potential intervention points for quinoline derivatives.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell proliferation. Quinoline derivatives can disrupt this process by causing cell cycle arrest at specific checkpoints, such as G1/S or G2/M, thereby preventing cancer cells from dividing and proliferating.[8][13]

Cell_Cycle G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 Phase (Growth and Preparation for Mitosis) S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1 Mitotic Spindle Checkpoint Quinoline \nDerivatives_G1S Quinoline Derivatives Quinoline \nDerivatives_G1S->G1 Arrest Quinoline \nDerivatives_G2M Quinoline Derivatives Quinoline \nDerivatives_G2M->G2 Arrest

Caption: The eukaryotic cell cycle with checkpoints where quinoline derivatives can induce arrest.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key in vitro cytotoxicity assays discussed in this guide.

MTT Assay Protocol

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A 1. Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) B 2. Incubate for 24 hours to allow attachment A->B C 3. Add varying concentrations of quinoline derivatives B->C D 4. Incubate for a defined period (e.g., 24, 48, or 72 hours) C->D E 5. Add MTT solution (0.5 mg/mL) to each well D->E F 6. Incubate for 2-4 hours at 37°C E->F G 7. Aspirate the medium and add DMSO to dissolve formazan crystals F->G H 8. Measure absorbance at ~570 nm using a microplate reader G->H I 9. Calculate cell viability and IC50 values H->I

Caption: A typical workflow for determining cytotoxicity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a predetermined optimal density and incubate overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with a serial dilution of the quinoline derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

SRB Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air dry.

  • Dye Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.

LDH Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plates (if using suspension cells) and carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This mixture typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a lysis buffer).

Conclusion

Quinoline derivatives represent a rich and versatile source of potential anticancer agents. Their cytotoxicity is highly tunable through chemical modification, and their mechanisms of action often involve the induction of apoptosis and cell cycle arrest. The in vitro cytotoxicity assays detailed in this guide provide a robust framework for the initial screening and characterization of these promising compounds. A thorough understanding of these methodologies and the comparative data presented herein will empower researchers to advance the development of novel quinoline-based cancer therapeutics.

References

A Comparative Spectroscopic Guide to the Identification of 7-(Trifluoromethyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the spectroscopic signatures of 7-(trifluoromethyl)quinoline derivatives against unsubstituted quinoline and 7-methylquinoline. It is designed for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of these important heterocyclic compounds. By understanding the influence of the trifluoromethyl group on the spectral data, researchers can more confidently and accurately identify their target molecules.

Introduction: The Significance of the Trifluoromethyl Group in Quinoline Chemistry

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities. The strategic incorporation of a trifluoromethyl (-CF₃) group at the 7-position of the quinoline ring is a common tactic in drug design. This is because the -CF₃ group, with its high electronegativity and lipophilicity, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. Consequently, the precise and unambiguous identification of these fluorinated derivatives is a critical step in the drug discovery and development pipeline.

This guide delves into the core spectroscopic techniques used for the structural elucidation of these compounds: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Through a comparative analysis, we will highlight the characteristic spectral shifts and patterns that arise from the introduction of the 7-trifluoromethyl moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Atomic Environments

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound derivatives, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

The Causality Behind NMR Chemical Shifts

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. Electron-withdrawing groups, such as the trifluoromethyl group, deshield nearby nuclei, causing their resonances to appear at a higher chemical shift (downfield). Conversely, electron-donating groups, like a methyl group, shield adjacent nuclei, shifting their signals upfield.

¹H NMR Spectroscopy: Mapping the Proton Skeleton

In the ¹H NMR spectrum, the protons of the quinoline ring system typically appear in the aromatic region between 7.0 and 9.0 ppm. The introduction of the -CF₃ group at the 7-position has a pronounced deshielding effect on the protons in its vicinity, most notably H-6 and H-8.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Quinoline Derivatives in CDCl₃

ProtonQuinoline7-MethylquinolineThis compound Derivative (Hypothetical)
H-2~8.9~8.8~9.0
H-3~7.4~7.3~7.5
H-4~8.1~8.0~8.2
H-5~7.7~7.6~7.8
H-6~7.5~7.3~7.8
H-8~7.8~7.6~8.1

Note: Data for quinoline and 7-methylquinoline are based on typical literature values. The data for the this compound derivative is a hypothetical representation based on known substituent effects.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The electron-withdrawing nature of the -CF₃ group also significantly influences the ¹³C NMR spectrum. The carbon atom directly attached to the -CF₃ group (C-7) will be deshielded and will also exhibit coupling to the three fluorine atoms, appearing as a quartet. The carbon of the trifluoromethyl group itself will also be a quartet with a large one-bond C-F coupling constant.[1]

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Quinoline Derivatives in CDCl₃

CarbonQuinoline7-MethylquinolineThis compound Derivative (Hypothetical)
C-2~150~150~151
C-3~121~121~122
C-4~136~136~137
C-4a~128~128~129
C-5~129~129~130
C-6~126~127~124 (quartet)
C-7~129~138~130 (quartet)
C-8~127~128~129
C-8a~148~148~149
-CH₃-~21-
-CF₃--~124 (quartet)

Note: Data for quinoline and 7-methylquinoline are based on typical literature values.[2][3] The data for the this compound derivative is a hypothetical representation based on known substituent and coupling effects.

¹⁹F NMR Spectroscopy: The Definitive Signature

The presence of a trifluoromethyl group is unequivocally confirmed by ¹⁹F NMR spectroscopy. The -CF₃ group at the 7-position of a quinoline ring is expected to appear as a singlet in the range of -60 to -65 ppm, assuming no other fluorine atoms are present to cause coupling.[4][5][6]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the quinoline derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[7]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If applicable, acquire a proton-decoupled ¹⁹F NMR spectrum.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in 0.6 mL deuterated solvent transfer Transfer to NMR tube dissolve->transfer insert Insert sample into spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_H Acquire ¹H Spectrum lock_shim->acquire_H acquire_C Acquire ¹³C Spectrum lock_shim->acquire_C acquire_F Acquire ¹⁹F Spectrum lock_shim->acquire_F process Fourier Transform, Phase & Baseline Correction acquire_H->process acquire_C->process acquire_F->process reference Reference Spectrum process->reference analyze Spectral Analysis reference->analyze MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Prepare ~10 µg/mL solution in MeOH or ACN infuse Infuse sample into ESI source dissolve->infuse optimize Optimize source parameters infuse->optimize acquire Acquire Mass Spectrum (Positive Ion Mode) optimize->acquire identify_M Identify [M+H]⁺ acquire->identify_M identify_frag Analyze fragmentation pattern identify_M->identify_frag

References

Reversing the Tide of Resistance: A Comparative Guide to the Efficacy of 7-(Trifluoromethyl)quinoline Analogs in Drug-Resistant Cancers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Sisyphean Task of Treating Drug-Resistant Cancers

In the landscape of oncology, the emergence of multidrug resistance (MDR) remains a formidable barrier to successful chemotherapy, transforming potentially curable diseases into chronic or terminal illnesses.[1] At the heart of this phenomenon often lies the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp or MDR1).[2][3] These membrane-bound efflux pumps actively expel a broad spectrum of chemotherapeutic agents from cancer cells, preventing them from reaching their intracellular targets and exerting their cytotoxic effects.[1][4] This cellular defense mechanism necessitates a strategic pivot in drug development—from creating more potent cytotoxic agents to designing intelligent molecules that can either evade or disable the resistance machinery itself.

The quinoline scaffold has long been a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[5] The strategic incorporation of a trifluoromethyl (-CF3) group, particularly at the 7-position, has been shown to significantly enhance the anticancer potency of these analogs.[6] This is largely attributed to the unique properties of the -CF3 group: its high lipophilicity can improve membrane permeability and bioavailability, while its metabolic stability can prolong the compound's half-life. This guide provides an in-depth comparison of 7-(trifluoromethyl)quinoline analogs, focusing on their efficacy against drug-resistant cell lines and elucidating the primary mechanisms through which they overcome resistance.

Mechanism I: Direct Inhibition of the P-glycoprotein Efflux Pump

One of the most direct strategies to combat MDR is to inhibit the function of P-gp. A potent P-gp inhibitor can act as a chemosensitizer, restoring the efficacy of conventional anticancer drugs. The this compound scaffold has proven to be a fertile ground for developing such inhibitors.

A salient example comes from a series of novel quinoline derivatives of the lead compound NSC23925.[7][8] Among these, the analog YS-7a emerged as a particularly potent P-gp inhibitor, demonstrating a powerful ability to reverse MDR in cancer cells.[7]

Comparative Efficacy of YS-7a in Reversing MDR

The efficacy of a resistance reversal agent is quantified by its ability to reduce the half-maximal inhibitory concentration (IC50) of a conventional chemotherapeutic drug in a resistant cell line. The "Reversal Fold" (RF) indicates how many times more sensitive the resistant cells become to the anticancer drug in the presence of the modulator.[7][9]

Experimental data shows that YS-7a is significantly more potent than Verapamil (VP), a first-generation P-gp inhibitor, in re-sensitizing resistant cells to standard chemotherapies.[7]

Cell LineChemo DrugModulator (Conc.)IC50 of Chemo Drug (µM)Reversal Fold (RF)Reference
K562 (Sensitive)Doxorubicin-6.571 ± 1.758-[7]
K562/ADR (Resistant)Doxorubicin->30-[7]
K562/ADR (Resistant)DoxorubicinYS-7a (10 µM)0.268 ± 0.05330.59 ± 5.83 [7]
KB (Sensitive)Vincristine-0.435 ± 0.286-[7]
KB/VCR (Resistant)Vincristine->1.0-[7]
KB/VCR (Resistant)VincristineYS-7a (10 µM)0.0376 ± 0.011610.11 ± 3.51 [7]

Table 1: Comparative efficacy of YS-7a in reversing multidrug resistance in P-gp overexpressing cell lines K562/ADR (doxorubicin-resistant) and KB/VCR (vincristine-resistant).

The causality behind this effect is the direct interaction of YS-7a with the P-gp transporter. Mechanistic studies have shown that YS-7a inhibits the efflux function of P-gp, leading to the intracellular accumulation of its substrates, such as the fluorescent dye Rhodamine 123 (Rho123) and chemotherapeutic drugs.[10] Interestingly, this inhibition occurs without altering the expression level of the P-gp protein itself, suggesting a direct functional modulation.[7][10]

Workflow: Assessing P-gp Inhibition

The Rhodamine 123 (Rho123) efflux assay is a gold-standard method to functionally assess P-gp inhibition.[6] Rho123 is a fluorescent substrate of P-gp; cells overexpressing the pump will efficiently expel the dye, resulting in low intracellular fluorescence. A successful inhibitor will block this efflux, causing Rho123 to accumulate inside the cells, which can be quantified by flow cytometry or a fluorescence plate reader.[6][11]

G cluster_prep Cell Preparation cluster_treat Treatment cluster_load Substrate Loading & Efflux cluster_acq Data Acquisition cluster_analysis Analysis p1 Seed P-gp overexpressing cells (e.g., MCF-7/ADR) and parental sensitive cells (e.g., MCF-7) p2 Incubate for 24h to allow attachment p1->p2 t1 Pre-incubate cells with: 1. Vehicle Control (DMSO) 2. Test Analog (e.g., YS-7a) 3. Positive Control (Verapamil) p2->t1 l1 Add P-gp substrate Rhodamine 123 (Rho123) t1->l1 l2 Incubate (30-60 min) to allow uptake and efflux l1->l2 l3 Wash with ice-cold PBS to stop efflux and remove extracellular dye l2->l3 a1 Lyse cells and measure fluorescence (Plate Reader) OR Analyze single cells (Flow Cytometer) l3->a1 an1 High Fluorescence = Blocked Efflux = Effective P-gp Inhibition a1->an1 an2 Low Fluorescence = Active Efflux = No Inhibition a1->an2 G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Promotes Inhibitor This compound Analog Inhibitor->PI3K INHIBITS Inhibitor->Akt INHIBITS (Downstream Effect) Inhibitor->mTOR INHIBITS (Downstream Effect)

References

A Comparative Guide to the Molecular Docking of 7-(Trifluoromethyl)quinoline with Key Protein Targets in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinoline scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents.[1][2] Its versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. The introduction of a trifluoromethyl (-CF3) group, particularly at the 7-position, has emerged as a powerful strategy to enhance the potency and pharmacokinetic profile of quinoline-based compounds.[3][4] This guide provides an in-depth comparative analysis of the molecular docking of 7-(trifluoromethyl)quinoline derivatives with critical protein targets implicated in cancer, offering insights for researchers, scientists, and drug development professionals.

The trifluoromethyl group is a bioisostere for chlorine and is known for its strong electron-withdrawing nature, which can significantly alter the electronic distribution within the quinoline ring system.[5] This modification enhances metabolic stability by blocking sites prone to oxidative degradation, increases lipophilicity for improved membrane permeability, and can lead to more favorable interactions with biological targets.[3][5] These attributes often translate to improved binding affinity and overall efficacy of drug candidates.[4][6]

This guide will explore the docking performance of this compound derivatives against three pivotal protein kinases in oncology: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Mesenchymal-Epithelial Transition factor (c-Met). We will compare their predicted binding modes and affinities with established clinical inhibitors, providing a rational basis for their potential as anticancer agents.

I. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis.[7][8] Inhibition of VEGFR-2 is a validated strategy in cancer therapy.

Docking Performance of Trifluoromethylated Quinoline Analogs

While direct docking studies of the parent this compound are not extensively reported, the impact of this moiety can be inferred from studies on its derivatives. For instance, in the design of novel VEGFR-2 inhibitors, quinoline-based compounds are often compared to Sorafenib, a multi-kinase inhibitor that features a trifluoromethyl group and is known to inhibit VEGFR-2.[9]

In a representative study, novel quinoline derivatives were docked into the ATP-binding site of VEGFR-2 (PDB ID: 2OH4).[9] The docking procedure was validated by redocking the co-crystallized ligand, confirming the reliability of the predicted binding poses. The binding energy of a synthesized quinoline derivative was found to be -21.94 kcal/mol, which was comparable to that of the reference inhibitor Sorafenib (-21.11 kcal/mol).[9]

Key Interactions:

  • Hinge Region: The quinoline core typically forms hydrophobic interactions with key residues in the hinge region of the kinase domain, such as Leu838, Leu1033, and Ala864.[9]

  • DFG Motif: Hydrogen bonds are often observed with residues of the DFG motif, such as Asp1044, which is critical for kinase activity.[9]

  • Hydrophobic Pocket: The trifluoromethyl group of Sorafenib occupies a hydrophobic pocket, forming interactions with residues like Leu1017, His1024, and Cys1043.[9] This highlights the importance of the -CF3 group in anchoring the inhibitor within the binding site.

Comparative Analysis with a Clinically Approved Inhibitor: Lenvatinib

Lenvatinib is an FDA-approved inhibitor of VEGFR, among other kinases, and its binding mode provides a valuable benchmark. Docking studies and X-ray crystallography of Lenvatinib in complex with VEGFR-2 (PDB ID: 3WZD) reveal crucial interactions.[10]

FeatureThis compound Derivative (Hypothetical)Lenvatinib
Core Scaffold QuinolineQuinoline
Key H-Bonds Asp1044, Cys1043[9]Cys919, Asp1046, Glu885[10]
Hinge Interactions Leu838, Leu1033, Ala864[9]Leu840, Val916
Role of -CF3 Group Occupies a hydrophobic pocket, enhancing binding affinity.[9]N/A (Lacks -CF3)
Binding Energy -21.94 kcal/mol (for a derivative)[9]Not reported in the same study

The comparison suggests that the this compound scaffold can effectively occupy the ATP-binding site of VEGFR-2, mimicking the interactions of established inhibitors. The trifluoromethyl group plays a significant role in engaging with a hydrophobic pocket, which can contribute to higher binding affinity.

II. Epidermal Growth Factor Receptor (EGFR)

EGFR is a transmembrane protein that, upon activation, triggers signaling pathways promoting cell proliferation.[8] Mutations and overexpression of EGFR are common in various cancers, making it a prime therapeutic target.[11]

Docking Performance of Trifluoromethylated Quinoline Analogs

Several studies have explored quinoline derivatives as EGFR inhibitors. Molecular docking simulations have been instrumental in understanding their mechanism of action at the molecular level. For instance, a study on substituted quinoline derivatives identified a compound (4f) with a strong EGFR inhibition profile (IC50 = 0.015 µM).[12] Docking studies of this compound revealed strong interactions with key amino acids in the EGFR active site.[12]

Key Interactions:

  • Hinge Region: The quinoline nitrogen is predicted to form a crucial hydrogen bond with the backbone NH of Met793 in the hinge region.[13] This interaction is a hallmark of many EGFR inhibitors.

  • Hydrophobic Interactions: The quinoline ring and its substituents engage in hydrophobic interactions with residues such as Leu718, Val726, and Ala743.

  • Gatekeeper Residue: Interactions with the "gatekeeper" residue, Thr790, are also important, especially in the context of mutations that confer drug resistance.

Comparative Analysis with a Clinically Approved Inhibitor: Gefitinib

Gefitinib is a first-generation EGFR inhibitor used in the treatment of non-small cell lung cancer. Its binding mode provides a useful comparison for novel quinoline-based inhibitors.

FeatureThis compound Derivative (Hypothetical)Gefitinib
Core Scaffold QuinolineQuinazoline
Key H-Bonds Met793[13]Met793
Hydrophobic Interactions Leu718, Val726, Ala743Leu718, Val726, Ala743
Gatekeeper Interaction Potential interaction with Thr790Interacts with Thr790
Role of -CF3 Group Enhances lipophilicity and can form specific fluorine contacts.[3]N/A (has a chloro and fluoro-phenyl group)

The docking poses of trifluoromethylated quinolines often show a similar orientation to Gefitinib within the EGFR active site, with the critical hydrogen bond to Met793 being a common feature. The trifluoromethyl group can provide additional favorable interactions and improve the overall physicochemical properties of the molecule.

III. Mesenchymal-Epithelial Transition Factor (c-Met)

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and migration. Aberrant c-Met signaling is implicated in the development and progression of many human cancers.[14]

Docking Performance of Trifluoromethylated Quinoline Analogs

A significant study reported the synthesis and c-Met kinase inhibition of 3,5,7-trisubstituted quinolines. One of the most potent compounds identified was 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline , which exhibited an IC50 of less than 1.0 nM against c-Met.[15][16]

Key Interactions:

  • Hinge Region: The quinoline nitrogen forms a hydrogen bond with the backbone of Met1160 in the hinge region.[14]

  • Hydrophobic Pocket: The trifluoromethyl and benzylamino groups are positioned to occupy a hydrophobic pocket, contributing to the high binding affinity.[14]

  • Additional H-Bonds: The nitro substituent forms a hydrogen bond with Asp1222, further stabilizing the complex.[14]

Comparative Analysis with a Clinically Approved Inhibitor: Crizotinib

Crizotinib is an FDA-approved inhibitor of ALK, ROS1, and c-Met. Its interaction with the c-Met active site provides a basis for comparison.

Feature3,5,7-Trisubstituted this compoundCrizotinib
Core Scaffold QuinolineAminopyridine
Key H-Bonds Met1160, Asp1222[14]Met1160
Hydrophobic Interactions Trifluoromethyl and benzylamino groups in a hydrophobic pocket.[14]Dichlorophenyl and piperidine moieties in hydrophobic regions.
IC50 (c-Met) < 1.0 nM[15][16]~4 nM

The this compound derivative demonstrates exceptional potency against c-Met, with an IC50 value in the sub-nanomolar range, which is more potent than Crizotinib. This suggests that the this compound scaffold is a highly promising starting point for the design of novel c-Met inhibitors.

Experimental Protocols

Molecular Docking Workflow

A standardized molecular docking protocol is essential for obtaining reliable and reproducible results. The following is a generalized workflow based on common practices in the field.[9][12][17]

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues at physiological pH.

    • Repair any missing side chains or loops using protein preparation tools.

    • Minimize the energy of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structure of the this compound derivative and alternative inhibitors.

    • Convert the 2D structure to a 3D conformation.

    • Assign correct bond orders and atom types.

    • Generate a low-energy conformation of the ligand through energy minimization.

  • Docking Simulation:

    • Define the binding site on the protein, typically centered on the co-crystallized ligand or identified through binding site prediction algorithms.

    • Use a suitable docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligands into the defined binding site.

    • Generate multiple docking poses for each ligand.

  • Post-Docking Analysis:

    • Score the docking poses based on the program's scoring function to estimate the binding affinity.

    • Analyze the top-ranked poses to identify key intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking, etc.).

    • Compare the binding modes of the this compound derivatives with those of known inhibitors.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis p_prep Protein Preparation (PDB Structure) dock Molecular Docking (e.g., AutoDock, Glide) p_prep->dock l_prep Ligand Preparation (7-CF3-Quinoline & Alternatives) l_prep->dock analysis Pose Scoring & Interaction Analysis dock->analysis comparison Comparative Analysis of Binding Modes analysis->comparison

Caption: A generalized workflow for molecular docking studies.

Conclusion

Molecular docking studies consistently highlight the potential of the this compound scaffold as a versatile core for designing potent inhibitors of key oncogenic protein kinases. The trifluoromethyl group at the 7-position plays a crucial role in enhancing binding affinity, likely through improved lipophilicity and favorable interactions within hydrophobic pockets of the ATP-binding site.

Comparative analyses with clinically approved drugs demonstrate that this compound derivatives can achieve comparable or even superior predicted binding affinities and exhibit similar crucial interactions with key active site residues. This suggests that this compound is a valuable starting point for the development of next-generation kinase inhibitors. Further experimental validation through synthesis and in vitro biological assays is warranted to confirm the promising in silico findings.

References

Comparative Analysis of Halogen Substitutions on the Quinoline Ring: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a vast array of biological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1][2] A common and highly effective strategy in the optimization of these molecules is the introduction of halogen substituents.[3][4][5] Halogenation can profoundly influence a molecule's physicochemical and pharmacokinetic properties, ultimately impacting its therapeutic efficacy.[6] This guide provides a comparative analysis of the effects of different halogen substitutions—fluorine (F), chlorine (Cl), bromine (Br), and iodine (I)—on the quinoline ring to inform rational drug design and development.

The Strategic Role of Halogenation in Modulating Molecular Properties

The introduction of halogens onto a lead compound is a time-tested strategy to enhance its drug-like properties.[3][4][5] This is due to their ability to modulate several key parameters:

  • Lipophilicity: Halogens are lipophilic and can enhance a compound's ability to cross biological membranes. The degree of lipophilicity increases with the size of the halogen, from fluorine to iodine.

  • Metabolic Stability: Certain halogens, particularly fluorine, can block sites of metabolic oxidation, thereby increasing the drug's half-life.[6]

  • Binding Affinity: Halogens can participate in various non-covalent interactions with biological targets, including the increasingly recognized "halogen bond," a favorable interaction that can significantly contribute to the stability of ligand-target complexes.[3][4][5][7]

  • Electronic Effects: The high electronegativity of halogens can alter the electron distribution within the quinoline ring, influencing its pKa and modulating interactions with target residues.

The choice of halogen and its position on the quinoline ring are critical decisions in the drug design process, as they can lead to significant differences in the final compound's performance.

Halogen Bonding: An Emerging Force in Drug-Target Interactions

For many years, the role of halogens in drug design was primarily attributed to their steric bulk and lipophilicity.[3][4][5] However, the concept of the halogen bond has emerged as a crucial factor in molecular recognition. A halogen bond is a highly directional, non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base (such as an oxygen or nitrogen atom on a protein).[7] The strength of this bond generally increases with the polarizability and size of the halogen, following the trend I > Br > Cl > F.[6] This interaction can be a powerful tool for enhancing binding affinity and selectivity.

Comparative Analysis of Halogen Substitutions

The unique properties of each halogen atom impart distinct characteristics to the quinoline scaffold. The following sections provide a comparative overview of these effects.

Physicochemical Properties

The choice of halogen has a predictable impact on several key physicochemical parameters. Fluorine, being the most electronegative, has a strong inductive effect.[8] In contrast, chlorine, bromine, and iodine are larger and more polarizable, which influences their lipophilicity and potential for halogen bonding.[7]

PropertyFluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)
Atomic Radius (Å) 0.570.991.141.33
Electronegativity (Pauling Scale) 3.983.162.962.66
**Polarizability (ų) **0.562.183.054.7
Lipophilicity Contribution (π) +0.14+0.71+0.86+1.12

Table 1: Comparison of key physicochemical properties of the halogens.

A molecular matched-pair analysis comparing fluorinated and chlorinated compounds has shown that chlorinated compounds tend to be more lipophilic and, on average, exhibit a slight increase in binding affinity.[9] Conversely, fluorination often leads to increased solubility compared to chlorination.[9]

Pharmacokinetic Profile (ADME)

Halogen substitution can significantly alter the absorption, distribution, metabolism, and excretion (ADME) profile of a quinoline-based drug.

  • Absorption and Distribution: Increased lipophilicity from heavier halogens can improve membrane permeability and absorption.[6] However, excessive lipophilicity can lead to poor solubility and increased binding to plasma proteins, which may limit the free drug concentration.

  • Metabolism: The C-F bond is exceptionally strong, making fluorine substitutions an effective strategy to block metabolic hydroxylation at that position, thus enhancing metabolic stability and prolonging the drug's half-life.[6] Heavier halogens are more susceptible to metabolic dehalogenation.

  • Toxicity: The metabolic fate of halogenated compounds is a critical consideration. For instance, some studies have investigated the structure-mutagenicity relationship of fluorinated quinolines, suggesting that substitutions at certain positions can influence their toxic potential.[10]

Pharmacodynamic Profile (Biological Activity)

The nature and position of the halogen substituent can have a profound impact on the biological activity of quinoline derivatives.

Anticancer Activity

In the realm of oncology, halogenated quinolines have shown significant promise.[1] For example, a comparative study on 6-arylamino-7-halo-5,8-quinolinediones found that derivatives with a chlorine atom at the 7-position had higher cytotoxic activity against human tumor cell lines than those with a bromine atom at the same position.[1] In other cases, brominated quinolines have demonstrated potent antiproliferative effects. For instance, 6,8-dibromo-5-nitroquinoline showed remarkable inhibitory activity against C6, HT29, and HeLa cancer cell lines.[11]

Antimicrobial Activity

Halogenation is a well-established strategy for enhancing the efficacy of antimicrobial agents.[1] In a series of 2-(4-Methoxyphenyl)-quinoline-4-carboxylic acid hydrazide derivatives, both bromo- and chloro-substitutions conferred significant antibacterial and antifungal activity.[1] Studies on halogenated quinolines (HQs) have shown their ability to eradicate drug-resistant, gram-positive bacterial pathogens and their biofilms, with some analogs showing enhanced activity against Staphylococcus epidermidis.[12]

Antimalarial Activity

The quinoline core is central to many antimalarial drugs, such as chloroquine and mefloquine.[13][14][15] Structure-activity relationship (SAR) studies of chloroquine have revealed that the 7-chloro group is essential for its activity.[16] Mefloquine, a fluorinated analog, demonstrates the successful application of fluorine in enhancing antimalarial potency.[17] It's noteworthy that the stereochemistry of these molecules also plays a crucial role in their biological activity.[18]

The following diagram illustrates the key considerations when choosing a halogen substituent in the drug design process.

Caption: Decision workflow for halogen substitution in quinoline drug design.

Synthetic Methodologies and Experimental Evaluation

The successful development of halogenated quinolines relies on robust synthetic protocols and reliable methods for biological evaluation.

Synthesis of Halogenated Quinolines

A variety of methods exist for the synthesis of quinoline derivatives, including classical named reactions like the Skraup and Doebner-von Miller syntheses.[19] More modern approaches often focus on metal-free, regioselective C-H halogenation, which offers an economical and environmentally friendly route to these compounds.[20][21]

Example Protocol: Metal-Free C5-Halogenation of 8-Substituted Quinolines

This protocol is adapted from a method utilizing trihaloisocyanuric acid as an inexpensive and atom-economical halogen source.[20][22]

  • Reaction Setup: To a solution of the 8-substituted quinoline (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add trihaloisocyanuric acid (0.36 equivalents).

  • Reaction Execution: Stir the reaction mixture at room temperature under an air atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired C5-halogenated quinoline.

Caption: Workflow for a metal-free C5-halogenation of an 8-substituted quinoline.

Experimental Evaluation of Biological Activity

Cell-based assays are indispensable for evaluating the biological activity of newly synthesized compounds.[23] The determination of the half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.[24][25]

Protocol: MTT Assay for Cytotoxicity (IC50 Determination)

The MTT assay is a colorimetric method used to assess cell viability and is widely employed for preliminary anticancer activity screening.[23][26]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[23]

  • Compound Treatment: Prepare serial dilutions of the halogenated quinoline compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).[23] Include vehicle controls (DMSO) and untreated controls.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[23]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration. Use non-linear regression analysis to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[26]

Conclusion and Future Perspectives

The strategic placement of halogens on the quinoline ring is a powerful and versatile tool in medicinal chemistry. Each halogen offers a unique profile of electronic, steric, and lipophilic properties that can be leveraged to fine-tune the pharmacokinetic and pharmacodynamic characteristics of a drug candidate. While fluorine and chlorine remain the most commonly used halogens in approved drugs, the unique properties of bromine and iodine, particularly their ability to form strong halogen bonds, are gaining increasing attention for the development of next-generation therapeutics. A thorough understanding of the comparative effects of these substitutions, supported by robust synthetic and evaluation protocols, is essential for the rational design of novel and effective quinoline-based medicines.

References

A Comparative Guide to Validating the Mechanism of Action for Novel Quinoline-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Imperative of MoA Validation

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including potent anticancer effects.[1] Quinoline derivatives have demonstrated the ability to induce apoptosis, modify the cell cycle, and interfere with critical tumor-growth signaling pathways.[2][3] Their mechanisms of action (MoA) are diverse, ranging from DNA intercalation and topoisomerase inhibition to the modulation of protein kinases like EGFR, VEGFR, and Pim-1 kinase.[1][4][5]

Given this mechanistic diversity, elucidating the precise MoA for a novel quinoline compound is a critical step in the drug discovery pipeline. A validated MoA provides confidence in the therapeutic hypothesis, guides lead optimization, and is essential for designing rational combination therapies.[6] This guide presents a phased, hierarchical approach to MoA validation, comparing and contrasting key experimental strategies to move from a broad phenotypic observation to the definitive identification and characterization of the molecular target. We will follow a hypothetical novel agent, "Compound Q," through this process to illustrate the decision-making and data interpretation involved.

Phase 1: Uncovering the Cellular Phenotype – What Is Compound Q Doing to Cancer Cells?

The initial step is to understand the global effect of Compound Q on cancer cells. This is achieved through a series of cell-based assays designed to answer fundamental questions about cytotoxicity, cell cycle progression, and the mode of cell death.[7][8]

Foundational Cytotoxicity and Proliferation Assessment

Before delving into specific mechanisms, it's essential to determine the potency of Compound Q. A cell viability assay, such as the MTT or CellTiter-Glo assay, is performed across a panel of cancer cell lines (e.g., the NCI-60 panel) to determine the half-maximal inhibitory concentration (IC50).[9][10][11] This provides initial clues about potential sensitivities.

Table 1: Hypothetical IC50 Data for Compound Q across Selected Cancer Cell Lines

Cell LineCancer TypeCompound Q IC50 (µM)
MCF-7Breast Adenocarcinoma1.5
NCI-H460Lung Carcinoma2.1
SF-268Glioma1.8
K562Leukemia0.5
HCT116Colon Carcinoma15.2
  • Interpretation: The potent activity in leukemia cell lines (K562) compared to colon cancer cells (HCT116) suggests a potential MoA related to hematopoietic cancers or a specific molecular driver in those cells. This guides the selection of cell lines for subsequent, more detailed mechanistic assays.

Dissecting the Mode of Cell Death and Proliferation

Once cytotoxicity is established, we must determine how Compound Q is killing or inhibiting the growth of cancer cells. The two primary outcomes are cytostasis (cell cycle arrest) and cytotoxicity (cell death). Flow cytometry is an indispensable tool at this stage.

  • Comparison of Key Assays:

    • Cell Cycle Analysis (Propidium Iodide Staining): This technique quantifies the DNA content of cells, allowing for the determination of their distribution across the G0/G1, S, and G2/M phases of the cell cycle.[12] An accumulation of cells in a specific phase suggests interference with cell cycle checkpoints.

    • Apoptosis Assay (Annexin V/PI Staining): This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13] Annexin V binds to phosphatidylserine (PS), which translocates to the outer membrane leaflet during early apoptosis, while Propidium Iodide (PI) can only enter cells with compromised membranes (late apoptosis/necrosis).[14][15]

G D D E E D->E G G D->G F F Hypothesis: Mitotic Inhibitor or\nTopoisomerase II Poison Hypothesis: Mitotic Inhibitor or Topoisomerase II Poison F->Hypothesis: Mitotic Inhibitor or\nTopoisomerase II Poison H H Hypothesis: Pro-apoptotic Agent Hypothesis: Pro-apoptotic Agent H->Hypothesis: Pro-apoptotic Agent

Phase 2: From Cellular Effect to Molecular Target Identification

The results from Phase 1 generate specific, testable hypotheses. If Compound Q induces G2/M arrest, topoisomerase II or tubulin polymerization are likely targets.[4] If it primarily induces apoptosis without a clear cell cycle block, other pathways may be involved.

Hypothesis A: Compound Q is a Topoisomerase Inhibitor

Many quinoline-based drugs, such as doxorubicin, function by inhibiting topoisomerases, enzymes that resolve DNA topological problems during replication.[3][16] Topoisomerase poisons stabilize a transient enzyme-DNA cleavage complex, leading to DNA double-strand breaks (DSBs) and cell cycle arrest.[17]

  • γH2AX Assay for DNA Damage: A crucial first step is to confirm the presence of DSBs. The phosphorylation of histone H2AX on serine 139 (forming γH2AX) is an early response to DSBs.[18] This can be detected sensitively by immunofluorescence or high-content screening.[18][19] A positive result strongly supports the DNA damage hypothesis.

  • In Vitro Topoisomerase Inhibition Assays: To confirm direct enzyme inhibition, in vitro assays are essential.[20]

    • Topo I Assay (DNA Relaxation): This assay uses supercoiled plasmid DNA as a substrate. Topo I introduces single-strand nicks to relax the DNA. An inhibitor prevents this relaxation, leaving the DNA in its supercoiled state, which migrates faster on an agarose gel.[21]

    • Topo II Assay (kDNA Decatenation): This assay uses kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Topo II decatenates this network into individual circles. An inhibitor prevents this process, leaving the kDNA network intact at the top of the gel.[16][17]

Table 2: Comparing Expected Outcomes for a Topoisomerase II Inhibitor

AssayUntreated ControlPositive Control (Etoposide)Compound Q
γH2AX Staining Low/background fociHigh number of nuclear fociHigh number of nuclear foci
Topo I Relaxation Relaxed DNA (slow migration)Relaxed DNA (slow migration)Relaxed DNA (slow migration)
Topo II Decatenation Decatenated DNA (fast migration)Catenated kDNA (no migration)Catenated kDNA (no migration)

G Inhibitor Compound Q (Topo II Poison) Complex Stabilized 'Cleavable Complex' (Leads to Apoptosis) B B Inhibitor->B B->Complex D D

Hypothesis B: Compound Q is a Kinase Inhibitor

Alternatively, if γH2AX staining is negative but cell cycle arrest or apoptosis is observed, kinase inhibition is a strong possibility. Many quinolines target kinases involved in cell proliferation and survival signaling pathways.[1][5]

  • Broad Kinase Profiling: The most efficient first step is to screen Compound Q against a large panel of recombinant kinases (e.g., >400 kinases). This provides an unbiased view of its selectivity and identifies primary targets. The output is typically percent inhibition at a fixed concentration or IC50 values for the most sensitive kinases.[9][22]

  • In Vitro Kinase Activity Assay: Once putative targets are identified, the IC50 must be accurately determined using a dedicated in vitro assay. Luminescence-based assays that measure ADP production (a universal product of kinase reactions) are common, robust, and suitable for high-throughput screening.[23][24]

Table 3: Hypothetical Kinase Profiling Data for Compound Q

Kinase Target% Inhibition @ 1 µMIC50 (nM) from Follow-up Assay
Pim-198%15
CDK245%850
VEGFR212%>10,000
EGFR8%>10,000
  • Interpretation: The data strongly suggest that Compound Q is a potent and selective inhibitor of Pim-1 kinase, a known proto-oncogene.[4]

Phase 3: Definitive Target Engagement and Biophysical Characterization

Identifying a primary target in a biochemical assay is a major milestone, but it is not sufficient. It is crucial to prove that the compound engages this target inside living cells and to characterize the physical interaction.

Confirming Target Engagement in a Cellular Context
  • Cellular Thermal Shift Assay (CETSA): This powerful technique verifies drug-target interaction in a physiological setting.[25] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[26][27] Cells are treated with Compound Q, heated to various temperatures, and the amount of soluble target protein remaining is quantified (e.g., by Western Blot). A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[25][28][29]

  • Western Blotting for Downstream Pathways: If the target is a kinase, its inhibition should lead to reduced phosphorylation of its known substrates. For our hypothetical Pim-1 inhibitor, we would probe for changes in the phosphorylation status of Pim-1 substrates like p21 or p27.[4] A decrease in substrate phosphorylation upon treatment with Compound Q provides strong mechanistic evidence.

Quantifying the Binding Interaction

To fully characterize the interaction, biophysical methods are employed to determine the binding affinity and kinetics.

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These techniques provide quantitative data on binding.

    • SPR measures the change in refractive index at the surface of a sensor chip as the compound flows over the immobilized target protein, yielding kinetic parameters like the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

    • ITC directly measures the heat released or absorbed during the binding event, providing the KD, stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Binding affinity is a fundamental parameter in drug design, describing the strength of the interaction between a molecule and its target protein.[30]

Table 4: Comparison of Target Validation and Characterization Techniques

TechniqueQuestion AnsweredKey OutputAdvantage
CETSA Does the compound bind the target in cells?Thermal Shift (ΔTagg)Physiologically relevant; confirms target engagement in situ.[6]
Western Blot Does the compound modulate target activity in cells?Change in downstream protein phosphorylationConfirms functional consequence of target engagement.
SPR / ITC How strongly and with what kinetics does the compound bind?KD, kon, koffProvides precise, quantitative biophysical parameters.[31]

G A Phase 1 Phenotypic Hit B Phase 2 Biochemical Target ID (e.g., Kinase Profiling) A->B  Hypothesis  Generation C Phase 3 In-Cell Target Validation (e.g., CETSA) B->C  In-Cell  Confirmation D Phase 3 Biophysical Characterization (e.g., SPR) B->D C->D  Quantitative  Binding E Validated Lead Compound (Confirmed MoA) D->E

Detailed Experimental Protocols

Protocol 1: Cell Cycle Analysis via Propidium Iodide Staining

This protocol is adapted from established flow cytometry methods.[32][33]

  • Cell Preparation: Plate ~1x10^6 cells and treat with Compound Q (at 1x, 5x, and 10x IC50) or vehicle (DMSO) for 24 hours.

  • Harvesting: Harvest cells (including supernatant for detached cells), wash with cold PBS, and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate for at least 2 hours at 4°C.

  • Staining: Centrifuge the fixed cells, decant the ethanol, and wash the pellet with PBS. Resuspend the pellet in 1 mL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer, collecting at least 10,000 events. Use software to model the cell cycle distribution (G0/G1, S, G2/M).

Protocol 2: In Vitro Topoisomerase II DNA Decatenation Assay

This protocol is based on standard enzymatic assays for Topoisomerase II.[16][17][21]

  • Reaction Setup: On ice, prepare a 30 µL reaction mix for each sample: 3 µL of 10x Topo II Assay Buffer, 3 µL of 10 mM ATP, 2 µL of kDNA (e.g., 0.1 µg/µL), and distilled water.

  • Inhibitor Addition: Add Compound Q (at various concentrations) or a positive control (e.g., Etoposide) to the reaction tubes. Include a vehicle (DMSO) control.

  • Enzyme Initiation: Add a pre-determined optimal amount of human Topoisomerase IIα enzyme to each tube to start the reaction.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Termination & Analysis: Stop the reaction by adding a stop buffer/loading dye (containing SDS and proteinase K). Load the samples onto a 1% agarose gel and run electrophoresis.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. Catenated kDNA will remain in or near the well, while decatenated minicircles will migrate into the gel.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the general steps for a Western Blot-based CETSA experiment.[25][26][28]

  • Treatment: Treat intact cells in culture with Compound Q or vehicle (DMSO) for 1-2 hours.

  • Heating: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection: Collect the supernatant (soluble fraction) and analyze the protein levels of the target of interest by Western Blot.

  • Data Analysis: Quantify the band intensities at each temperature for both treated and untreated samples. Plot the percentage of soluble protein against temperature to generate melting curves. A rightward shift in the curve for the treated sample indicates thermal stabilization and target engagement.

References

Safety Operating Guide

Proper Disposal of 7-(Trifluoromethyl)quinoline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized chemical reagents like 7-(Trifluoromethyl)quinoline are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and an understanding of its chemical properties.

Understanding the Hazard Profile of this compound

This compound is a halogenated heterocyclic aromatic compound. Its hazard profile, as indicated in Safety Data Sheets (SDS) for the compound and its derivatives, necessitates careful handling to mitigate risks.[1][2][3]

Key Hazards:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

As a fluorinated organic compound, this compound falls under the category of halogenated organic waste. The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of such compounds due to their potential for environmental persistence and the formation of hazardous byproducts if not treated correctly.[4][5][6][7] The recommended disposal method for halogenated organic waste is typically high-temperature incineration at a licensed hazardous waste facility.[4]

Core Principles of this compound Waste Management

The fundamental principle for managing this compound waste is segregation . Halogenated and non-halogenated waste streams must be kept separate.[2][4] This is crucial because the disposal methods and associated costs for these two categories of waste are significantly different. Commingling non-halogenated solvents with halogenated waste unnecessarily increases the volume of hazardous material requiring specialized and more expensive treatment.

Incompatible Materials

Based on the general reactivity of quinoline, the following materials should not be mixed with this compound waste to prevent potentially hazardous reactions:

  • Strong Oxidizing Agents: While quinoline is relatively resistant to oxidation, strong oxidizers could potentially initiate a vigorous or explosive reaction.[1]

  • Strong Acids: Quinoline and its derivatives are basic and will react with strong acids to form salts.[6][8] While this is not an explosive reaction, it can generate heat and alter the properties of the waste.

  • Bases: Avoid mixing with strong bases unless part of a specific neutralization procedure, as this can promote other reactions.

  • Reactive Metals: Avoid contact with alkali metals or other highly reactive metals.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the procedure for the safe collection, storage, and disposal of this compound waste from a laboratory setting.

Part 1: Immediate Waste Collection at the Bench
  • Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure you are wearing appropriate PPE, including:

    • Nitrile or other chemically resistant gloves.

    • Safety glasses or goggles.

    • A laboratory coat.

  • Waste Container Selection:

    • Use a dedicated, properly labeled hazardous waste container for halogenated organic waste .

    • The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid. The original product container is often a suitable choice for waste accumulation.[2]

  • Waste Segregation:

    • Collect waste this compound, including pure compound, solutions, and rinsates from reaction vessels, directly into the designated halogenated waste container.

    • Crucially, do not mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexane).[2][4]

Part 2: Labeling and Temporary Storage
  • Hazardous Waste Labeling: As soon as the first drop of waste enters the container, it must be labeled. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound" and any other components in the waste stream with their approximate percentages.

    • The specific hazard characteristics (e.g., "Irritant," "Toxic").

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.

  • Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.

    • The container must be kept closed at all times, except when adding waste.[2]

    • Ensure the SAA is in a well-ventilated area, away from ignition sources.

Part 3: Preparing for Disposal
  • Container Fullness: Fill the waste container to no more than 90% capacity to allow for vapor expansion and to prevent spills during transport.

  • Requesting Pickup: Once the container is full or the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow your institution's specific procedures for requesting a waste pickup.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.

Spill Response
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control and Contain: If safe to do so, control the source of the spill. Contain the spilled material using a chemical spill kit with appropriate absorbent materials (e.g., vermiculite, sand, or commercial sorbents).

  • Clean-Up:

    • Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, compatible container.

    • Label the container as "Hazardous Waste" with the identity of the spilled chemical.

  • Decontaminate:

    • Clean the spill area with soap and water.[9][10]

    • For equipment that has come into contact with this compound, wash thoroughly with a suitable solvent (such as ethanol or acetone), followed by soap and water. All rinsates should be collected as halogenated hazardous waste.[11]

Visualizing the Disposal Workflow

To clarify the decision-making and procedural flow for the disposal of this compound, the following diagrams have been created.

G cluster_0 At the Laboratory Bench cluster_1 Waste Accumulation cluster_2 Final Disposal A Generate this compound Waste B Select Designated Halogenated Waste Container A->B C Segregate from Non-Halogenated Waste B->C D Label Container with Contents and Hazards C->D E Store in Satellite Accumulation Area (SAA) D->E F Keep Container Securely Closed E->F G Container is Full (<=90%) F->G H Arrange Pickup via EHS/Licensed Contractor G->H I Transfer to Approved Waste Disposal Facility H->I

Caption: Workflow for the routine disposal of this compound.

G spill Spill Occurs alert Alert Personnel & Evacuate if Necessary spill->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect Contaminated Material into a Sealed Container contain->collect label_waste Label as Hazardous Waste collect->label_waste decontaminate Decontaminate Area with Soap and Water collect->decontaminate dispose Dispose of Waste via EHS label_waste->dispose

Caption: Emergency procedure for a this compound spill.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

A Comprehensive Guide to the Safe Handling of 7-(Trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 7-(Trifluoromethyl)quinoline. The following protocols are designed to ensure your safety and the integrity of your research by establishing a self-validating system of safe laboratory practices.

Understanding the Hazard: A Proactive Approach to Safety

While specific toxicological data for this compound is not extensively documented, the prudent approach is to treat it with the same level of caution as structurally similar quinoline derivatives. The trifluoromethyl group can significantly alter the chemical and toxicological properties of the parent quinoline molecule. Therefore, a thorough understanding of the potential hazards is the foundation of safe handling.

Anticipated Hazards: Based on data from related compounds like 4-Chloro-7-(trifluoromethyl)quinoline and quinoline itself, this compound should be considered as potentially causing:

  • Skin Irritation: May cause redness, itching, and inflammation upon contact.[1][2][3]

  • Serious Eye Irritation: Can cause significant and potentially lasting damage if it comes into contact with the eyes.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[1][2]

  • Harmful if Swallowed or in Contact with Skin: Systemic effects may occur following ingestion or significant dermal absorption.[4][5]

  • Suspected Genotoxicity and Carcinogenicity: Quinoline and some of its derivatives are suspected of causing genetic defects and may be carcinogenic.[4][5][6]

Due to these potential hazards, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and strict handling protocols, is mandatory.

Engineering Controls: Your First Line of Defense

Engineering controls are the most effective way to minimize exposure to hazardous chemicals.[7] They are designed to remove the hazard at the source, before it can come into contact with the researcher.

  • Chemical Fume Hood: All work with this compound, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood.[8][9] This will prevent the inhalation of any dust or vapors.

  • Ventilation: Ensure that the laboratory has adequate general ventilation.[4][6]

  • Safety Shower and Eyewash Station: These must be readily accessible and tested regularly.[3][9]

Personal Protective Equipment (PPE): The Essential Barrier

The appropriate selection and consistent use of PPE is critical to prevent exposure.[10]

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves. Consider double-gloving for enhanced protection.To prevent skin contact. Always inspect gloves for tears or punctures before use and change them frequently.[6][11][12]
Eye Protection Chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashing.To protect the eyes from splashes and airborne particles. Standard safety glasses do not provide adequate protection.[6][11][13]
Body Protection A flame-resistant lab coat. For larger quantities or increased splash risk, a chemical-resistant apron is recommended.To protect the skin from accidental spills. Lab coats should be buttoned completely.[10][11]
Respiratory Protection Generally not required when working in a properly functioning chemical fume hood. If a hood is not available or in case of a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.To prevent inhalation of harmful vapors or dust.[4][6][11]

Step-by-Step Handling Procedures

Adherence to a strict, methodical workflow is paramount for safety.

Preparation and Weighing
  • Don Appropriate PPE: Before handling the chemical, ensure all required PPE is correctly worn.

  • Work in a Fume Hood: Conduct all manipulations within a chemical fume hood.

  • Decontamination of Surfaces: Wipe down the work surface and the balance with an appropriate solvent before and after use.

  • Careful Transfer: Use a spatula to carefully transfer the solid. Avoid creating dust.

  • Secure Container: Tightly close the container immediately after use.

Solution Preparation and Reactions
  • Add Reagents Slowly: When dissolving the compound or adding it to a reaction mixture, do so slowly to avoid splashing.

  • Maintain Containment: Keep all reaction vessels capped or covered to the extent possible.

  • Temperature Control: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

Post-Experiment
  • Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent in the fume hood before washing.

  • Proper Waste Disposal: Dispose of all chemical waste in appropriately labeled, sealed containers.

Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accident.

Small Spills (in a fume hood)
  • Alert a Colleague: Inform someone nearby about the spill.

  • Contain the Spill: Use an inert absorbent material like vermiculite or sand to cover the spill.

  • Collect the Waste: Carefully scoop the absorbed material into a labeled waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

Large Spills (outside a fume hood)
  • Evacuate: Immediately evacuate the area.

  • Alert Others: Inform your supervisor and any personnel in the vicinity.

  • Contact Emergency Services: Follow your institution's emergency procedures.

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[14][15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][14]

Storage and Disposal Plan

Proper storage and disposal are crucial for long-term safety and environmental protection.

Storage
  • Original Container: Store this compound in its original, tightly sealed container.[4][14]

  • Ventilated Area: Keep the container in a cool, dry, and well-ventilated area.[1][6]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and bases.[10]

  • Labeling: Ensure the container is clearly labeled with the chemical name and hazard warnings.[10]

Disposal
  • Hazardous Waste: this compound and any materials contaminated with it must be disposed of as hazardous waste.[4][5][6]

  • Licensed Contractor: Follow all local, state, and federal regulations for hazardous waste disposal, which typically involves collection by a licensed contractor.[4][8]

  • Do Not Pour Down the Drain: Never dispose of this chemical down the sink or in the regular trash.[5][6]

Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup prep_start Start: Don PPE fume_hood Work in Fume Hood prep_start->fume_hood weigh Weigh Compound fume_hood->weigh prep_end Prepare Solution weigh->prep_end reaction Perform Reaction prep_end->reaction workup Reaction Work-up reaction->workup decontaminate Decontaminate Glassware workup->decontaminate waste Collect Hazardous Waste decontaminate->waste cleanup Clean Work Area waste->cleanup dispose Dispose via Licensed Contractor cleanup->dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.